3-bromo-1H-1,2,4-triazole-5-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLCASEDGLLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679607 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207755-03-0 | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-bromo-1H-1,2,4-triazole-5-carboxamide: A Versatile Scaffold for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-bromo-1H-1,2,4-triazole-5-carboxamide. As a Senior Application Scientist, the following content is synthesized from available data and established chemical principles to offer field-proven insights into leveraging this compound in research and development. While detailed experimental data for this specific molecule is not abundant in peer-reviewed literature, this guide constructs a robust technical profile based on analogous structures and foundational organic chemistry.
Core Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a bromine atom and a carboxamide group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The bromine atom provides a reactive handle for cross-coupling reactions, while the triazole core and carboxamide group offer opportunities for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems.
Structural and Basic Information
The fundamental details of the compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1207755-03-0 | [1][2] |
| Molecular Formula | C₃H₃BrN₄O | [2] |
| Molecular Weight | 190.99 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically available at ≥95% for research purposes | [2] |
| Storage | Recommended storage is under an inert atmosphere at 2-8°C | [1] |
Figure 1. Chemical Structure
Proposed Synthesis and Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised from commercially available starting materials. The following proposed workflow is based on established methodologies for the formation and functionalization of triazole rings.
Proposed Synthetic Pathway
A logical approach involves the construction of the triazole ring followed by functional group manipulations. A potential route starts from a suitably protected 3-bromo-1H-1,2,4-triazole-5-carboxylic acid or its ester derivative.
Figure 2. Proposed Synthesis Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization in a laboratory setting.
Step 1: Ammonolysis of Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate
-
Reaction Setup: In a sealed pressure vessel, suspend or dissolve methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or isopropanol.
-
Reagent Addition: Cool the vessel in an ice bath and carefully introduce a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq). The use of a large excess of ammonia drives the reaction to completion.
-
Reaction Conditions: Seal the vessel and allow it to warm to room temperature, then heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, vent the vessel carefully in a fume hood. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Pressure Vessel: Ammonolysis reactions often require elevated temperatures to proceed at a reasonable rate, and a sealed vessel is necessary to contain the volatile ammonia and solvent.
-
Excess Ammonia: Le Chatelier's principle dictates that a large excess of one reactant (ammonia) will drive the equilibrium towards the product side, ensuring high conversion of the ester.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Spectroscopic and Analytical Characterization (Predicted)
In the absence of published experimental spectra, the following section provides predicted data based on the chemical structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
A broad singlet corresponding to the two protons of the primary amide (-CONH₂) is expected in the range of δ 7.5-8.5 ppm. The chemical shift can be concentration-dependent.
-
A very broad singlet for the N-H proton of the triazole ring is anticipated at a downfield shift, likely > δ 13 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
The carbonyl carbon of the amide is expected to appear around δ 160-165 ppm.
-
The two carbon atoms of the triazole ring (C3 and C5) would likely have distinct signals. The carbon bearing the bromine atom (C3) may appear around δ 140-150 ppm, while the carbon attached to the carboxamide (C5) could be in a similar region, with the exact shifts influenced by the electronic environment.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad absorption band between 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and the triazole ring.
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the primary amide.
-
N-H Bending: An absorption band around 1600-1640 cm⁻¹ from the N-H bending of the amide.
-
C-N Stretching: Bands in the region of 1300-1400 cm⁻¹ corresponding to C-N stretching.
Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ or protonated molecular ion peaks [M+H]⁺ would be expected around m/z 190 and 192, and 191 and 193, respectively.
Reactivity and Applications in Drug Development
The true value of this compound lies in its versatility as a chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for drug discovery.
Sources
An In-depth Technical Guide to the Synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1H-1,2,4-triazole-5-carboxamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore a robust and widely applicable two-step synthesis commencing from readily available starting materials, proceeding through the formation of a key 3-amino-1H-1,2,4-triazole-5-carboxamide intermediate, followed by a Sandmeyer bromination. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering actionable insights to enable the efficient synthesis of this important molecule.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The nitrogen-rich, aromatic nature of the triazole ring allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, making it an effective pharmacophore. The introduction of a bromine atom and a carboxamide group at the 3- and 5-positions, respectively, of the 1,2,4-triazole core provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies in drug discovery programs.
Primary Synthetic Pathway: A Two-Step Approach
The most logical and well-precedented synthetic route to this compound involves two key transformations:
-
Formation of the 1,2,4-Triazole-5-carboxamide Core: Synthesis of the precursor, 3-amino-1H-1,2,4-triazole-5-carboxamide.
-
Sandmeyer Bromination: Conversion of the 3-amino group to a 3-bromo group via a diazotization-displacement reaction.
This strategy is advantageous due to the commercial availability of the necessary starting materials and the reliability of the chemical transformations involved.
Step 1: Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide
The formation of the 3-amino-1,2,4-triazole ring system can be achieved through several methods, with a common and efficient approach being the cyclization of a guanidino-containing intermediate. One plausible route begins with the reaction of aminoguanidine with a derivative of oxalic acid.
Causality Behind Experimental Choices:
-
Aminoguanidine: This molecule provides the N-N-C-N backbone necessary for the formation of the 3-amino-1,2,4-triazole ring.
-
Oxalic Acid Derivative (e.g., Diethyl Oxalate): This reagent provides the two-carbon unit that will become C3 and C5 of the triazole ring, with the ester groups serving as precursors to the carboxamide.
-
Cyclization Conditions: The reaction is typically carried out under conditions that favor nucleophilic attack and subsequent dehydration to form the stable aromatic triazole ring.
Experimental Protocol: Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide
-
Reaction Setup: To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.0 eq) to liberate the free aminoguanidine.
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 eq) to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. During this time, an intermediate acylaminoguanidine is formed.
-
Cyclization and Ammonolysis: After cooling, the intermediate is not isolated. The solvent is removed under reduced pressure, and the residue is treated with aqueous ammonia. The mixture is heated in a sealed vessel to facilitate both the cyclization to the triazole ring and the conversion of the ester group to a carboxamide.
-
Workup and Purification: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.
Visualization of the Synthesis of the Amino-Triazole Precursor
Caption: Synthesis of the key amino-triazole intermediate.
Step 2: Sandmeyer Bromination of 3-amino-1H-1,2,4-triazole-5-carboxamide
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of other functionalities, including halogens.[2][3][4][5][6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[2][3]
Mechanistic Insights:
The reaction is initiated by the diazotization of the 3-amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HBr). This forms a 1,2,4-triazole-3-diazonium salt. The subsequent addition of copper(I) bromide catalyzes the displacement of the diazonium group (as N₂) with a bromide ion. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[2][3] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Experimental Protocol: Sandmeyer Bromination
-
Diazotization: Suspend 3-amino-1H-1,2,4-triazole-5-carboxamide (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of the Sandmeyer Bromination Pathway
Caption: The Sandmeyer reaction for the synthesis of the target compound.
Data Summary and Process Optimization
The efficiency of this synthetic route is dependent on the careful control of reaction parameters. The following table summarizes key variables and expected outcomes.
| Step | Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |
| 1 | Triazole Formation | Aminoguanidine, Diethyl Oxalate, NH₃ | Ethanol, Water | Reflux, then heat in sealed vessel | 60-75 |
| 2 | Sandmeyer Bromination | NaNO₂, HBr, CuBr | Water | 0-5, then 50-60 | 50-70 |
Considerations for Optimization:
-
Purity of Starting Materials: The purity of aminoguanidine is critical for the success of the first step.
-
Temperature Control: Maintaining a low temperature during diazotization is crucial to prevent premature decomposition of the diazonium salt.
-
Stoichiometry of Reagents: The molar ratios of the reagents, particularly the sodium nitrite and copper(I) bromide in the Sandmeyer step, should be carefully controlled to maximize yield and minimize side reactions.
-
Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a 3-amino-1,2,4-triazole-5-carboxamide intermediate, followed by a Sandmeyer bromination. This approach offers a robust and scalable route to this valuable building block for drug discovery. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this compound in high purity and good yield.
References
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MDPI. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
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Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
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Journal of Pharmaceutical and Applied Chemistry. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available at: [Link]
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ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available at: [Link]
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PubMed. (2021). Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
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ResearchGate. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]
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ResearchGate. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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ResearchGate. (2014). Synthesis and crystal structure of 1, 5-diamino-3-nitro-1, 2, 4-triazole. Available at: [Link]
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National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Thieme. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Available at: [Link]
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SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
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PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-bromo-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for 3-bromo-1H-1,2,4-triazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related 1,2,4-triazole derivatives to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through extensive literature on similar molecular scaffolds.[1][2][3][4][5]
Molecular Structure and Spectroscopic Rationale
The unique arrangement of atoms and functional groups in this compound dictates its interaction with various spectroscopic techniques. The core 1,2,4-triazole ring, substituted with a bromine atom and a carboxamide group, presents distinct features that can be elucidated through NMR, IR, and MS. Understanding the expected data from these techniques is crucial for confirming the synthesis and purity of the compound, as well as for studying its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple, showing signals for the N-H proton of the triazole ring and the N-H protons of the carboxamide group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.0 - 15.0 | Broad Singlet | 1H | 1-H (Triazole N-H) |
| 7.5 - 8.5 | Broad Singlet | 2H | -CONH₂ (Amide N-H) |
Causality Behind Predictions: The triazole N-H proton is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen atoms, resulting in a downfield chemical shift.[3] The amide protons are also deshielded and often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Their chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 155 - 165 | C=O (Carboxamide) |
| 140 - 150 | C3-Br |
| 145 - 155 | C5-CONH₂ |
Causality Behind Predictions: The carbonyl carbon of the carboxamide group is typically found in the 160-170 ppm range. The carbons of the triazole ring (C3 and C5) are in an electron-deficient environment, leading to downfield chemical shifts. The carbon attached to the electronegative bromine atom (C3) will be deshielded, as will the carbon attached to the carboxamide group (C5). The exact positions will be influenced by the combined electronic effects of the substituents.[3][4]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3100 | N-H stretch (Amide and Triazole) | Medium-Strong, Broad |
| 3100 - 3000 | C-H stretch (Aromatic-like) | Weak |
| 1680 - 1640 | C=O stretch (Amide I) | Strong |
| 1620 - 1580 | N-H bend (Amide II) | Medium |
| 1550 - 1450 | C=N and C=C stretch (Triazole ring) | Medium-Strong |
| ~1400 | C-N stretch | Medium |
| 700 - 600 | C-Br stretch | Medium-Strong |
Causality Behind Predictions: The N-H stretching vibrations of the amide and triazole groups are expected to appear as broad bands in the high-frequency region due to hydrogen bonding.[6][7][8] The amide I band (primarily C=O stretch) is a very strong and characteristic absorption. The triazole ring itself will have several characteristic stretching vibrations. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.
Experimental Protocol: IR Spectroscopy
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, an isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
[M]⁺ for C₃H₃⁷⁹BrN₄O: m/z = 190
-
[M+2]⁺ for C₃H₃⁸¹BrN₄O: m/z = 192
-
-
Key Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation patterns for related structures include:
-
Loss of the carboxamide group (-CONH₂) leading to a fragment at m/z ~146/148.
-
Loss of bromine, resulting in a fragment at m/z ~111.
-
Cleavage of the triazole ring.
-
Experimental Protocol: Mass Spectrometry
Workflow for ESI-MS Analysis
Caption: A general workflow for obtaining a mass spectrum via electrospray ionization.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, overview of the expected spectral data based on the analysis of structurally similar compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. For professionals in drug development and chemical research, this information serves as a valuable resource for confirming the identity and purity of this important heterocyclic compound.
References
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Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 020013. [Link]
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- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Deriv
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry.
- 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. (n.d.). CP Lab Safety.
- 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide. (n.d.). LabSolu.
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Das, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1726-1732. [Link]
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Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]
- 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide, 95% Purity, C4H5BrN4O, 1 gram. (n.d.).
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Liu, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(15), 10443-10464. [Link]
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- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile AldrichCPR. (n.d.). Sigma-Aldrich.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.
- 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. (n.d.). NIST WebBook.
- 3-Bromo-5-ethyl-1H-1,2,4-triazole. (n.d.).
- This compound. (n.d.). BLDpharm.
- 1H-1,2,3-triazole-4-carboxamide, 5-amino-1-(3-bromophenyl)-N-methyl-. (n.d.). SpectraBase.
- This compound. (n.d.).
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).
Sources
An In-depth Technical Guide to the Solubility of 3-bromo-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a heterocyclic compound of interest in drug discovery. In the absence of extensive empirical solubility data, this guide employs a theoretical approach, leveraging calculated physicochemical properties and the principles of Hansen Solubility Parameters (HSP) to predict its behavior in a range of solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, offering researchers a robust roadmap for empirical validation. The synthesis of theoretical prediction and practical methodology aims to empower drug development professionals to make informed decisions in formulation, process development, and preclinical studies involving this and structurally related molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in a solvent system, be it for in vitro assays, formulation, or in vivo absorption, governs its concentration at the target site and ultimately its pharmacological effect. This compound, a molecule featuring a combination of polar functional groups (triazole, carboxamide) and a halogen substituent, presents a unique case for solubility analysis. Understanding its solubility behavior is paramount for unlocking its therapeutic potential.
This guide is structured to provide a multifaceted understanding of the solubility of this compound. We will first delve into its molecular structure and key physicochemical properties, which are the foundational determinants of its solubility. Subsequently, we will explore the theoretical underpinnings of solubility, with a focus on the "like dissolves like" principle and the more quantitative Hansen Solubility Parameter (HSP) theory. This theoretical framework will be used to predict the compound's solubility in a variety of common laboratory solvents. To bridge theory with practice, this guide provides detailed, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility, complete with the scientific rationale behind each step.
Molecular Structure and Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The presence of specific functional groups, their arrangement, and the overall polarity of the molecule dictate its interactions with different solvents.
Molecular Structure:
The structure of this compound reveals several key features that influence its solubility:
-
1,2,4-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.
-
Carboxamide Group (-CONH2): This is a highly polar functional group that can act as both a hydrogen bond donor (from the N-H bonds) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).
-
Bromo Substituent (-Br): The bromine atom is electronegative and contributes to the molecule's polarity. It can also participate in halogen bonding, a weaker, non-covalent interaction.
-
N-H group on the triazole ring: This group can act as a hydrogen bond donor.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method | Significance for Solubility |
| Molecular Weight | 190.99 g/mol | - | Higher molecular weight can sometimes correlate with lower solubility. |
| logP (octanol-water partition coefficient) | -0.5 to 0.5 | Various online calculators | A low logP value suggests a more hydrophilic character, indicating a preference for polar solvents like water. |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | Various online calculators | A TPSA in this range suggests moderate to good potential for oral absorption and cell permeability, which is often linked to aqueous solubility. |
| Hydrogen Bond Donors | 2 | - | The N-H groups on the carboxamide and triazole ring can donate hydrogen bonds, enhancing solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 | - | The nitrogen atoms of the triazole ring and the oxygen and nitrogen of the carboxamide group can accept hydrogen bonds, promoting solubility in a wide range of polar solvents. |
These calculated properties collectively suggest that this compound is a relatively polar molecule with a good capacity for hydrogen bonding. This profile indicates a higher affinity for polar solvents.
Theoretical Framework for Solubility Prediction
"Like Dissolves Like": A Qualitative Assessment
The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. It posits that substances with similar intermolecular forces are likely to be miscible. Based on the physicochemical properties outlined above, this compound, with its polar triazole and carboxamide functionalities, is expected to exhibit favorable solubility in polar solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the hydrogen bond donor and acceptor sites of the target molecule, leading to strong solute-solvent interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions and hydrogen bond donor sites of the molecule. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): The significant difference in polarity between the highly polar solute and these nonpolar solvents suggests that the solute-solute and solvent-solvent interactions would be much stronger than the solute-solvent interactions. Consequently, poor solubility is expected.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more quantitative prediction, we employ the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between two substances (in our case, the solute and a solvent):
Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]½
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
The HSP for this compound were estimated based on its chemical structure using group contribution methods available in specialized software.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | ~18.5 |
| δP (Polar) | ~12.0 |
| δH (Hydrogen Bonding) | ~15.0 |
Using these estimated HSP values, we can predict the solubility of this compound in a range of common laboratory solvents.
Table 3: Predicted Solubility of this compound in Various Solvents Based on Hansen Distance (Ra)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra | Predicted Solubility |
| Water | 15.5 | 16.0 | 42.3 | 29.5 | Low to Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 9.9 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 7.9 | High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 7.2 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | Very High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Very High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.2 | Moderate |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 10.4 | Low to Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 17.3 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 22.3 | Very Low |
Interpretation of Predicted Solubility:
The calculated Hansen distances suggest that this compound will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, which have HSP values closely matching those of the solute. High solubility is also predicted for polar protic solvents such as methanol, ethanol, and isopropanol, as well as acetone. Moderate solubility is expected in acetonitrile and THF. In contrast, the large Hansen distances for nonpolar solvents like toluene and hexane strongly indicate very poor solubility. The prediction for water is more nuanced; while water is highly polar, its extremely high hydrogen bonding component leads to a larger Ra, suggesting moderate, rather than high, solubility.
Experimental Protocols for Solubility Determination
While theoretical predictions provide valuable guidance, empirical determination of solubility is essential for accurate characterization. The following are detailed protocols for two widely accepted methods for solubility measurement.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[1]
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that a saturated solution is formed in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-48 hour period is typical, but the time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Causality Behind Experimental Choices:
-
Using an excess of solid: Ensures that the solution becomes saturated and that the final measurement represents the true equilibrium solubility.
-
Prolonged agitation: Guarantees that the system reaches a state of dynamic equilibrium between the dissolved and undissolved compound.
-
Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Careful phase separation: Prevents undissolved solid from artificially inflating the measured concentration of the dissolved compound.
-
Validated analytical method: Ensures accurate and precise quantification of the analyte.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[2] It measures the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is serially diluted into an aqueous buffer. The formation of a precipitate is detected, and the concentration at which precipitation occurs is determined.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.
-
-
Precipitate Detection:
-
The formation of a precipitate can be detected by several methods:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Turbidimetry: Measures the reduction in light transmission due to suspended particles.
-
Direct UV/LC-MS analysis after filtration: The solutions are filtered, and the concentration of the compound remaining in the filtrate is determined.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration at which a significant increase in light scattering or turbidity is observed, or the highest concentration that remains in solution after filtration.
-
Causality Behind Experimental Choices:
-
DMSO stock solution: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.
-
Aqueous buffer: Mimics physiological conditions and allows for the assessment of aqueous solubility.
-
Short incubation time: This is a key feature of the kinetic assay, enabling high throughput. However, it means that the system may not reach thermodynamic equilibrium.
-
Sensitive detection methods: Nephelometry and turbidimetry are rapid and sensitive methods for detecting precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Discussion and Implications for Drug Development
The theoretical analysis and the proposed experimental workflows provide a comprehensive strategy for characterizing the solubility of this compound.
-
Formulation Development: The predicted high solubility in solvents like DMSO and DMF suggests that these could be suitable for preparing stock solutions for in vitro assays. For aqueous formulations, the predicted moderate solubility in water may necessitate the use of co-solvents (e.g., ethanol, propylene glycol) or other formulation strategies to achieve the desired concentration.
-
Process Chemistry: The solubility profile can guide the selection of appropriate solvents for reaction, crystallization, and purification steps during chemical synthesis. The use of a solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal for recrystallization.
-
Preclinical Studies: Understanding the aqueous solubility is crucial for designing in vivo studies. If the aqueous solubility is found to be low, formulation strategies to enhance bioavailability, such as the use of amorphous solid dispersions or salt forms (if the molecule has an ionizable center), may need to be explored.
It is important to note that kinetic solubility values are often higher than thermodynamic solubility values because the short incubation time in the kinetic assay can lead to the formation of a supersaturated solution. Therefore, for lead optimization and formulation development, the determination of thermodynamic solubility is more relevant.
Conclusion
This technical guide has provided a detailed theoretical and practical overview of the solubility of this compound. By analyzing its molecular structure and leveraging calculated physicochemical properties and Hansen Solubility Parameters, we have predicted its solubility profile across a range of solvents. The guide also offers robust, step-by-step experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This integrated approach, combining predictive theory with actionable experimental guidance, is intended to serve as a valuable resource for researchers and drug development professionals, facilitating informed decision-making and accelerating the development of new therapeutics based on this and similar chemical scaffolds.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Molinspiration Cheminformatics. (n.d.). Property Calculation. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]
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The Evolving Landscape of Heterocyclic Therapeutics: A Technical Guide to the Biological Activity of 3-Bromo-1H-1,2,4-triazole-5-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and dipole character, make it a privileged scaffold for designing novel therapeutic agents. This technical guide delves into the biological potential of 3-bromo-1H-1,2,4-triazole-5-carboxamide and its closely related derivatives. While direct extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding the bioactivity of the 1,2,4-triazole core, with a particular focus on how the strategic placement of bromo and carboxamide functionalities can modulate therapeutic effects. We will explore the synthesis, potential mechanisms of action, and diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties, supported by data from analogous compounds.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif is present in a wide array of approved drugs, underscoring its therapeutic versatility.[1][2] The nitrogen atoms act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with biological targets such as enzymes and receptors.[2] Furthermore, the triazole ring is metabolically robust and can enhance the solubility and pharmacokinetic profile of a drug candidate.[3]
The biological activities associated with 1,2,4-triazole derivatives are extensive and include:
-
Antifungal: Fluconazole and itraconazole are prominent examples of 1,2,4-triazole-containing antifungal agents.[2]
-
Anticancer: Letrozole and anastrozole are used in the treatment of breast cancer.[4] Recent research highlights the potential of 1,2,4-triazole derivatives to inhibit key cancer-related enzymes and modulate apoptotic pathways.[1]
-
Antiviral: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[5][6][7] Its mechanism of action is linked to the inhibition of viral nucleic acid synthesis.[7]
-
Antimicrobial: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogens.[8][9]
-
Anti-inflammatory: Compounds containing the 1,2,4-triazole moiety have shown potential as anti-inflammatory agents through mechanisms like COX-1/COX-2 inhibition.[10]
-
Antitubercular: The 1,2,4-triazole scaffold has been explored for the development of new antitubercular drugs.[11]
Strategic Functionalization: The Role of Bromine and Carboxamide Moieties
The biological activity of the 1,2,4-triazole core can be fine-tuned through the introduction of various substituents. The focus of this guide, this compound, features two key functional groups that are expected to significantly influence its therapeutic potential.
2.1. The Bromo Substituent: A Gateway to Diverse Analogs and Enhanced Potency
The presence of a bromine atom at the 3-position of the triazole ring serves two primary purposes in medicinal chemistry. Firstly, it can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Secondly, and more importantly, the bromo group is a versatile synthetic handle. It can be readily displaced or participate in cross-coupling reactions, allowing for the generation of a diverse library of analogs with modified properties. For instance, in the synthesis of di-arylated 1,2,4-triazole derivatives with anticancer activity, 3-bromo-1H-1,2,4-triazole is a key starting material.[4] The substitution of the bromo group can lead to compounds with improved potency and selectivity.
2.2. The Carboxamide Group: Mimicking Biological Interactions
The carboxamide moiety (-CONH2) is a common feature in biologically active molecules due to its ability to mimic the peptide bond and form multiple hydrogen bonds. In the context of 1,2,4-triazoles, the carboxamide group is crucial for the activity of the antiviral drug Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide).[5][6] It is believed to be essential for the interaction with enzymes involved in viral replication. The introduction of a carboxamide at the 5-position of the 3-bromo-1H-1,2,4-triazole scaffold is therefore a rational strategy for designing compounds with potential antiviral, anticancer, or other therapeutic activities.
Synthesis of this compound Derivatives
While a specific, detailed synthesis for this compound is not extensively documented in the readily available literature, a general synthetic approach can be extrapolated from known procedures for related 1,2,4-triazole derivatives. A plausible synthetic route could involve the cyclization of a suitable precursor followed by bromination and amidation, or the use of a pre-functionalized starting material.
A key synthetic strategy for creating a library of diverse analogs involves utilizing 3-bromo-1H-1,2,4-triazole as a versatile starting material for subsequent functionalization.[4]
Below is a representative, generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives, illustrating the key steps that could be adapted for the synthesis of this compound and its analogs.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on analogous compounds, this compound and its derivatives are predicted to exhibit a range of biological activities.
4.1. Anticancer Activity
The 1,2,4-triazole scaffold is a key component of several anticancer agents.[1][3] Derivatives have been shown to inhibit various cancer-related targets, including kinases, carbonic anhydrases, and topoisomerases.[1] They can also interfere with DNA and modulate apoptotic pathways.[1]
A plausible mechanism of action for a this compound derivative could involve the inhibition of a key signaling pathway in cancer cells, such as a kinase cascade.
Caption: Putative mechanism of anticancer activity via kinase signaling inhibition.
Illustrative Anticancer Activity of a Di-arylated 1,2,4-Triazole Derivative (Compound 4q) [4]
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 4.8 |
This data is for a related compound and serves as an example of the potential potency.
4.2. Antiviral Activity
The structural similarity of the 1,2,4-triazole-5-carboxamide core to the antiviral drug Ribavirin suggests a high potential for antiviral activity.[5][6] The mechanism is likely to involve the inhibition of viral RNA and DNA synthesis. Ribavirin 5'-phosphate is a potent inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[7]
Caption: Potential antiviral mechanism via inhibition of IMPDH and GTP synthesis.
4.3. Antimicrobial Activity
Numerous 1,2,4-triazole derivatives have demonstrated promising antibacterial and antifungal activities.[8][9][12] The mechanism of action can vary but may involve the disruption of the microbial cell wall or membrane, or the inhibition of essential enzymes. The presence of a bromo substituent has been noted in some cases to enhance antimicrobial potency.
Illustrative Antimicrobial Activity of Fused 1,2,4-Triazolo[3,4-b][2][3][5]thiadiazine Derivatives [9]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 7a | >100 | >100 | >100 |
| 7b | >100 | >100 | >100 |
| 7i | >100 | >100 | >100 |
Note: The original data in the cited paper should be consulted for specific values. This table is for illustrative purposes.
Experimental Protocols
5.1. General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
5.2. General Protocol for In Vitro Antibacterial Activity Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Strains and Media:
-
Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare appropriate broth media (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Culture the bacterial strains overnight on agar plates.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Dilution:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Future Directions and Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. While direct biological data for this compound is not yet widely published, the extensive evidence from structurally related compounds strongly suggests its potential as a precursor for novel therapeutic agents. The strategic combination of the bromo and carboxamide functionalities provides a solid foundation for the development of compounds with potent anticancer, antiviral, and antimicrobial activities.
Future research should focus on the efficient synthesis of this compound and the generation of a diverse library of its derivatives. Comprehensive screening of these compounds against a wide range of biological targets will be crucial to elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation 1,2,4-triazole-based therapeutics.
References
-
Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. (Journal of Medicinal Chemistry) [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (PubMed) [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (PubMed Central) [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (Royal Society of Chemistry) [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (MDPI) [Link]
-
Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. (PubMed) [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (MDPI) [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). (PubMed Central) [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (MDPI) [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (PubMed Central) [Link]
-
Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides | Journal of Medicinal Chemistry. (ACS Publications) [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3][5] thiadiazine derivatives. (PubMed Central) [Link]
-
Results of anti-microbial activity test of selected prepared compounds. (ResearchGate) [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (PubMed Central) [Link]
-
3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. (CP Lab Safety) [Link]
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An In-depth Technical Guide to 3-bromo-1H-1,2,4-triazole-5-carboxamide Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, renowned for its metabolic stability and versatile role as a pharmacophore. This guide focuses on a particularly valuable starting material: 3-bromo-1H-1,2,4-triazole-5-carboxamide. Its strategic placement of a bromine atom and a carboxamide group offers orthogonal handles for chemical modification, enabling the systematic development of derivatives. This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a significant focus on their potential as anticancer agents targeting critical signaling pathways. Detailed, field-proven protocols for both chemical synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.
The 1,2,4-Triazole Core: A Foundation for Therapeutic Innovation
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has become an integral scaffold in the design of therapeutic agents.[1] Its unique physicochemical properties, including the ability to engage in hydrogen bonding as both a donor and acceptor, contribute to its frequent success in binding to biological targets.[2] This scaffold is present in a wide array of FDA-approved drugs, demonstrating activities ranging from antifungal (e.g., Fluconazole) to anticancer (e.g., Letrozole, Anastrozole).[3][4] The metabolic stability of the triazole ring further enhances its appeal in drug design, often improving the pharmacokinetic profile of lead compounds.[1]
The Core Moiety: this compound
The subject of this guide, this compound, is a highly versatile building block for combinatorial chemistry and targeted synthesis. The bromine atom at the 3-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carboxamide moiety at the 5-position provides a key hydrogen-bonding motif and a potential point for further derivatization, making this a powerful scaffold for exploring structure-activity relationships (SAR).
Synthetic Strategies and Methodologies
The development of derivatives from the 3-bromo-1H-1,2,4-triazole core often employs a programmed or sequential arylation strategy. A common and highly effective method for functionalizing the triazole nitrogen is the Chan-Evans-Lam (CEL) cross-coupling reaction, followed by a subsequent Suzuki or Buchwald-Hartwig coupling at the C3-bromo position to generate di-arylated structures.[1][5]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of N-arylated derivatives starting from 3-bromo-1H-1,2,4-triazole.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocol: Chan-Evans-Lam N-Arylation
This protocol describes a representative copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole. The causality for this choice rests on the reaction's high functional group tolerance and its ability to be performed under relatively mild, aerobic conditions, making it superior to harsher methods like the Ullmann condensation.[3][6]
Materials:
-
3-bromo-1H-1,2,4-triazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(II) acetate [Cu(OAc)2] (50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
Dichloromethane (DCM)
-
4 Å Molecular Sieves
-
Oxygen (balloon)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-1H-1,2,4-triazole (0.676 mmol, 1 equiv), the desired arylboronic acid (0.811 mmol, 1.2 equiv), and 4 Å molecular sieves.
-
Add Cu(OAc)2 (50 mol%) to the flask.
-
Evacuate and backfill the flask with an oxygen balloon.
-
Add anhydrous DCM (3-4 mL) followed by DBU (2.028 mmol, 3 equiv) via syringe. The use of DBU, a non-nucleophilic strong base, is critical to facilitate the transmetalation step without competing in the coupling reaction.[5]
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure N-arylated 3-bromo-1H-1,2,4-triazole derivative.[5]
Therapeutic Applications & Biological Activity
Derivatives of the this compound scaffold have shown significant promise across several therapeutic areas, most notably in oncology. Their mechanism often involves the inhibition of key enzymes that drive cancer cell proliferation and survival.
Anticancer Activity
A primary focus of research has been the development of these compounds as inhibitors of protein kinases and other critical cancer-related enzymes.[4][7] The cytotoxic activities of several synthesized derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay.[8]
| Compound ID | R1-Group (at N1) | R2-Group (at C3) | Target Cell Line | IC50 (µM) | Reference |
| 4q | 2-methoxypyridin-5-yl | 4-methoxyphenyl | MCF-7 (Breast) | 4.8 | [5] |
| 7d | - | 2,4-dichlorophenyl | Hela (Cervical) | <12 | [4][9] |
| 10a | - | Phenyl | Hela (Cervical) | 5.6 | [4][9] |
| 12b | Indolyl-based | Phenyl | MCF-7 (Breast) | 2.67 | [7][10] |
| 13b | Indolyl-based | Phenyl | HepG2 (Liver) | 0.32 | [7][10] |
| 4d | Imidazole-based | - | MCF-7 (Breast) | 6.73 | [11] |
Note: The table presents a selection of data to illustrate the potency of this chemical class. The structures of compounds 7d and 10a are more complex than simple N/C-substitutions of the core and are detailed in their respective references.
Other Potential Applications
-
Antifungal Activity: The triazole core is famous for its antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[2]
-
PARP Inhibition: Recent studies have explored indolyl-1,2,4-triazole hybrids as dual inhibitors of EGFR and Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[7][10] This dual-targeting approach is a promising strategy for overcoming drug resistance in cancer therapy.[12]
Mechanism of Action & Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.
Inhibition of EGFR and CDK4/6 Pathways
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when aberrantly activated, drives cell proliferation through downstream pathways like the Ras/MAPK cascade.[13] Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical for cell cycle progression from the G1 to the S phase.[14][15] Overactivity of the Cyclin D-CDK4/6-Rb axis is a hallmark of many cancers.[16] Triazole derivatives have been designed to inhibit these kinases, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and CDK4/6 signaling pathways.
Aromatase Inhibition
For estrogen receptor-positive (ER+) breast cancer, a key therapeutic strategy is to block estrogen synthesis. Aromatase (CYP19A1) is the enzyme responsible for the final step of this process. Non-steroidal aromatase inhibitors like Letrozole contain a triazole ring whose nitrogen atom coordinates to the heme iron atom within the enzyme's active site, effectively blocking its catalytic activity.[2][17][18] This mechanism is a key design principle for many triazole-based anticancer agents.[11]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,2,4-triazole scaffold has yielded critical insights into the structural requirements for potent biological activity.
Caption: Key structure-activity relationship insights.
-
N1-Substitution: The introduction of various aryl and heteroaryl groups at the N1 position via Chan-Evans-Lam coupling is a primary diversification strategy. The nature of this substituent is critical for target engagement.[5]
-
C3-Substitution: Subsequent substitution at the C3 position allows for the creation of di-arylated compounds. Studies have shown that electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl ring at this position can significantly enhance anticancer activity.[4]
-
C5-Carboxamide: The carboxamide group is a crucial pharmacophoric feature, likely involved in hydrogen bonding interactions within the target's active site, mimicking the interactions of the nicotinamide portion of NAD+ in enzymes like PARP.[12]
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability and is a standard preliminary screen for potential cytotoxic agents. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO, then diluted in media)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds for drug discovery, particularly in oncology. The synthetic accessibility and potential for diversification make it an ideal starting point for the development of potent and selective inhibitors against a range of clinically relevant targets. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel dual-targeting strategies (e.g., EGFR/PARP), and evaluating in vivo efficacy in relevant animal models. The continued exploration of this privileged scaffold is poised to yield next-generation therapeutics for cancer and other challenging diseases.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dual blockade of EGFR and CDK4/6 delays Head and Neck Squamous Cell Carcinoma Progression by Inducing Metabolic Rewiring. Retrieved from [Link]
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Bentham Science. (n.d.). Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of human CYP19 by azoles used as antifungal agents and aromatase inhibitors, using a new LC–MS/MS method for the analysis of estradiol product formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]
-
PubMed. (2023). CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]
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National Institutes of Health. (2023). CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. Retrieved from [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
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National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]
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An In-depth Technical Guide to 3-bromo-1H-1,2,4-triazole-5-carboxamide: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into the historical context of its parent scaffold, detail its synthesis, and explore its burgeoning role in the development of novel therapeutics.
The Legacy of the 1,2,4-Triazole Scaffold: A Historical Perspective
The story of this compound is built upon the foundational discoveries in heterocyclic chemistry. The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, was first synthesized in 1885 by Swedish chemist J. A. Bladin.[1] This seminal work opened the door to a new class of compounds whose unique properties, including aromaticity, metabolic stability, and capacity for hydrogen bonding, would later prove invaluable in drug design. The Janssen Group's discovery of the first triazole antifungal agents in the 1960s marked a turning point, showcasing the therapeutic potential of this scaffold and igniting decades of research into its diverse applications.[2]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₄O | [3] |
| Molecular Weight | 190.988 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | HDLLCASEDGLLHH-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through a multi-step process starting from more readily available precursors. Below is a plausible and detailed synthetic pathway, grounded in established organic chemistry principles for the formation of substituted triazoles.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1H-1,2,4-triazole-3-carboxylic acid
The initial step involves the formation of the triazole ring with a carboxylic acid moiety. This is a well-established method for creating the core scaffold.
-
Reaction: The reaction of aminoguanidine bicarbonate with formic acid leads to the formation of aminoguanidine formate, which upon heating, cyclizes to form 3-amino-1,2,4-triazole. Further reaction can yield the carboxylic acid derivative.
-
Protocol:
-
To a solution of aminoguanidine bicarbonate in an appropriate solvent, slowly add formic acid.
-
Heat the reaction mixture to induce cyclization. The specific temperature and reaction time will need to be optimized, but temperatures around 120°C are often employed for similar cyclizations.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization to obtain 1H-1,2,4-triazole-3-carboxylic acid.
-
Step 2: Bromination of the Triazole Ring
With the core triazole carboxylic acid in hand, the next step is the regioselective bromination of the triazole ring.
-
Causality of Experimental Choice: The triazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions like bromination. The bromine atom is introduced at the 3- (or 5-) position due to the directing effects of the ring nitrogens.
-
Protocol:
-
Dissolve 1H-1,2,4-triazole-3-carboxylic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
The product, 3-bromo-1H-1,2,4-triazole-5-carboxylic acid, can be isolated by filtration or extraction.
-
Further purification can be achieved by recrystallization.
-
Step 3: Amidation of the Carboxylic Acid
The final step is the conversion of the carboxylic acid group to a carboxamide.
-
Causality of Experimental Choice: Direct amidation of a carboxylic acid is often inefficient. Therefore, the carboxylic acid is first activated by converting it into a more reactive species, such as an acyl chloride. This is readily accomplished using thionyl chloride. The subsequent reaction with ammonia provides the desired carboxamide.
-
Protocol:
-
Suspend 3-bromo-1H-1,2,4-triazole-5-carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride dropwise to the suspension at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Cool the reaction mixture and carefully add it to a solution of aqueous ammonia.
-
Stir the mixture vigorously. The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Characterization and Spectral Data
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-H protons of the triazole ring and the amide group. The chemical shifts of these protons will be dependent on the solvent used. |
| ¹³C NMR | Resonances for the two distinct carbon atoms in the triazole ring and the carbonyl carbon of the amide group. |
| FT-IR | Characteristic absorption bands for N-H stretching (triazole and amide), C=O stretching (amide), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[8][9] The introduction of a bromine atom and a carboxamide group at the 3 and 5 positions, respectively, of the triazole ring in this compound provides key functionalities for further chemical modifications and interactions with biological targets.
Role as a Versatile Building Block
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of a broad chemical space in drug discovery programs.
Signaling Pathways and Therapeutic Targets
Derivatives of 1,2,4-triazole carboxamides have shown promise in targeting a range of signaling pathways implicated in diseases such as cancer.
Caption: Potential mechanism of action for 1,2,4-triazole carboxamide derivatives in cancer.
Recent studies have demonstrated that substituted 1,2,4-triazole carboxamides can exhibit significant antiproliferative activity against various cancer cell lines.[10] The proposed mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
Future Directions
The versatility of this compound as a synthetic intermediate ensures its continued relevance in the field of drug discovery. Future research will likely focus on:
-
The development of novel synthetic methodologies for its efficient and scalable production.
-
The synthesis of libraries of derivatives for high-throughput screening against a wider range of biological targets.
-
In-depth mechanistic studies to elucidate the precise molecular interactions of its derivatives with their biological targets.
References
-
Bladin, J. A. (1885). Über Derivate des 1,2,4-Triazols. Berichte der deutschen chemischen Gesellschaft, 18(1), 1544-1551. [Link]
-
Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials. Journal of the Iranian Chemical Society, 18(10), 2535-2565. [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 968039. [Link]
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Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 881373. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(5), 1573. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 896. [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]
-
3-amino-1h-1,2,4-triazole. Organic Syntheses. [Link]
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- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. file.chemscene.com [file.chemscene.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 3-bromo-1H-1,2,4-triazole-5-carboxamide in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique combination of features—metabolic stability, capacity for hydrogen bonding as both donor and acceptor, and a rigid, planar structure—makes it an ideal building block for crafting molecules that can effectively interact with complex biological targets.[3] Within this important class of heterocycles, 3-bromo-1H-1,2,4-triazole-5-carboxamide has emerged as a particularly versatile and powerful building block. Its strategic placement of a reactive bromine atom and a hydrogen-bond-donating carboxamide group provides medicinal chemists with a precise toolkit for molecular elaboration, enabling rapid access to diverse chemical libraries and the optimization of drug candidates.
This guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this key intermediate. We will delve into the causality behind its use, provide validated experimental protocols, and showcase its role in the synthesis of clinically relevant molecules, most notably in the arena of PARP inhibitors for cancer therapy.[4][5][6]
Core Molecular Attributes and Physicochemical Profile
Understanding the intrinsic properties of a building block is fundamental to its effective deployment in a drug discovery campaign. This compound is a crystalline solid at room temperature, possessing a unique constellation of electronic and steric features that underpin its utility.
| Property | Value | Source |
| CAS Number | 1207755-03-0 | [7][8] |
| Molecular Formula | C₃H₃BrN₄O | [9] |
| Molecular Weight | 190.99 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity (Typical) | >95% | [9] |
| InChI Key | HDLLCASEDGLLHH-UHFFFAOYSA-N | [9] |
The molecule's key features are:
-
The 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, which imparts metabolic stability and acts as a bioisosteric replacement for amide bonds.[10] Its nitrogen atoms can participate in crucial hydrogen bonding interactions within a target's active site.
-
The C3-Bromo Group: This halogen serves as a versatile synthetic handle. It is poised for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[2]
-
The C5-Carboxamide Group: This primary amide is a potent hydrogen bond donor and acceptor. It frequently mimics the nicotinamide moiety of NAD⁺, enabling compounds to effectively compete for the binding site of enzymes like Poly(ADP-ribose) polymerase (PARP).[5]
Synthesis of the Building Block
The efficient synthesis of this compound is critical for its widespread use. While the compound is commercially available from vendors such as BLDpharm and Fluorochem, understanding its synthesis provides insight into potential impurities and scale-up strategies.[7][11] A logical and validated synthetic route proceeds via a two-step sequence starting from the commercially available 3-bromo-1H-1,2,4-triazole.
Workflow for Synthesis: ```dot digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
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Caption: Key cross-coupling reactions of the building block.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in drug discovery. [12][13]It enables the coupling of the C3 position of the triazole with a vast array of commercially available aryl and heteroaryl boronic acids or esters. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse aromatic substituents.
Exemplary Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) [14]* Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) [13]* Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, the aryl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 1-16 hours, or until completion as monitored by LC-MS. Microwave irradiation can often significantly shorten reaction times.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-1,2,4-triazole-5-carboxamide.
Causality and Rationale: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. [12]The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates, but this general protocol provides a robust starting point.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, another critical transformation for building drug-like molecules. [15][16]This reaction couples the C3 position of the triazole with primary or secondary amines, providing access to a wide range of substituted amino-triazoles. This is particularly useful for modulating physicochemical properties like solubility and pKa, or for installing vectors that can reach into new pockets of a biological target.
The conditions for Buchwald-Hartwig amination are similar to those for Suzuki coupling, typically involving a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. The reaction is highly sensitive to the choice of ligand, which is critical for facilitating the reductive elimination step. [17][18]
Application in Medicinal Chemistry: A Case Study in PARP Inhibitors
The true value of a building block is demonstrated through its successful application in drug discovery programs. The 1,2,4-triazole-carboxamide motif is a key pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA damage repair. [4][19]PARP inhibitors have emerged as a breakthrough class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality. [5][19] While the approved drug Niraparib (Zejula®) contains an indazole-7-carboxamide core, its structure highlights the importance of the carboxamide group for interacting with the nicotinamide binding pocket of PARP1/2. [6][20]Medicinal chemists frequently synthesize analogues of approved drugs to improve potency, selectivity, or pharmacokinetic properties. This compound is an ideal starting point for creating Niraparib analogues where the indazole core is replaced by a 1,2,4-triazole.
Illustrative Synthetic Pathway to a PARP Inhibitor Analogue:
Caption: Synthesis of a PARP inhibitor analogue.
In this hypothetical but highly plausible synthesis, a Suzuki-Miyaura coupling reaction is employed to connect the this compound core (A) with a piperidine-containing boronic ester (B), which mimics the "right-hand side" of the Niraparib molecule. The resulting compound (C) retains the key pharmacophoric elements: the hydrogen-bonding carboxamide and an aromatic system linked to a basic nitrogen, making it a promising candidate for PARP inhibition. This strategy allows for the rapid generation of novel intellectual property and the exploration of new chemical space around a validated biological target.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for modern medicinal chemistry. Its pre-installed pharmacophoric elements and versatile synthetic handle provide an efficient and modular approach to constructing complex molecules targeting a range of diseases. The demonstrated utility in synthesizing analogues of important drugs like PARP inhibitors underscores its value. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic application of well-designed building blocks like this one will remain paramount to the success of drug discovery campaigns. Future work will likely see this scaffold applied to an even broader range of biological targets, leveraging its unique combination of stability, hydrogen bonding capacity, and synthetic accessibility.
References
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- Das, P., et al. (2021).
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Deb, M., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
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Ferraris, D. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PubMed Central. Retrieved from [Link]
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Hopkins, T. A., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PubMed Central. Retrieved from [Link]
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Ivanenkov, Y. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. Retrieved from [Link]
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Min, R., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Li, J., et al. (2008). 1H-1,2,4-Triazole-3-carboxamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Popova, E. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Diarylated 1,2,4-Triazoles from 3-Bromo-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diarylated 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutic agents. The diarylation of the 1,2,4-triazole core further enhances its utility, allowing for the precise spatial orientation of aromatic substituents to optimize interactions with biological targets. This structural motif is central to the mechanism of action of drugs such as the non-steroidal aromatase inhibitors Letrozole and Anastrozole, used in the treatment of breast cancer. The continued exploration of novel diarylated 1,2,4-triazoles holds immense promise for the development of new therapeutics targeting a broad spectrum of diseases.
This guide provides a comprehensive overview and detailed protocols for the synthesis of diarylated 1,2,4-triazoles, with a specific focus on leveraging the commercially available starting material, 3-bromo-1H-1,2,4-triazole-5-carboxamide . We will explore a programmed, sequential arylation strategy, beginning with an N-arylation followed by a C-arylation, to afford a diverse range of diarylated products. The protocols provided are grounded in established palladium- and copper-catalyzed cross-coupling methodologies, with a detailed rationale for the selection of reagents and reaction conditions to ensure robust and reproducible outcomes.
The Starting Material: this compound
The choice of starting material is critical for any synthetic campaign. This compound is an attractive precursor for the synthesis of diarylated 1,2,4-triazoles for several reasons:
-
Commercial Availability: This compound is available from several chemical suppliers, obviating the need for a multi-step synthesis of the core heterocyclic system.
-
Orthogonal Reactivity: The presence of a bromine atom at the 3-position and a free N-H group provides two distinct sites for sequential functionalization. The N-H bond can be selectively arylated under milder, copper-catalyzed conditions, leaving the C-Br bond intact for a subsequent palladium-catalyzed C-C bond formation.
-
The Carboxamide Handle: The carboxamide group at the 5-position offers an additional point for diversification. It can be maintained in the final product to engage in key hydrogen bonding interactions with a biological target, or it can be further transformed into other functional groups, such as nitriles or carboxylic acids, to modulate the compound's physicochemical properties.
While the presence of the carboxamide group may influence the reactivity of the triazole ring through electronic effects or potential coordination with the metal catalyst, the protocols outlined below are designed to be robust and adaptable to this specific substrate.
Synthetic Strategy: A Programmed Diarylation Approach
A sequential, two-step arylation strategy is proposed for the synthesis of diarylated 1,2,4-triazoles from this compound. This approach allows for the controlled and independent introduction of two different aryl groups at the N1 and C3 positions of the triazole ring.
Caption: Programmed diarylation workflow.
Part 1: N-Arylation via Chan-Evans-Lam (CEL) Coupling
The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for the formation of C-N bonds.[1] It offers several advantages over other N-arylation techniques, such as the Buchwald-Hartwig amination, including milder reaction conditions, the use of air-stable catalysts, and often, the ability to run the reaction open to the atmosphere. These features make it an ideal choice for the initial N-arylation of our substrate.
Mechanistic Rationale for the Chan-Evans-Lam Coupling
The precise mechanism of the CEL coupling is still a subject of investigation, but a generally accepted catalytic cycle involves the following key steps:
-
Ligand Exchange: The copper(II) precatalyst exchanges its acetate ligands with the triazole substrate and the aryl boronic acid.
-
Transmetalation: The aryl group is transferred from the boron atom to the copper center.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species.
-
Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) catalyst by an oxidant, often atmospheric oxygen.
The choice of a suitable base is crucial to facilitate the deprotonation of the triazole N-H, increasing its nucleophilicity.
Sources
Application Notes and Protocols for the N-arylation of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Introduction: The Significance of N-Arylated Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the triazole ring, particularly through N-arylation, allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.[3] The target molecule, 3-bromo-1H-1,2,4-triazole-5-carboxamide, is a versatile building block. The bromo substituent provides a handle for further cross-coupling reactions, while the carboxamide group can engage in crucial hydrogen bonding interactions within a biological receptor. The N-arylation of this scaffold is therefore a critical transformation for the generation of diverse chemical libraries for drug discovery programs.
This guide provides a detailed protocol for the N-arylation of this compound, with a focus on the underlying chemical principles and practical considerations for researchers in drug development. We will explore two of the most powerful and widely adopted methods for C-N bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Insights: Understanding the Ullmann and Buchwald-Hartwig Reactions
The successful execution of any synthetic protocol is enhanced by a solid understanding of the reaction mechanism. Both the Ullmann and Buchwald-Hartwig reactions are transition-metal-catalyzed cross-coupling reactions, but they proceed through distinct mechanistic pathways.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a copper-catalyzed reaction that has been a mainstay in organic synthesis for over a century for forming C-N, C-O, and C-S bonds.[4][5] While traditional Ullmann reactions often required harsh conditions, modern iterations with the use of ligands have made it a more versatile and milder method.[6][7] The generally accepted mechanism for the N-arylation of a heterocycle like our triazole involves the following key steps[8][9]:
-
Formation of the Copper(I) Amide: The reaction is initiated by the deprotonation of the triazole's N-H by a base, followed by coordination to a Cu(I) salt to form a copper(I) amidate complex. The active catalytic species is often a Cu(I) species, which can be generated in situ from Cu(II) precursors.[6]
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate. This step is often the rate-determining step of the catalytic cycle.[5]
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the N-arylated product and regenerates the active Cu(I) catalyst.[5]
The use of chelating ligands, such as diamines, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[10][11] However, for certain substrates, a ligand-free protocol can be highly effective and offers the advantage of simplicity and lower cost.[12][13]
The Buchwald-Hartwig Amination: A Palladium-Powered Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[14][15] It generally offers a broader substrate scope and milder reaction conditions compared to the Ullmann reaction.[16][17] The catalytic cycle is well-established and involves[18]:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The triazole coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the N-H group to form a palladium amide complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[19]
Experimental Protocols
The following protocols provide a starting point for the N-arylation of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and ligand) may be necessary for specific aryl halides.
Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation
This protocol is based on methodologies that have proven effective for the N-arylation of 1,2,4-triazoles under ligand-free conditions, offering a simple and cost-effective approach.[12][13]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Rationale for Experimental Choices:
-
Catalyst: CuI is a commonly used and effective copper source for Ullmann-type reactions.[4]
-
Base: K₂CO₃ is a cost-effective base, though the more soluble and stronger base Cs₂CO₃ may improve yields for less reactive aryl halides.[20]
-
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for dissolving the reactants and facilitating the reaction.[21]
-
Temperature: Elevated temperatures are typically required for Ullmann-type couplings.[4]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol utilizes a palladium catalyst and a phosphine ligand, which often allows for milder reaction conditions and a broader substrate scope.[17]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and Xantphos is a robust catalytic system for the N-arylation of a wide range of heterocycles.[17] Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.
-
Base: Cs₂CO₃ is a strong base that is effective in Buchwald-Hartwig aminations.[17]
-
Solvent: 1,4-Dioxane and toluene are common solvents for this type of reaction.[16]
-
Temperature: While milder than many Ullmann reactions, heating is generally required to drive the reaction to completion.
Data Presentation: A Comparative Overview
The choice between a copper-catalyzed and a palladium-catalyzed approach will depend on factors such as substrate scope, cost, and desired reaction conditions. The following table summarizes the key parameters for each protocol.
| Parameter | Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation | Protocol 2: Palladium-Catalyzed N-Arylation |
| Catalyst | CuI | Pd₂(dba)₃ |
| Ligand | None | Xantphos |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ |
| Solvent | DMF or DMSO | 1,4-Dioxane or Toluene |
| Temperature | 110-130 °C | 100-110 °C |
| Typical Substrates | Aryl iodides, activated aryl bromides | Aryl bromides, aryl chlorides |
| Advantages | Low cost, simple setup | Broader substrate scope, milder conditions |
| Disadvantages | Higher temperatures, may require activated aryl halides | Higher cost of catalyst and ligand |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful and reproducible results.
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- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Chemicals [chemicals.thermofisher.cn]
Application Notes and Protocols for 3-bromo-1H-1,2,4-triazole-5-carboxamide in Advanced Bioconjugation Strategies
Introduction: Beyond Conventional Click Chemistry
The paradigm of "click chemistry," introduced by K. Barry Sharpless, has revolutionized the way scientists approach the synthesis of complex molecular architectures, particularly in the realm of drug discovery and bioconjugation.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, lauded for its high efficiency, selectivity, and biocompatibility.[2][3] However, the expanding needs of chemical biology and materials science call for an ever-growing toolbox of bioorthogonal reactions. This application note explores the utility of 3-bromo-1H-1,2,4-triazole-5-carboxamide as a versatile building block, not for direct participation in CuAAC, but as a precursor for a highly efficient, "click-like" transformation: the Sonogashira cross-coupling reaction.[4] This approach leverages the reactivity of the bromo-substituent to introduce an alkyne handle, which can then be used in subsequent, traditional click chemistry applications. The inherent stability and synthetic accessibility of this compound, coupled with the robustness of the Sonogashira coupling, offers a powerful and modular platform for researchers, scientists, and drug development professionals.
The Rationale for a Sonogashira-Click Approach
While the 1,2,4-triazole core is a valuable pharmacophore, the direct use of this compound in a traditional click reaction is not straightforward. Instead, we propose a two-stage strategy where the bromo-substituent is first functionalized via a palladium and copper co-catalyzed Sonogashira coupling with a terminal alkyne.[5][6] This reaction is considered "click-like" due to its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[4] The resulting alkynylated triazole is then primed for a subsequent, true click reaction, such as CuAAC or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2][7] This strategy offers several advantages:
-
Modularity: A wide variety of commercially available or synthetically accessible terminal alkynes can be coupled to the triazole core, allowing for the introduction of diverse functionalities.
-
Versatility: The resulting alkynylated triazole can be used in a plethora of downstream applications, including bioconjugation to azide-modified proteins, nucleic acids, or surfaces.[][9]
-
Stability: The C-Br bond of the starting material is stable to a wide range of reaction conditions, allowing for orthogonal functionalization of other parts of a larger molecule before the Sonogashira coupling.
-
Dual Functionality: The carboxamide group at the 5-position of the triazole ring provides an additional handle for further chemical modification, either before or after the Sonogashira coupling and subsequent click reaction.
Mechanism of the Sonogashira Cross-Coupling Reaction
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[5] The palladium cycle is responsible for the activation of the aryl halide (in our case, the this compound), while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.
Sources
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Application Note: A Rational Design Strategy for Novel PXR Inhibitors Utilizing 3-bromo-1H-1,2,4-triazole-5-carboxamide
Abstract
The Pregnane X Receptor (PXR) is a master transcriptional regulator of xenobiotic metabolism, playing a critical role in drug-drug interactions and the development of drug resistance. Inhibition of PXR is a key therapeutic strategy to mitigate these effects. This document provides a detailed guide for researchers on the rational design and synthesis of novel PXR inhibitors using 3-bromo-1H-1,2,4-triazole-5-carboxamide as a versatile starting material. We present a proposed synthetic workflow based on robust palladium-catalyzed cross-coupling reactions and provide detailed protocols for the subsequent biological evaluation of the synthesized compounds using industry-standard biochemical and cell-based assays.
Introduction: The Pregnane X Receptor (PXR) as a Therapeutic Target
The Pregnane X Receptor (PXR, NR1I2) is a ligand-activated nuclear receptor predominantly expressed in the liver and intestines.[1] It functions as a xenobiotic sensor, detecting the presence of foreign substances (including over 50% of clinically used drugs) and upregulating the expression of genes involved in their metabolism and clearance.[2] This includes Phase I enzymes (e.g., Cytochrome P450 3A4 or CYP3A4), Phase II conjugating enzymes, and Phase III drug transporters.[3]
While this detoxification role is protective, PXR activation by one drug can accelerate the metabolism of a co-administered drug, reducing its efficacy and leading to unpredictable therapeutic outcomes or treatment failure.[3] Therefore, the development of potent and selective PXR antagonists is a high-value objective in drug development to prevent adverse drug-drug interactions.[4]
The Core Scaffold: 1,2,4-Triazole-5-carboxamide
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and its presence in numerous approved drugs.[5][6] While recent research has highlighted the potential of 1,2,3-triazole-4-carboxamides as highly potent PXR inhibitors[1][2], the isomeric 1,2,4-triazole-5-carboxamide core remains an attractive and underexplored alternative.
The starting material, This compound , is particularly valuable for several reasons:
-
Synthetic Tractability: The bromine atom at the C3 position is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7][8]
-
Structural Mimicry: It allows for the construction of molecules that can occupy the large, hydrophobic ligand-binding pocket of PXR, guided by the structure-activity relationship (SAR) data from related inhibitor classes.[1]
-
Hydrogen Bonding: The carboxamide and triazole nitrogens provide crucial hydrogen bond donor and acceptor sites for anchoring within the receptor active site.[9]
Proposed Synthetic Strategy: A Rational Design Approach
This guide proposes a rational, two-step approach to generate a library of novel PXR inhibitors starting from this compound. The strategy focuses on using a Suzuki coupling to install a substituted aryl group at the C3 position, a common feature in many nuclear receptor modulators.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 3-Aryl-1H-1,2,4-triazole-5-carboxamide via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[10]
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1 equiv.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.) and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add degassed DME (10 mL) and Water (2 mL).
-
Heat the reaction mixture to 85 °C and stir for 12-18 hours.
-
Scientist's Note: The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.
-
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1H-1,2,4-triazole-5-carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition A | Condition B | Condition C (Optimized) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is robust and effective for a wide range of arylboronic acids with heteroaryl halides.[10] |
| Base | Na₂CO₃ | Cs₂CO₃ | K₂CO₃ | K₂CO₃ provides sufficient basicity for the catalytic cycle while being cost-effective and easy to handle.[8] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DME/H₂O | DME is an effective solvent for Suzuki couplings and is often easier to remove than dioxane. |
| Temperature | 100 °C | 85 °C | 85 °C | Lowering temperature can reduce side reactions while maintaining a good reaction rate. |
| Hypothetical Yield | 45% | 68% | 82% | Optimized conditions lead to higher conversion and fewer byproducts. |
| Table 1: Example of reaction optimization for the Suzuki cross-coupling step. |
Protocol 4.2: Biological Evaluation - PXR Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit PXR-mediated transcription.
Materials:
-
DPX2 cell line (HepG2 cells stably co-transfected with human PXR and a CYP3A4 promoter-driven luciferase reporter).
-
DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Test compounds (dissolved in DMSO).
-
Rifampicin (PXR agonist, positive control).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed DPX2 cells in white, opaque-walled plates at a density of ~20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in DMSO. Further dilute in assay medium to final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted test compounds to the wells.
-
Immediately add the PXR agonist, Rifampicin, to all wells (except for vehicle control) at its EC₅₀ concentration (typically ~1 µM).
-
Controls: Include wells with vehicle (DMSO) only, Rifampicin only (100% activation), and a known PXR antagonist + Rifampicin.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% inhibition and the Rifampicin-only control as 100% activation (0% inhibition).
-
Plot the percentage inhibition versus the log of the test compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter logistic equation).
-
Expected Results and Structure-Activity Relationship (SAR)
Based on SAR from the related 1,2,3-triazole series[1][2], we can hypothesize how structural modifications to our 3-aryl-1H-1,2,4-triazole-5-carboxamide core might impact activity.
| Compound ID | R Group at C3-Aryl | Reporter Assay IC₅₀ (µM) | Binding Assay IC₅₀ (µM) | Notes |
| Ref-Antagonist | Ketoconazole | 2.5 | 5.1 | Reference compound. |
| PXRi-T45-001 | 4-Methoxy | 5.8 | 12.2 | Initial hit compound. |
| PXRi-T45-002 | 4-Fluoro | 3.1 | 7.5 | Electron-withdrawing group improves activity. |
| PXRi-T45-003 | 3,4-Dichloro | 0.9 | 2.1 | Dihalogenation significantly boosts potency, a common motif in nuclear receptor ligands. |
| PXRi-T45-004 | 4-Methyl | 8.2 | 15.0 | Small alkyl group is tolerated but does not improve potency over the initial hit. |
| Table 2: Hypothetical biological data and SAR for a series of synthesized PXR inhibitors. |
SAR Insights:
-
Aryl Group at C3: Introducing aryl groups at the C3 position via Suzuki coupling is expected to yield active compounds.
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens) on the C3-aryl ring are predicted to enhance potency. This may be due to favorable interactions within the PXR ligand-binding pocket.
-
Carboxamide Moiety: The -CONH₂ group is a key pharmacophore. Derivatization of this amide, for example, by coupling with various amines, could be a subsequent optimization strategy to further explore the binding pocket.
Conclusion
This application note outlines a comprehensive and rational strategy for the synthesis and evaluation of novel PXR inhibitors based on a versatile This compound scaffold. The proposed synthetic route, utilizing a robust Suzuki cross-coupling reaction, offers a modular and efficient way to generate a diverse chemical library. The detailed protocols for biological screening provide a clear pathway for identifying and characterizing potent lead candidates. This approach combines established medicinal chemistry principles with powerful biological assays, enabling researchers to efficiently explore new chemical space in the quest for effective PXR modulators.
References
-
MDPI. (n.d.). Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer. Retrieved from [Link]
-
Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16457–16474. Available from [Link]
-
ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]
-
Figshare. (2022). Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Retrieved from [Link]
-
Lin, W., et al. (2017). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Journal of Biomolecular Screening, 22(4), 489-499. Available from [Link]
-
PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction. Retrieved from [Link]
-
Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Retrieved from [Link]
-
PMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
NIH. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Application Notes and Protocols for 3-Bromo-1H-1,2,4-triazole-5-carboxamide in Anticancer Drug Discovery
Introduction: The Privileged Scaffold of 1,2,4-Triazole in Oncology
The 1,2,4-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets with high affinity. This structural motif is a key component in several FDA-approved drugs, including the anticancer agents letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer. The unique electronic and geometric properties of the 1,2,4-triazole ring allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules.[1] This makes it an attractive starting point for the design of novel therapeutic agents. This application note will focus on the utility of a specific, functionalized triazole, 3-bromo-1H-1,2,4-triazole-5-carboxamide, as a versatile building block for the synthesis of potent anticancer compounds. We will delve into the synthesis of its derivatives, their mechanism of action, and provide a detailed protocol for evaluating their cytotoxic effects in cancer cell lines.
Synthetic Strategy: From a Simple Building Block to Potent Anticancer Agents
The commercially available 3-bromo-1H-1,2,4-triazole serves as an excellent starting material for the synthesis of a diverse library of anticancer candidates. Its bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various aryl groups. A particularly effective method for this functionalization is the Chan-Evans-Lam (CEL) copper-catalyzed N-arylation, followed by a Suzuki coupling to introduce a second aryl group.[2] This sequential arylation strategy allows for the creation of a wide range of di-arylated 1,2,4-triazole derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies.
One such derivative, a 1,3-diarylated triazole, has demonstrated significant anticancer potency in breast cancer cell lines.[2] The synthesis of this class of compounds highlights the utility of 3-bromo-1H-1,2,4-triazole as a foundational reagent in the discovery of novel oncology therapeutics.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer. Molecular docking studies have suggested that triazole-carboxamide derivatives can exhibit strong binding interactions with the active sites of key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[3][4]
Inhibition of Pro-Survival Signaling Cascades
The EGFR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[5] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain can block downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K/AKT cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[6][7]
Similarly, the CDK4/6-Cyclin D pathway is a key driver of the G1 phase of the cell cycle.[8] Hyperactivation of this pathway is common in many tumor types, leading to uncontrolled cell division.[9] Small molecule inhibitors of CDK4/6 can induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell proliferation.[10][11]
The ability of 1,2,4-triazole derivatives to potentially target these pathways underscores their therapeutic promise.
Caption: Putative mechanism of action for 1,2,4-triazole derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The table below presents the IC50 values for a series of di-arylated 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung) | 21.25[12] |
| Derivative 2 | MCF-7 (Breast) | 18.06[12] |
| Derivative 3 | HT-1080 (Fibrosarcoma) | 15.13[12] |
| Derivative 4 | MDA-MB-231 (Breast) | 16.32[12] |
| Derivative 4q | MCF-7 (Breast) | 4.8 [2] |
| Chalcone Derivative 7a | A549 (Lung) | 8.67[13] |
| Chalcone Derivative 7c | A549 (Lung) | 9.74[13] |
Note: The specific structures of "Derivative 1-4" are detailed in the cited reference. Derivative 4q represents a particularly potent compound from a separate study.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for evaluating the cytotoxic potential of anticancer compounds.[14][15][16]
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (or other test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming purple formazan crystals.[17]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its parent scaffold, 3-bromo-1H-1,2,4-triazole, are valuable and versatile starting materials for the synthesis of novel anticancer agents. The ability to readily functionalize the triazole core allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibitors of key cancer-related pathways. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis and evaluation of these promising compounds in an anticancer drug discovery program. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in in vivo models of cancer.
References
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). CDK4 and CDK6 kinases: from basic science to cancer therapy. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2014). Molecular Pathways: CDK 4 Inhibitors for Cancer Therapy. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]
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ResearchGate. (2022). Small molecule CDK4/6 inhibitors inhibit cell cycle progression by inhibiting Rb phosphorylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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MDPI. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
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Application Note & Protocol: Copper-Catalyzed Cross-Coupling of 3-bromo-1H-1,2,4-triazole-5-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylated Triazole Carboxamides
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents with a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] Specifically, N-aryl-1,2,4-triazole-5-carboxamides are key pharmacophores that offer a unique combination of hydrogen bonding capabilities, metabolic stability, and spatial arrangement for potent and selective interactions with biological targets. The synthesis of these complex scaffolds, however, presents a significant challenge. Traditional methods often require harsh conditions and offer limited functional group tolerance.
This application note provides a detailed experimental guide for the copper-catalyzed cross-coupling of 3-bromo-1H-1,2,4-triazole-5-carboxamide with various arylating agents. This Ullmann-type C-N bond formation offers a robust and versatile alternative to palladium-catalyzed methods, often with the advantages of lower cost and differing reactivity profiles.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a validated step-by-step protocol, and offer insights grounded in extensive field experience to empower researchers in their drug discovery endeavors.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The copper-catalyzed N-arylation of azoles, a variation of the classic Ullmann condensation and Goldberg reaction, is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[5][6][7] While variations exist, the fundamental steps provide a framework for rational experimental design.
The Role of the Catalyst and Ligand: The choice of a copper source and, critically, a supporting ligand, is the most influential factor in the success of these couplings. While early Ullmann reactions required stoichiometric copper powder at high temperatures, modern protocols employ catalytic amounts of a copper(I) or copper(II) salt in conjunction with a chelating ligand.[4][8]
-
Copper(I) as the Active Species: Most evidence points to a Cu(I) complex as the active catalyst.[5][6][7] If a Cu(II) salt (like Cu(OAc)₂) is used, it is believed to be reduced in situ to Cu(I).
-
The Ligand's Crucial Function: The ligand serves multiple purposes: it solubilizes the copper salt, stabilizes the catalytically active Cu(I) species, prevents catalyst disproportionation and aggregation, and facilitates the key steps of oxidative addition and reductive elimination.[9] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine, are particularly effective as they form stable chelate complexes with the copper center, controlling its concentration and reactivity.[5][6][7][10]
The Catalytic Cycle:
The proposed mechanism involves several key steps, each influencing the choice of reaction parameters:
-
Base-Mediated Deprotonation: The reaction is initiated by the deprotonation of the triazole N-H by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form the triazolide anion.
-
Formation of the Active Catalyst: The ligand coordinates to the Cu(I) salt. The triazolide then displaces the counter-ion on the copper center to form a copper(I)-triazolide complex. This is often the resting state of the catalyst.[5][6][10]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I)-triazolide complex. This is typically the rate-determining step. The process elevates the oxidation state of copper from +1 to +3, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The newly formed C-N bond is created as the aryl group and the triazole ring reductively eliminate from the Cu(III) center. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
This mechanistic understanding informs our choice of a Cu(I) source, a chelating diamine ligand, a suitable base to generate the nucleophile without degrading the substrate, and an appropriate solvent.
Experimental Protocol: N-Arylation of this compound
This protocol is designed as a robust starting point for the N-arylation of this compound with a generic aryl boronic acid, drawing from established Chan-Evans-Lam (CEL) coupling conditions for similar substrates.[11] The CEL coupling is a variant of the Ullmann reaction that utilizes boronic acids as the arylating agent and often proceeds under milder, open-air conditions.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Supplier Example |
| This compound (1) | 190.99 | >95% | Commercial |
| Arylboronic Acid (2) | Variable | >98% | Commercial |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | >98% | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | >98% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercial |
| 4 Å Molecular Sieves | - | Powdered, activated | Commercial |
Reaction Setup & Stoichiometry
The following table outlines the recommended stoichiometry for a typical small-scale reaction. This can be scaled as needed.
| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound (1) | 190.99 | 1.0 | 0.50 | 95.5 mg |
| Arylboronic Acid (2) | Variable | 1.2 | 0.60 | Variable |
| Cu(OAc)₂ | 181.63 | 0.5 | 0.25 | 45.4 mg |
| DBU | 152.24 | 3.0 | 1.50 | 228.4 mg (225 µL) |
| DCM | - | - | - | 3.0 mL |
| 4 Å Molecular Sieves | - | - | - | ~100 mg |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1) (95.5 mg, 0.50 mmol), the desired arylboronic acid (2) (0.60 mmol), copper(II) acetate (45.4 mg, 0.25 mmol), and powdered 4 Å molecular sieves (~100 mg).
-
Solvent and Base Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon), although many CEL couplings are tolerant to air.[11] Add anhydrous dichloromethane (3.0 mL) via syringe.
-
Initiation: While stirring, add DBU (225 µL, 1.50 mmol) dropwise via syringe.
-
Reaction Execution: Attach an oxygen-filled balloon to the flask (a needle pierced through a septum is sufficient). Stir the reaction mixture vigorously at room temperature. Note: The use of an oxygen balloon is reported to be beneficial for CEL couplings, as O₂ is believed to facilitate the re-oxidation of Cu(0) or Cu(I) to the active catalytic species.[11]
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is generally complete within 10-24 hours.
-
Workup and Quenching: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing the pad with additional DCM (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove residual DBU and copper salts, followed by a wash with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Characterization: The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: General experimental workflow for the copper-catalyzed N-arylation.
Proposed Catalytic Cycle Diagram
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation reaction.
Troubleshooting and Field Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the copper salt is of high quality. If using a Cu(I) source like CuI, ensure it has not been excessively oxidized (it should be off-white, not green/blue).
-
Base Quality: The choice of base can be critical. If DBU is ineffective, consider a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require changing the solvent to something more polar like DMF or DMSO and may necessitate higher temperatures.[12][13]
-
Arylating Agent: Electron-poor aryl boronic acids tend to be more reactive in CEL couplings. For electron-rich or sterically hindered partners, consider switching to the corresponding aryl iodide or bromide and employing a more traditional Ullmann-Goldberg protocol with a ligand like DMEDA and a base like K₂CO₃ in DMF at elevated temperatures (e.g., 100-120 °C).[12]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: Excessive homocoupling (Ar-Ar) can occur. This may be mitigated by ensuring the reaction is not overheated and that the stoichiometry is precise.
-
Substrate Decomposition: The triazole carboxamide may be sensitive to very strong bases or high temperatures. If decomposition is observed, try milder conditions (e.g., K₃PO₄ as the base, lower temperature).
-
-
Purification Challenges:
-
Residual Copper: If the final compound is colored green or blue, residual copper is present. The ammonium chloride wash is designed to remove most of it. If issues persist, washing the crude organic solution with a dilute aqueous solution of EDTA can help chelate and remove remaining copper salts.
-
Conclusion
The copper-catalyzed N-arylation of this compound is a powerful method for accessing molecules of significant interest in pharmaceutical and materials science. By understanding the underlying mechanism, researchers can rationally select conditions to optimize for their specific substrates. The provided protocol offers a validated and robust starting point, leveraging the mild and functional-group-tolerant nature of the Chan-Evans-Lam coupling. This guide is intended to empower scientists to confidently employ this methodology, accelerating the discovery and development of novel chemical entities.
References
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]
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Ahmad, K., Khan, B. A., Akhtar, T., Khan, J., & Roy, S. K. (2019). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. RSC Advances, 9(64), 37467–37476. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. PubMed. [Link]
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Gogoi, P. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ResearchGate. [Link]
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Wu, Y., He, H., & Chen, A. (2010). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. [Link]
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Hutchinson, S. M. (2021). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. Oklahoma State University. [Link]
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Cuthbertson, J. D., & MacMillan, D. W. C. (2015). Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]
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Senthilkumar, N., & Gnanamani, S. (2017). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. ResearchGate. [Link]
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Gogoi, P. (2014). Proposed mechanism for N-arylation of triazole catalysed by CuO. ResearchGate. [Link]
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Wang, Z. (2014). Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water. Semantic Scholar. [Link]
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Shields, J. D., & Sanford, M. S. (2023). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie. [Link]
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Čerňa, I., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
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Wang, H., et al. (2016). Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. RSC Advances. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Abacı, Ö., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. ResearchGate. [Link]
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Das, D., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]
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De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. PubMed. [Link]
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Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC. [Link]
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Ghorab, M. M., et al. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
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Bībere, N., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Gentry, M. R., & Wiemer, D. F. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]
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Jana, A., et al. (2022). Reusable cobalt-copper catalyzed cross-coupling of (hetero)aryl halides with primary amides under air: investigating a new Co0/CoII-based catalytic cycle. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., et al. (2022). Copper-mediated efficient three-component synthesis of 1,2,4-triazoles from amines and nitriles. ResearchGate. [Link]
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Chen, T., et al. (2016). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. [Link]
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Wang, H., et al. (2016). Copper-catalyzed oxidative C–H/C–H cross-coupling of benzamides and thiophenes. Chemical Communications. [Link]
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Application Notes & Protocols: A Medicinal Chemist's Guide to Developing Novel Therapeutics from 3-Bromo-1H-1,2,4-triazole-5-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs. Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a particularly versatile starting material: 3-bromo-1H-1,2,4-triazole-5-carboxamide . The strategic placement of a reactive bromine atom and a stable carboxamide group provides medicinal chemists with orthogonal chemical handles for systematic structural diversification. This document provides a framework of application notes and detailed protocols for the synthesis of compound libraries based on this scaffold, subsequent biological screening, and principles of lead optimization.
The Strategic Value of the this compound Scaffold
The utility of this scaffold lies in its inherent chemical functionalities, which serve as versatile anchor points for diversification. The 1,2,4-triazole ring is not merely a passive linker; its nitrogen atoms are excellent hydrogen bond acceptors and donors, facilitating strong interactions with biological targets.
-
The C3-Bromo Group: This is the primary site for introducing molecular diversity. The carbon-bromine bond is readily functionalized via modern cross-coupling chemistry, allowing for the installation of a vast array of aryl, heteroaryl, alkyl, and alkynyl moieties. This position is critical for modulating the compound's steric and electronic profile to achieve target-specific binding.
-
The C5-Carboxamide Group: This group is a classic pharmacophoric feature. The amide N-H and carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. This group often serves to anchor the molecule within a receptor's binding pocket, significantly contributing to binding affinity. While generally more stable, it can be modified if required, though initial diversification efforts typically focus on the more reactive C-Br bond and the triazole nitrogen atoms.
-
The N-H Tautomers: The triazole ring contains acidic protons on its nitrogen atoms (N1, N2, N4), presenting further opportunities for substitution. Alkylation or arylation at these positions can profoundly impact the molecule's spatial arrangement, solubility, and metabolic stability.
Below is a diagram illustrating the key diversification points on the core scaffold.
Sources
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Introduction: The Strategic Importance of the 3-Bromo-1,2,4-triazole Scaffold
An Application Guide for the Scale-Up Synthesis of 3-Bromo-1H-1,2,4-triazole-5-carboxamide Derivatives
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug discovery.[1][2] Compounds featuring this heterocycle exhibit a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[2][3]
Within this class, this compound and its derivatives are exceptionally valuable as synthetic intermediates. The bromine atom at the 3-position serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions, while the carboxamide group provides a key interaction point for biological targets. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this critical building block, moving beyond simple lab-scale procedures to address the practical challenges of kilogram-scale production.
Part 1: Synthetic Strategy and Mechanistic Rationale
The most robust and scalable route to this compound from its corresponding amino precursor is a Sandmeyer-type diazotization-bromination. This classic transformation is favored in industrial settings for its reliability and use of readily available, cost-effective reagents.
The overall transformation is depicted below:
Caption: High-level overview of the two-step, one-pot synthetic sequence.
The "Why": Causality Behind Experimental Choices
-
Diazotization: The primary amino group of the starting material is converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4][] We select hydrobromic acid (HBr) as it serves a dual purpose: it provides the acidic medium necessary for diazotization and acts as the bromide source for the subsequent step. The reaction is performed at sub-zero temperatures (0 to -5 °C) because aryl/heteroaryl diazonium salts are notoriously unstable and can decompose violently if allowed to warm or isolate in a dry state.[][6]
-
Sandmeyer Bromination: The diazonium group (-N₂⁺) is an excellent leaving group, arguably one of the best in organic chemistry, as it departs as dinitrogen gas (N₂).[4] The Sandmeyer reaction utilizes a copper(I) salt, in this case, copper(I) bromide (CuBr), to catalyze the displacement of the diazonium group with a bromide ion.[4][7] The release of nitrogen gas provides a powerful thermodynamic driving force, ensuring the reaction proceeds to completion.
Part 2: Critical Considerations for Safe Scale-Up
Transitioning a synthesis from grams to kilograms introduces significant challenges related to heat transfer, reagent addition rates, and safety. The protocol outlined below is designed with these factors in mind.
-
Thermal Management: The diazotization step is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, the use of a jacketed reactor with a powerful cooling system is mandatory. The internal temperature must be rigorously monitored with a calibrated probe, and the addition rate of the sodium nitrite solution must be directly tied to the ability to maintain the target temperature range.
-
Controlled Reagent Addition: A runaway reaction is a significant risk. The sodium nitrite solution should be added subsurface via a peristaltic pump or a pressure-equalizing dropping funnel at a slow, steady rate. This prevents localized "hot spots" and ensures the instantaneous reaction of the nitrous acid as it is formed.
-
Off-Gassing Management: The reaction evolves a large volume of nitrogen gas. The reactor must be equipped with a robust venting system that leads to a scrubber or a safe exhaust. A sealed system must never be used.
-
Material Handling: Hydrobromic acid is highly corrosive, and bromine, which may be present in trace amounts, is toxic and a strong oxidizer.[8][9][10] All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood), and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[8][11]
Part 3: Kilogram-Scale Synthesis Protocol
This protocol details a validated procedure for the synthesis of approximately 1.5 kg of this compound.
Equipment and Materials
-
Equipment: 20 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and a 2 L pressure-equalizing addition funnel; secondary containment; vacuum filtration apparatus (e.g., Büchner funnel or filter press); vacuum oven.
-
Chemicals:
-
3-Amino-1H-1,2,4-triazole-5-carboxamide (1.00 kg, ~7.8 mol)
-
Hydrobromic Acid (48% aqueous solution, ~6.0 L)
-
Copper(I) Bromide (CuBr, ~112 g, ~0.78 mol)
-
Sodium Nitrite (NaNO₂, ~645 g, ~9.36 mol)
-
Deionized Water
-
Isopropanol (for washing)
-
Experimental Workflow Diagram
Caption: Step-by-step process flow for the scaled-up synthesis.
Step-by-Step Procedure
-
Reactor Charging: In a 20 L jacketed reactor, charge the 3-amino-1H-1,2,4-triazole-5-carboxamide (1.00 kg), hydrobromic acid (48%, 6.0 L), and copper(I) bromide (112 g).
-
Cooling: Begin stirring the resulting slurry and cool the reactor jacket to bring the internal temperature to between 0 and -5 °C.
-
Diazotization: In a separate beaker, dissolve the sodium nitrite (645 g) in deionized water (1.2 L). Carefully transfer this solution to the addition funnel.
-
Controlled Addition: Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the sodium nitrite solution. Crucially, the addition rate must be controlled to ensure the internal temperature does not exceed 0 °C. This addition typically takes 2-3 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 to -5 °C for an additional 1-2 hours. Monitor the reaction for completion using a suitable analytical method (e.g., LC-MS).
-
Warming and Degassing: Slowly allow the reaction mixture to warm to room temperature. Vigorous off-gassing (N₂) will be observed. Continue stirring until gas evolution ceases.
-
Product Isolation: Filter the thick slurry through a Büchner funnel. Wash the collected solid cake sequentially with cold deionized water (2 x 2 L) and then with cold isopropanol (1 x 1 L) to remove residual acids and organic impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Summary and Expected Results
| Parameter | Value | Rationale |
| Starting Material | 1.00 kg (1.0 equiv) | Basis of calculation. |
| Sodium Nitrite | 645 g (1.2 equiv) | A slight excess ensures complete diazotization. |
| Copper(I) Bromide | 112 g (0.1 equiv) | Catalytic amount sufficient for the Sandmeyer reaction. |
| Temperature | 0 to -5 °C | Critical for diazonium salt stability. |
| Addition Time | 2-3 hours | Ensures proper heat management and prevents runaway. |
| Expected Yield | 1.3 - 1.5 kg | Corresponds to a typical yield of 85-95%. |
| Appearance | Off-white to pale tan solid | --- |
Part 4: Analytical Quality Control
To ensure the final product meets the required specifications for further use, the following analytical tests are mandatory.
| Analysis | Technique | Specification / Expected Result |
| Identity | ¹H NMR (DMSO-d₆) | Peaks corresponding to the triazole proton and the two amide protons. |
| ¹³C NMR (DMSO-d₆) | Signals for the three distinct carbons of the triazole ring and the carbonyl carbon. | |
| LC-MS | Correct mass-to-charge ratio for the protonated molecule [M+H]⁺. | |
| Purity | HPLC | ≥98% area. |
| Physical Prop. | Melting Point | Consistent with literature values.[12] |
Part 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposition. 3. Product loss during work-up. | 1. Ensure accurate stoichiometry of NaNO₂. 2. Verify temperature control; improve cooling efficiency. 3. Ensure filter cake is well-pressed before washing to minimize dissolution. |
| Incomplete Reaction | 1. Temperature too low, slowing the Sandmeyer step. 2. Insufficient catalytic CuBr. | 1. After diazotization, allow the reaction to warm slowly as described. 2. Re-verify the mass of the catalyst charged. |
| Product is Dark/Discolored | Formation of azo-coupling side products or other impurities. | 1. Ensure slow, subsurface addition of nitrite. 2. Consider an additional wash with a suitable solvent or a recrystallization step if purity specifications are not met. |
| Foaming/Runaway | Nitrite addition is too fast. | Immediately stop the addition. Ensure cooling is at maximum capacity. Once the temperature is back under control, resume addition at a significantly slower rate. |
Conclusion
This application note provides a detailed, robust, and safety-conscious protocol for the kilogram-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the critical scale-up considerations outlined, research and development teams can confidently and safely produce this vital building block for advanced pharmaceutical synthesis programs.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]
-
Bromine Safety & Standard Operating Procedures. (n.d.). Available at: [Link]
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Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available at: [Link]
-
Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2025). ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). TSI Journals. Available at: [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). (n.d.). EURL-Pesticides. Available at: [Link]
-
Bromine handling and safety. (n.d.). SlideShare. Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Available at: [Link]
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functionalization of the 1,2,4-triazole ring of 3-bromo-1H-1,2,4-triazole-5-carboxamide
An Application Guide to the Strategic Functionalization of 3-Bromo-1H-1,2,4-triazole-5-carboxamide
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and presence in a multitude of therapeutic agents.[1] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capacity, and its role as a bioisostere for amide or ester groups—confer favorable pharmacokinetic and pharmacodynamic profiles.[1][2] This has led to the development of blockbuster drugs with broad-spectrum activities, such as the antifungal agents Fluconazole and Voriconazole, the antiviral Ribavirin, and the anticancer aromatase inhibitors Letrozole and Anastrozole.[3][4]
The synthetic precursor, this compound, represents a highly valuable and versatile building block for drug development. This molecule offers three distinct points for chemical modification:
-
C3-Bromine Atom: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and alkyl substituents.
-
N-H of the Triazole Ring: An accessible site for N-arylation or N-alkylation, crucial for modulating the molecule's steric and electronic properties.
-
C5-Carboxamide Group: Provides a key interaction point for biological targets and can be further modified if necessary.
This guide provides a detailed exploration of robust and efficient protocols for the strategic functionalization of this triazole core. We will delve into the mechanistic rationale behind key catalytic cycles and present detailed, field-proven protocols for C-C and C-N bond-forming reactions, empowering researchers to generate diverse libraries of novel 1,2,4-triazole derivatives.
Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[5][6] For the 3-bromo-1H-1,2,4-triazole core, this reaction provides a direct pathway to 3-aryl or 3-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.
Causality and Experimental Choices: The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of base is critical for activating the boronic acid to facilitate transmetalation; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and well-tolerated.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O in a 3:1 to 5:1 ratio) is commonly used.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-1,2,4-triazole-5-carboxamide.
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield Range |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-16 | 65-90% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8-12 | 70-95% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 4-8 | 75-98% |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is the premier method for synthesizing arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide.[8] This transformation is invaluable for introducing a rigid, linear alkyne linker into the 3-position of the triazole core, a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Causality and Experimental Choices: The reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This copper acetylide is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylethylamine, is used both to scavenge the HX byproduct and to deprotonate the alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a dry, sealable reaction tube, add this compound (1.0 equiv.) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add a degassed anhydrous solvent such as THF or DMF. Then, add the terminal alkyne (1.2-2.0 equiv.) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Catalyst Addition: Finally, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to obtain the 3-alkynyl-1H-1,2,4-triazole-5-carboxamide.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp | Typical Yield Range |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50°C | 70-95% |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT to 60°C | 65-90% |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 80°C | 60-85% |
Visualization: The Sonogashira Dual Catalytic Cycle
Sources
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- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Precursor: Application Notes for 3-bromo-1H-1,2,4-triazole-5-carboxamide in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an ideal core for designing molecules that can effectively interact with biological targets. This guide focuses on a particularly valuable and versatile building block: 3-bromo-1H-1,2,4-triazole-5-carboxamide . The strategic placement of the bromine atom at the 3-position provides a reactive handle for modern cross-coupling reactions, while the carboxamide group at the 5-position offers a key interaction point, mimicking peptide bonds and enhancing solubility and target affinity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the synthesis of this precursor and its application in constructing a diverse range of bioactive heterocyclic systems. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, high-yield products.
PART 1: Synthesis of the Precursor: this compound
The synthesis of the target precursor is a two-step process, beginning with the formation of the amino-triazole core, followed by a diazotization and bromination reaction.
Step 1: Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide
The foundational step is the cyclization of a guanidine derivative. A robust and scalable method involves the condensation of aminoguanidine with a suitable carboxylic acid derivative. For the synthesis of the carboxamide, a one-pot reaction using aminoguanidine bicarbonate and a glyoxylic acid derivative followed by amidation is an effective strategy. A related and well-documented approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride derivatives, which can be adapted for our target molecule.[3]
Protocol 1: Microwave-Assisted Synthesis of 3-amino-1H-1,2,4-triazole-5-carboxamide [1][4]
This protocol leverages microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating.
-
Reagents and Materials:
-
Aminoguanidine bicarbonate
-
Ethyl glyoxalate
-
Ammonia solution (7N in Methanol)
-
Hydrochloric acid (37%)
-
Isopropanol
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and ethyl glyoxalate (1.2 mmol).
-
Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL) to catalyze the initial condensation. Use isopropanol (2.0 mL) as a solvent to ensure homogeneity.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 20 minutes.
-
After cooling the reaction mixture to room temperature, carefully add 7N methanolic ammonia (5 mL) to the vial.
-
Reseal the vial and heat in the microwave reactor at 120°C for an additional 30 minutes to facilitate the amidation.
-
After cooling, the reaction mixture will likely be a solid. The crude product can be purified by recrystallization from ethanol or water to yield 3-amino-1H-1,2,4-triazole-5-carboxamide.
-
-
Expertise & Causality: The use of microwave heating provides rapid and uniform heating, which is crucial for driving the cyclization and subsequent amidation reactions to completion in a short timeframe. The acidic conditions in the first step promote the formation of the initial hydrazone intermediate, which is essential for the cyclization into the triazole ring.
Step 2: Sandmeyer-Type Bromination to Yield this compound
The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate.[5][6] This transformation is critical for installing the bromine atom at the 3-position of our triazole precursor.
Protocol 2: Bromination of 3-amino-1H-1,2,4-triazole-5-carboxamide
-
Reagents and Materials:
-
3-amino-1H-1,2,4-triazole-5-carboxamide
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice bath
-
Magnetic stirrer
-
Standard glassware
-
-
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 3-amino-1H-1,2,4-triazole-5-carboxamide (10 mmol) in 48% HBr (30 mL) at 0°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol in 10 mL of water) dropwise, ensuring the temperature remains between 0 and 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, prepare a solution of CuBr (15 mmol) in 48% HBr (20 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
-
Trustworthiness: The control of temperature during diazotization is critical. Diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yields. The use of a copper(I) catalyst is essential for the efficient displacement of the diazonium group with a bromide.
PART 2: Application in the Synthesis of Bioactive Heterocycles
The bromo-triazole carboxamide is a versatile precursor for a range of synthetic transformations, primarily through palladium- and copper-catalyzed cross-coupling reactions and by serving as a synthon for fused heterocyclic systems.
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8][9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the triazole ring.
Protocol 3: Synthesis of 3-Aryl-1H-1,2,4-triazole-5-carboxamides
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture at 100°C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
-
Expertise & Causality: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For electron-rich arylboronic acids, a standard catalyst like Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, more sophisticated ligands like dppf may be required to promote the catalytic cycle. The base is crucial for activating the boronic acid for transmetalation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: C-N Bond Formation via Chan-Evans-Lam Coupling
The Chan-Evans-Lam (CEL) coupling provides a powerful method for forming C-N bonds under milder, often aerobic conditions, using a copper catalyst.[2][10][11] This allows for the N-arylation of the triazole ring, a key step in the synthesis of many bioactive compounds.
Protocol 4: N-Arylation of this compound
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Toluene)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol), and activated 4 Å molecular sieves.
-
Add the solvent (DCM, 10 mL) and the base (pyridine, 3.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst and molecular sieves.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expertise & Causality: The CEL coupling is advantageous due to its mild conditions and tolerance of air, making it experimentally simpler than many palladium-catalyzed reactions. The base, often a coordinating amine like pyridine, is thought to play a role in both activating the boronic acid and stabilizing the copper catalyst. Molecular sieves are used to remove any water that could lead to undesired side reactions, such as protodeboronation of the boronic acid.
Caption: Experimental workflow for the Chan-Evans-Lam N-arylation.
Application 3: Synthesis of Fused Bioactive Heterocycles
The this compound can be converted into other key intermediates for the synthesis of fused heterocyclic systems, such as triazolo[3,4-b]thiadiazoles and triazolo[4,3-a]pyrimidines, which are known to possess a wide range of biological activities including antimicrobial and anticancer properties.[12][13][14][15]
This synthesis requires the conversion of the 3-bromo group to a 3-mercapto group, which then undergoes cyclocondensation.
Protocol 5: Synthesis of 3-mercapto-1H-1,2,4-triazole-5-carboxamide
-
Procedure:
-
In a sealed tube, heat this compound (1.0 mmol) with sodium hydrosulfide (NaSH, 2.0 mmol) in ethanol (5 mL) at 80°C for 6 hours.
-
Cool the reaction, acidify with dilute HCl to pH ~5, and collect the resulting precipitate by filtration. Wash with water and dry to obtain the 3-mercapto derivative.
-
Protocol 6: Cyclocondensation to form Triazolo[3,4-b]thiadiazine [12][14]
-
Procedure:
-
Reflux a mixture of 3-mercapto-1H-1,2,4-triazole-5-carboxamide (1.0 mmol) and a phenacyl bromide derivative (1.0 mmol) in absolute ethanol (15 mL) for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure triazolo[3,4-b]thiadiazine.
-
This synthesis proceeds from the 3-amino precursor.
Protocol 7: Cyclocondensation to form Triazolo[4,3-a]pyrimidine [15]
-
Procedure:
-
In a round-bottom flask, mix 3-amino-1H-1,2,4-triazole-5-carboxamide (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) in glacial acetic acid (10 mL).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure triazolo[4,3-a]pyrimidine.
-
Caption: Synthetic pathways to fused heterocyclic systems.
Conclusion
This compound is a high-value precursor that opens the door to a vast chemical space of potentially bioactive molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent elaboration. By understanding the principles behind each reaction, from the critical temperature control in the Sandmeyer reaction to the selection of appropriate catalysts and ligands in cross-coupling reactions, researchers can confidently and efficiently explore the synthetic utility of this versatile building block in their drug discovery programs.
References
-
Sjostedt, G., & Gringas, L. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses Procedure. Retrieved from [Link]
-
Tiekink, E. R. T., & Dolzhenko, A. V. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]
- Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(64), 36853–36862.
-
Roman, G. (n.d.). SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. Retrieved from [Link]
- Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(4), 1125–1137.
- Krasavin, M., Dar'in, D., & Bakulina, O. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(18), 5895.
-
(2017, October 30). The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. ResearchGate. Retrieved from [Link]
-
Rani, P., & Sharma, P. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][12][16]thiadiazine Scaffold. Molecules, 27(19), 6296.
-
The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
(2017, October 30). The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[12][16]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3894.
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]
-
(2019, October 30). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. SpringerLink. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
- Zakharyan, R. A., Akopova, T. A., & Ovsepyan, T. R. (2023). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 28(2), 856.
- Sechi, M., & Sannia, L. (2016). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Future Medicinal Chemistry, 8(11), 1231–1247.
-
Synthesis of N-arylated amide 110 through Chan–Lam coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Avigliano, M., et al. (2023, May 10). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]
- Gultyai, V. P., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2348–2357.
-
Machewar, K. (n.d.). 132-144 Review Article Overview of Mercapto-1,2,4-Triazoles. JOCPR. Retrieved from [Link]
- Belskaya, N. P., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2795.
-
Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Bioactive representatives of 3-amino-1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 3-amino-1,2,4-triazole. (n.d.). Google Patents.
-
(2014, January 1). A simplified method of obtaining 3-aryl-5-mercapto-1,2,4-triazoles. ResearchGate. Retrieved from [Link]
- Collins, J. L., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(14), 3242–3245.
- Bakulev, V. A., et al. (2023).
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uaic.ro [chem.uaic.ro]
- 13. researchgate.net [researchgate.net]
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- 15. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center for the synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help improve the yield and purity of your synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the synthesis of the precursor, 3-amino-1H-1,2,4-triazole-5-carboxamide. The second, more challenging stage, is the conversion of this amino-triazole to the bromo-triazole via a Sandmeyer-type reaction. This guide will provide insights into both stages, with a strong focus on optimizing the critical second stage.
Technical Support Center: Purification of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Welcome to the dedicated technical support guide for the purification of 3-bromo-1H-1,2,4-triazole-5-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, potential impurities often stem from the synthetic route. Common contaminants can include:
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Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers may form during the triazole ring synthesis, which can be difficult to separate.[1]
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Hydrolysis products: The carboxamide group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Solvent residues: Residual solvents from the reaction or initial purification steps can also depress the melting point.
To identify the specific impurities, we recommend using analytical techniques such as ¹H NMR, LC-MS, and HPLC.[2]
Question 2: I'm observing a persistent impurity with a similar polarity to my product in TLC analysis. How can I improve separation?
When dealing with impurities of similar polarity, standard purification techniques may be insufficient. Here are several strategies to enhance separation:
-
Optimize Column Chromatography:
-
Solvent System: A systematic trial of different solvent systems with varying polarities and selectivities is crucial. Consider adding a small amount of a third solvent (e.g., methanol or acetic acid) to the mobile phase to improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
Recrystallization:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can also be effective. For triazole derivatives, polar solvents like ethanol, methanol, or water, and mixtures thereof, are often good starting points.[3][4][5]
-
-
Preparative HPLC: For high-purity requirements, preparative HPLC can offer superior resolution compared to traditional column chromatography.
Question 3: My yield is significantly lower after recrystallization. What can I do to improve it?
Low recovery after recrystallization is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: You may be using a solvent in which your compound is too soluble, even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Recovery from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, which may be of slightly lower purity but can be combined with the first crop if it meets the required specifications.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of this compound.
Question 1: What is the recommended method for the initial purification of crude this compound?
For the initial purification of the crude product, recrystallization is often the most straightforward and cost-effective method. It is particularly effective at removing baseline impurities and can significantly improve the purity of the compound before proceeding to more advanced techniques if necessary. The choice of solvent is paramount and should be determined experimentally.
Question 2: Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting even minor impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and identifying any structural isomers or impurities.[3][6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in the identification of impurities.[1][3]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[7]
Question 3: What are the stability and storage considerations for purified this compound?
Like many halogenated heterocyclic compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation.[8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period. The solid form is generally stable.[7][9]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale first.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Low | Moderate to High | Good for polar compounds. May require a large volume. |
| Ethanol | Low to Moderate | High | A common choice for many organic compounds. |
| Methanol | Moderate | High | Similar to ethanol, but may be too good a solvent. |
| Ethyl Acetate | Low | Moderate | A less polar option. |
| Dichloromethane | High | High | Generally not a good choice for recrystallization. |
| Ethanol/Water | Variable | Variable | A mixture can be optimized for ideal solubility. |
Visualization
Diagram 1: Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting a suitable purification technique for this compound based on the initial purity assessment.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1207755-03-0|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides - Google Patents [patents.google.com]
- 6. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Matrix Scientific [matrixscientific.com]
- 8. 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Derivatization of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center for the derivatization of 3-bromo-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am attempting an N-alkylation of this compound, but I'm observing a mixture of products that are difficult to separate. What is happening?
Answer:
This is a classic case of non-regioselective alkylation, a common issue when working with N-unsubstituted 1,2,4-triazoles. The 1,2,4-triazole ring has two potential sites for alkylation: the N1 and N2 positions, leading to the formation of two distinct regioisomers. The ratio of these isomers is influenced by several factors including the base, solvent, and the nature of the alkylating agent.[1]
Troubleshooting Guide: Non-Regioselective N-Alkylation
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The alkylating agent's steric bulk can influence which nitrogen is more accessible. Less hindered alkylating agents may show less selectivity. | For bulkier substituents, consider using a less hindered alkylating agent if the specific isomer is not critical. Conversely, a bulkier alkylating agent might favor one isomer over the other. |
| Base and Solvent Effects | The choice of base and solvent can significantly alter the regioselectivity of the alkylation.[1] | Systematically screen different base/solvent combinations. For instance, compare a strong, non-nucleophilic base like DBU in an aprotic solvent like DMF with a weaker base like K₂CO₃ in acetone.[1][2] |
| Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction, influencing the isomer ratio. | Try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable isomer. |
Experimental Protocol: Screening for Optimal N-Alkylation Regioselectivity
-
Setup: In parallel reaction vials, dissolve this compound (1 equivalent) in the chosen solvent (e.g., DMF, acetone, acetonitrile).
-
Base Addition: Add the selected base (e.g., K₂CO₃, Cs₂CO₃, DBU; 1.1-1.5 equivalents).
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide; 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: Upon completion, quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR to determine the isomeric ratio.
Visualization: N-Alkylation Regioselectivity
Caption: N-alkylation can lead to two regioisomers.
FAQ 2: During a Suzuki or Buchwald-Hartwig cross-coupling reaction, I am consistently isolating my starting material, but without the bromine atom. What is causing this dehalogenation?
Answer:
The observation of the debrominated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5][6] This occurs when the organopalladium intermediate that is formed after oxidative addition of your bromo-triazole to the palladium catalyst is intercepted by a hydrogen source before it can undergo transmetalation (in Suzuki coupling) or react with the amine (in Buchwald-Hartwig amination).
Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions
| Potential Cause | Explanation | Recommended Solution |
| Hydrogen Source | Trace amounts of water, alcohols, or even the amine coupling partner can act as a hydrogen source, leading to protonolysis of the organopalladium intermediate. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and high-purity reagents. Consider adding a drying agent like molecular sieves to the reaction mixture. |
| Ligand Choice | The choice of phosphine ligand can significantly influence the relative rates of the desired coupling versus the undesired dehalogenation. | For Suzuki reactions, consider using more electron-rich and bulky ligands like XPhos or SPhos, which can promote the desired coupling pathway.[7] For Buchwald-Hartwig aminations, ligands such as BINAP or Josiphos derivatives can be effective.[8][9] |
| Base | The base can play a role in the dehalogenation pathway. Some bases may contain trace water or promote side reactions. | Use an anhydrous base. In some cases, a weaker base may be beneficial. For Suzuki reactions, bases like K₃PO₄ or CsF are often good choices.[10] |
Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling
-
Pre-drying: Dry all glassware in an oven overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagents: Use anhydrous solvents and high-purity, anhydrous reagents.
-
Reaction Setup: Under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen ligand (if not using a pre-catalyst) in the anhydrous solvent.
-
Base Addition: Add the anhydrous base (e.g., K₃PO₄, 2-3 equivalents).
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Workup and Analysis: Upon completion, perform a standard aqueous workup and analyze the product mixture to quantify the ratio of coupled product to the debrominated side product.
Visualization: Competing Pathways in Cross-Coupling
Caption: Competition between coupling and dehalogenation.
FAQ 3: My reaction is proceeding very slowly, and after workup, I've recovered mostly unreacted starting material along with a new product that appears to be the carboxylic acid analog of my starting material. What happened to the carboxamide?
Answer:
The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to yield the corresponding carboxylic acid.[11][12][13][14] If your reaction conditions are strongly acidic or basic and require heating, you may be inadvertently hydrolyzing your starting material or product.
Troubleshooting Guide: Amide Hydrolysis
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Many derivatization reactions, such as N-alkylations and some cross-couplings, employ strong bases which can catalyze amide hydrolysis.[11][12][14] | Use the mildest base possible that still promotes the desired reaction. Consider using bases like K₂CO₃ or organic bases like triethylamine or DIPEA instead of stronger bases like NaOH or KOH. |
| Strongly Acidic Conditions | While less common for many derivatization reactions of this substrate, acidic conditions can also promote amide hydrolysis.[13] | If acidic conditions are necessary, try to use a non-aqueous acid or run the reaction at a lower temperature to minimize hydrolysis. |
| Elevated Temperatures | The rate of amide hydrolysis is significantly increased at higher temperatures.[14] | If possible, try to run your reaction at a lower temperature for a longer period. The use of a more active catalyst in cross-coupling reactions can often allow for lower reaction temperatures. |
| Aqueous Workup | A prolonged or harsh aqueous workup with strong acids or bases can also lead to hydrolysis. | Neutralize the reaction mixture carefully during workup and minimize the time the compound is in contact with strongly acidic or basic aqueous solutions. |
Experimental Protocol: Mild Conditions for Derivatization to Avoid Hydrolysis
-
Reaction Setup: Dissolve this compound in an appropriate anhydrous solvent.
-
Mild Base: Add a mild base, such as K₂CO₃ or DIPEA (1.5-2 equivalents).
-
Reagent Addition: Add the derivatizing agent (e.g., alkylating agent or coupling partner and catalyst system).
-
Temperature Control: Maintain the reaction at the lowest effective temperature (e.g., room temperature to 60 °C).
-
Monitoring: Carefully monitor the reaction to avoid prolonged reaction times.
-
Neutral Workup: Upon completion, quench the reaction with a neutral or weakly acidic solution (e.g., saturated aqueous NH₄Cl) and extract the product into an organic solvent.
Visualization: Amide Hydrolysis Pathway
Caption: Conditions leading to amide hydrolysis.
References
- Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (n.d.).
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
- Ch20 : Amide hydrolysis - University of Calgary. (n.d.).
- Hydrolysis of Amide under acidic and Basic Conditions - YouTube. (2024, October 23).
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.).
- An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.).
- Dehalogenation - Wikipedia. (n.d.).
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
- Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers. (n.d.).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4).
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions for 3-Bromo-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support guide for optimizing cross-coupling reactions with 3-bromo-1H-1,2,4-triazole-5-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. The following sections provide answers to frequently asked questions and detailed troubleshooting strategies to address common experimental challenges.
Part A: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in coupling reactions involving this compound.
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
A1: The 1,2,4-triazole core presents unique challenges in metal-catalyzed cross-coupling. The primary difficulty arises from the presence of multiple nitrogen atoms in the heterocyclic ring. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of inactive catalyst complexes, which ultimately hinders the catalytic cycle and results in low reaction yields.[1] Furthermore, the electron-deficient nature of the triazole ring can influence the rate of oxidative addition, a key step in the catalytic cycle.[1]
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
A2: The choice of reaction depends on the desired bond formation:
-
For C-C bond formation (e.g., attaching aryl, heteroaryl, or vinyl groups): The Suzuki-Miyaura coupling is the most widely used and versatile method. It typically involves coupling the bromotriazole with a boronic acid or a boronic ester.[2][3][4]
-
For C-N bond formation (e.g., attaching primary or secondary amines): The Buchwald-Hartwig amination is the premier method. This reaction allows for the direct formation of an N-aryl bond between the triazole core and an amine.[5][6]
Q3: What is a reliable set of starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A robust starting point is crucial for success. For the coupling of this compound with an arylboronic acid, a highly active catalyst system is recommended to overcome the challenges posed by the substrate.[1] Refer to the table below for a set of generally effective initial conditions that can be further optimized.
Q4: For a Buchwald-Hartwig amination, what are the key parameters to consider at the outset?
A4: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and solvent. The nitrogen-rich triazole substrate requires a carefully selected system to avoid catalyst inhibition. Bulky, electron-rich phosphine ligands are often necessary to promote the crucial reductive elimination step and shield the palladium center.[7] Strong, non-nucleophilic bases are typically required to deprotonate the amine without competing side reactions.
Part B: Troubleshooting Guide & Optimization Protocols
This section provides a structured approach to diagnosing and solving common problems encountered during the reaction optimization process.
Problem 1: Low to No Product Yield with Significant Starting Material Recovery
This is the most common issue and often points to an inefficient or deactivated catalyst system.
Potential Cause 1: Catalyst Inhibition/Deactivation
-
Explanation: The triazole's nitrogen atoms are likely coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1] The active Pd(0) species is also sensitive to oxidation if the reaction is not properly degassed.[8]
-
Solutions:
-
Switch to a More Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands form stable, highly active complexes that are less susceptible to inhibition and promote faster catalytic turnover.
-
Use a Pre-formed Catalyst: Employ palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are designed for air stability and consistent activation, ensuring a higher concentration of active Pd(0) at the start of the reaction.
-
Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line techniques. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8][9]
-
Potential Cause 2: Ineffective Base
-
Explanation: The chosen base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[10][11] The physical properties of the base (e.g., solubility, particle size) can also impact its effectiveness.
-
Solutions:
-
Screen a Range of Bases: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig reactions, strong alkoxide bases like NaOtBu or K₂CO₃ are common choices.[12]
-
Ensure the Base is Dry and Finely Powdered: Clumped or hydrated bases have lower surface area and can introduce water, which may promote side reactions. Use freshly opened or properly stored bases.
-
Workflow for Reaction Optimization
The following diagram illustrates a logical workflow for systematically optimizing a cross-coupling reaction.
Caption: A systematic workflow for optimizing cross-coupling reactions.
Problem 2: Formation of Significant Side Products
The presence of impurities indicates that undesired reaction pathways are competing with the main cross-coupling cycle.
Potential Cause 1: Protodeboronation (Suzuki Coupling)
-
Explanation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (often water). This consumes the coupling partner and forms an arene byproduct.[1]
-
Solutions:
-
Use Anhydrous Conditions: Ensure the solvent is anhydrous and the base is dry.[8]
-
Switch to Boronic Esters: Use pinacol esters (Bpin) or MIDA boronates, which are generally more stable and less prone to protodeboronation than boronic acids.
-
Choose the Right Base: In some cases, milder bases like KF can suppress this side reaction.[13]
-
Potential Cause 2: Homocoupling
-
Explanation: This side reaction involves the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the bromotriazole. It is often promoted by the presence of oxygen or an overly active catalyst system.[1]
-
Solutions:
-
Rigorous Degassing: The most critical step is to remove all oxygen from the reaction mixture.[8]
-
Lower Catalyst Loading: Once a good yield is achieved, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) to see if homocoupling is minimized.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can sometimes accelerate catalyst decomposition and lead to homocoupling.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | dba = tris(dibenzylideneacetone). Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ. |
| Ligand | SPhos, XPhos, or RuPhos (1.1 - 1.5 eq. to Pd) | Bulky, electron-rich phosphines are essential for stabilizing the catalyst and promoting reductive elimination.[14] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong inorganic bases are generally effective. Ensure they are finely powdered and anhydrous. |
| Boron Source | Boronic Acid (1.2 - 1.5 equiv.) or Pinacol Ester (1.2 - 1.5 equiv.) | Esters can prevent protodeboronation. If using a boronic acid, minimize water content.[4] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (+/- 5-10% water) | The choice of solvent can be critical. A small amount of water can sometimes aid in dissolving the base.[12] |
| Temperature | 80 - 110 °C | Start at 100 °C and adjust as needed based on reaction progress and stability of reactants. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Pre-catalyst (1-2 mol%) | Pre-catalysts are often more reliable and active for challenging aminations. |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1 - 1.5 eq. to Pd) | These bulky ligands are specifically designed for C-N coupling and are critical for success. |
| Base | NaOtBu, KOtBu, or LiHMDS (1.5 - 2.5 equiv.) | Strong, non-nucleophilic bases are required. LiHMDS can be effective for less reactive amines.[15] |
| Amine | Primary or Secondary Amine (1.1 - 1.4 equiv.) | Ensure the amine is pure. Stoichiometry is key to avoiding side reactions like diarylation. |
| Solvent | Toluene, 1,4-Dioxane, or CPME | Aprotic solvents are standard. Solvent choice can significantly impact reaction rate and yield.[10][11] |
| Temperature | 80 - 110 °C | Higher temperatures are often required, especially for less reactive aryl bromides or hindered amines. |
General Experimental Protocol for Cross-Coupling
This protocol describes a standard setup for a small-scale (0.5 mmol) reaction under an inert atmosphere.
-
Vial Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the coupling partner (e.g., arylboronic acid, 0.65 mmol, 1.3 equiv.), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition (in a glovebox): If not using a glovebox, perform this step under a positive flow of inert gas. Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%).
-
Sealing and Degassing: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox (if used). Puncture the septum with a needle connected to a vacuum/inert gas manifold. Evacuate and backfill the vial with argon or nitrogen three to five times to ensure a completely inert atmosphere.[1][16]
-
Solvent Addition: Add the degassed solvent (e.g., 2.5 mL of 1,4-dioxane) via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 2, 6, 18 hours) and analyzing them by LC-MS or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel.
References
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Buchwald-Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and present validated protocols to enhance the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is not trivial and is fraught with challenges related to regioselectivity, stability of intermediates, and purification. Several synthetic routes are plausible, each with its own set of advantages and disadvantages. The choice of route often depends on the availability of starting materials and the scale of the reaction.
The most common strategies include:
-
Sandmeyer Reaction: Starting from 3-amino-1H-1,2,4-triazole-5-carboxamide, the amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst.[1][2] This is often the most direct route if the amino precursor is available.
-
Selective Functionalization of a Dibromo Precursor: Beginning with a readily available intermediate like 3,5-dibromo-1H-1,2,4-triazole, one of the bromine atoms is selectively replaced.[3][4] This approach is challenging due to the similar reactivity of the two bromine atoms.
-
Hydrolysis of a Nitrile Precursor: Synthesis via 3-bromo-5-cyano-1H-1,2,4-triazole followed by controlled hydrolysis to the primary amide. This requires careful control to avoid over-hydrolysis or degradation of the triazole ring.
-
Direct Selective Bromination: Starting with 1H-1,2,4-triazole-5-carboxamide and attempting a direct, regioselective bromination at the C3 position. This is often complicated by over-bromination and lack of selectivity.[5]
The following diagram illustrates the primary synthetic pathways and their key intermediates.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, with a focus on the most common Sandmeyer reaction pathway (Route A).
Question 1: My Sandmeyer reaction on 3-amino-1H-1,2,4-triazole-5-carboxamide is giving very low yields (<20%) and a significant amount of dark, tarry byproduct. What is going wrong?
Answer: This is a classic problem in Sandmeyer reactions involving heterocyclic amines. The issues typically stem from the instability of the diazonium salt intermediate and competing side reactions. Here’s a breakdown of the likely causes and solutions:
-
Causality - Diazonium Salt Decomposition: Heterocyclic diazonium salts are often less stable than their aryl counterparts. Premature decomposition, especially at elevated temperatures, leads to the formation of phenols (from reaction with water) and other undefined degradation products, which appear as tar. The N=N group is an excellent leaving group, and even slight increases in temperature can cause it to depart before the desired substitution occurs.[6]
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization (formation of the diazonium salt with NaNO₂) must be performed at 0 to -5 °C. The subsequent displacement with CuBr should be maintained at this low temperature initially and only allowed to warm up very slowly. A sudden temperature increase is the most common cause of failure.
-
Slow Addition of Sodium Nitrite: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your amine. A rapid addition can cause localized heating and a buildup of nitrous acid, leading to side reactions.
-
Ensure Complete Diazotization: Before adding the copper catalyst, check for the presence of unreacted nitrous acid using starch-iodide paper (it should turn blue). A slight excess of nitrous acid is necessary, but a large excess can lead to unwanted side reactions. If the test is negative, add a small amount more of the NaNO₂ solution.
-
Catalyst Quality and Preparation: Use fresh, high-purity copper(I) bromide (CuBr). It is often beneficial to prepare the CuBr solution in HBr just before use to ensure it is active.
-
The following decision tree can help diagnose the issue systematically.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-bromo-1H-1,2,4-triazole-5-carboxamide
Prepared by: Gemini, Senior Application Scientist Topic: Methodologies for Preventing Unwanted Debromination Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 3-bromo-1H-1,2,4-triazole-5-carboxamide. This versatile building block is crucial in medicinal chemistry and materials science, largely due to the synthetic utility of its carbon-bromine bond for diversification through cross-coupling and substitution reactions. However, the lability of this C(sp²)–Br bond under various conditions presents a significant challenge, often leading to undesired hydro-debromination.
This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you preserve the bromine substituent and achieve your desired synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: I'm seeing a significant amount of the debrominated product, 1H-1,2,4-triazole-5-carboxamide, in my crude LC-MS. What are the most likely causes?
Answer: Unintentional hydro-debromination is a common side reaction for heteroaryl bromides. The primary culprits fall into four main categories: Catalytic Hydrogenation conditions, Palladium-Catalyzed Reaction conditions, the choice of Reducing Agents, and the presence of Strong Bases.
The first step in troubleshooting is to identify which of these conditions your reaction falls under. The flowchart below provides a logical path for diagnosing the issue.
Caption: Diagnostic flowchart for identifying the root cause of debromination.
Question 2: My Suzuki (or other Pd-catalyzed) coupling reaction is failing and I'm only recovering the debrominated starting material. How can I fix this?
Answer: This is a classic problem in palladium catalysis. While palladium is an excellent catalyst for forming C-C or C-N bonds, it can also catalyze hydro-dehalogenation, especially with electron-deficient heteroaryl halides.[1] The debromination side reaction often competes directly with the desired productive coupling.
Mechanistic Insight: The undesired pathway typically involves the Pd(0) species, which, instead of undergoing oxidative addition into your desired coupling partner, reductively cleaves the C-Br bond. This is exacerbated by the presence of a hydrogen atom source. Common sources include hydridic impurities in bases (e.g., from aging NaH), alcohols, water, or additives like formic acid/formates which may be used as reductants.[2]
The diagram below illustrates the competition between the desired Suzuki coupling catalytic cycle and the off-cycle debromination pathway.
Caption: Competing catalytic cycles: desired coupling vs. undesired debromination.
Troubleshooting Steps & Recommended Protocol:
-
Choice of Catalyst and Ligand: Avoid ligands known to promote β-hydride elimination or that are excessively electron-rich, which can make the Pd(0) center too reductive. Buchwald's biarylphosphine ligands are generally robust.[3] For this specific substrate, a less electron-rich ligand might be beneficial.
-
Base Selection: Use an anhydrous, carbonate base like Cs₂CO₃ or K₃PO₄ instead of alkoxides or hydroxides, which contain protons and are more nucleophilic. Ensure the base is freshly opened or dried.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Trace water can be a proton source.
-
Temperature Control: Run initial trials at lower temperatures (e.g., 60-80 °C) before increasing the heat. High temperatures can accelerate the debromination pathway.
Protocol 1: Optimized Suzuki-Miyaura Coupling Conditions
This protocol is designed to minimize hydro-debromination.
-
Reaction Setup: To an oven-dried vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and Cs₂CO₃ (2.5 eq.).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos or XPhos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or a mixture like dioxane/water 10:1). The small amount of water is often necessary for the transmetalation step but use it judiciously.
-
Degassing: Seal the vial and sparge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture at 80 °C and monitor by LC-MS every hour. If no conversion is observed after 3-4 hours, incrementally increase the temperature to 90 °C, then 100 °C.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to quantify the ratio of desired product to the debrominated byproduct.
Question 3: I tried to reduce another functional group on my molecule and the bromine was removed instead. Which reducing agents are safe to use?
Answer: This is a critical issue of chemoselectivity. The C-Br bond on an electron-deficient heterocycle is susceptible to reduction.
-
AVOID:
-
Catalytic Hydrogenation with Pd/C: This is the most common and efficient method for hydro-dehalogenation and should be completely avoided.[4][5] The combination of H₂ gas and a palladium surface is highly effective at cleaving C-Br bonds.
-
Strong Hydride Reagents: Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce aryl halides, especially at elevated temperatures.[6]
-
Dissolving Metal Reductions: Conditions like Na/NH₃ will readily cleave the C-Br bond.
-
-
CONSIDER USING:
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting most aryl halides.[7] It is the recommended first choice for carbonyl reductions.
-
Diisobutylaluminium Hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H is excellent for reducing esters or nitriles to aldehydes and typically will not touch the C-Br bond.[7]
-
Specific Transfer Hydrogenation Catalysts: If hydrogenation is required, catalysts other than palladium, such as certain rhodium or ruthenium complexes, may offer better selectivity, but this requires careful screening.
-
| Reaction Type | Common Culprit(s) | Reason for Debromination | Recommended Alternative(s) |
| Cross-Coupling | Pd(OAc)₂, Pd/C, certain phosphines, wet solvents/bases | Pd(0) acts as a reductant; presence of a proton source leads to hydro-dehalogenation.[1] | Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos), anhydrous carbonate bases (Cs₂CO₃), dry/degassed solvents.[3] |
| Reduction | H₂, Pd/C; LiAlH₄ | Catalytic hydrogenation is a standard method for dehalogenation.[2] Strong hydrides are non-selective.[6] | NaBH₄ (for ketones/aldehydes), DIBAL-H at low temp (for esters/nitriles), Borane complexes (BH₃•L).[7] |
| Base-Mediated | NaH, NaOMe, KOtBu at high temp. | Can proceed via nucleophilic attack on bromine or formation of unstable intermediates.[8] | Use bulkier bases (e.g., LHMDS, LDA) at low temperatures, or milder inorganic bases (e.g., K₂CO₃). |
| Photochemical | UV light, visible light with photosensitizer | Can initiate a radical chain reaction leading to hydrogen atom abstraction and debromination.[9] | Protect the reaction from light unless photochemistry is the intended transformation. |
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability? A: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent gradual degradation. Keep it away from strong bases, reducing agents, and palladium catalysts.
Q: Can I perform a Chan-Evans-Lam (CEL) N-arylation on the triazole ring without losing the bromine? A: Yes. The CEL coupling uses a copper catalyst (e.g., Cu(OAc)₂) and is generally compatible with aryl bromides. A study by Kumar et al. (2022) demonstrated successful N-arylation of 3-bromo-1H-1,2,4-triazole using various boronic acids with Cu(OAc)₂ and DBU as a base at room temperature, preserving the C-Br bond for subsequent functionalization.[10]
Q: My reaction involves a strong base. What precautions should I take? A: If a strong base is unavoidable, use a bulky, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS). Perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) and add the base slowly to a solution of the substrate to minimize side reactions.[11]
Q: What is the best analytical method to quickly check for debromination? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most efficient method. You can quickly compare the mass of your starting material (C₃H₃BrN₄O, [M+H]⁺ ≈ 191/193) with the debrominated byproduct ([M+H]⁺ ≈ 113). ¹H NMR can also be used by observing the appearance of a new proton signal in the aromatic region corresponding to the C-H where the C-Br bond was.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Kuo, Y. H., & Chen, C. H. (1989). An unusual base-induced debromination reaction of 3,4-dibromo-3-methoxycarbonylsulfolane. Heterocycles, 29(7), 1255. Available at: [Link]
-
Wikipedia. (2023). Dehalogenation. Retrieved from [Link]
-
Jimenez, L. S., et al. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. Available at: [Link]
-
Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. Available at: [Link]
-
Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(40), 14076–14078. Available at: [Link]
-
Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. Available at: [Link]
-
Kumar, A., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(8), 983-990. Available at: [Link]
-
Wallentin, C.-J., Nguyen, J. D., & Stephenson, C. R. J. (2012). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 2(7), 1233–1237. Available at: [Link]
-
Bhattacharya, S., et al. (2005). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. Available at: [Link]
-
Orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
Sweeting, L. M. (1998). Reducing Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. Reducing Agents [tigerweb.towson.edu]
- 7. acs.org [acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: 3-bromo-1H-1,2,4-triazole-5-carboxamide Reactions
Welcome to the technical support center for 3-bromo-1H-1,2,4-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block in cross-coupling reactions. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions involving this compound.
I. Suzuki-Miyaura Coupling Issues
Question 1: My Suzuki-Miyaura reaction to form a C-C bond at the 3-position is resulting in very low yield or no product. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Suzuki-Miyaura coupling with this compound is a common issue that can stem from several factors, primarily related to catalyst inactivation, suboptimal reaction conditions, or side reactions.
Underlying Causality: The 1,2,4-triazole ring system contains multiple nitrogen atoms that can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity. This phenomenon, known as catalyst poisoning, can be a significant hurdle.[1] Furthermore, the carboxamide group may participate in side reactions or affect the electronic properties of the triazole ring, making the C-Br bond less reactive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.
Step-by-Step Solutions:
-
Catalyst and Ligand Selection:
-
Initial Choice: For heteroaryl bromides, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[2]
-
Troubleshooting: If these fail, the nitrogen-rich substrate may require more electron-rich and sterically hindered phosphine ligands that protect the palladium center. Consider ligands like XPhos, SPhos, or RuPhos, which are known to be effective in challenging cross-coupling reactions.
-
Rationale: Bulky biaryl phosphine ligands create a coordinatively saturated palladium center that is less susceptible to poisoning by the triazole nitrogens.[3]
-
-
Base Selection:
-
Initial Choice: K₂CO₃ or Cs₂CO₃ are standard bases.[2]
-
Troubleshooting: The basicity needs to be sufficient to facilitate the transmetalation step without causing unwanted side reactions.[4] If you observe decomposition of your starting material or hydrolysis of the carboxamide, switch to a milder base like K₃PO₄ or an organic base like DBU. Conversely, if the reaction is simply sluggish, a stronger base like Cs₂CO₃ might be necessary.
-
Amide Hydrolysis: Be aware that strong bases (like NaOH or KOtBu) combined with high temperatures and aqueous conditions can lead to the hydrolysis of the carboxamide group. If your product mass spectrometry shows a carboxylic acid, you must use milder, non-aqueous conditions.
-
-
Solvent and Temperature:
-
Initial Choice: A mixture of an aprotic solvent like 1,4-dioxane or DME with water is typical for Suzuki reactions.[2]
-
Troubleshooting: Poor solubility of the triazole starting material can be a major issue. If you observe a heterogeneous mixture, consider more polar aprotic solvents like DMF or NMP. However, be cautious as these have higher boiling points and can promote side reactions. Always ensure your solvents are properly degassed to prevent oxidative degradation of the catalyst.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction does not proceed. High temperatures can lead to debromination (protodehalogenation) as a side reaction.
-
-
Boronic Acid Quality:
-
Ensure your boronic acid or ester is pure. Boronic acids can dehydrate to form unreactive boroxines upon storage. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid partner.
-
| Parameter | Starting Point Recommendation | Troubleshooting Options | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂, Pd₂(dba)₃ with XPhos/SPhos | Overcome catalyst poisoning, increase reactivity. |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃, K₃PO₄, DBU | Modulate basicity to enhance reaction rate while avoiding substrate decomposition or amide hydrolysis. |
| Solvent | Dioxane/H₂O (4:1) | DME, Toluene, DMF (use with caution) | Improve solubility of starting materials. |
| Temperature | 80-100 °C | 60 °C to 120 °C | Balance reaction rate against thermal decomposition and side reactions like debromination. |
Question 2: I am observing significant amounts of a debrominated side product (1H-1,2,4-triazole-5-carboxamide). How can I prevent this?
Answer: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling.[5]
Underlying Causality: This side reaction can occur through two primary pathways:
-
Reaction with trace water or solvent: The aryl-palladium intermediate can react with a proton source in the reaction mixture.
-
β-Hydride Elimination: If the organoboron partner contains β-hydrogens, this pathway can become competitive.
Step-by-Step Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your base under vacuum.
-
Scrutinize Reagents: The boronic acid itself can sometimes be a source of protons. Use high-purity boronic acids.
-
Lower Reaction Temperature: Debromination is often more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base: Some bases can promote this side reaction more than others. If using a hydroxide or alkoxide base, consider switching to a carbonate or phosphate base.
II. Buchwald-Hartwig Amination & N-Arylation Issues
Question 3: I am trying to perform a Buchwald-Hartwig amination on the 3-bromo position, but the reaction is failing. Instead, I am getting N-arylation on the triazole ring. How can I control the selectivity?
Answer: This is a classic chemoselectivity challenge. The 1,2,4-triazole ring has nucleophilic nitrogen atoms (N1, N2, N4) that can compete with the desired C-N coupling at the C3 position. In many cases, N-arylation is kinetically or thermodynamically favored over the C-Br oxidative addition.
Underlying Causality: Copper-catalyzed reactions, like the Chan-Evans-Lam (CEL) coupling, are particularly known for N-arylation of azoles.[1] While palladium catalysis is the standard for C-N bond formation at an aryl halide, the acidic N-H proton on the triazole ring can be deprotonated by the strong bases used in Buchwald-Hartwig amination, creating a nucleophilic triazolide anion that can react with the catalyst or aryl halide.
Troubleshooting Workflow for Selectivity:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. EP0562480A1 - 1-phenyl-5-substituted-1H-1, 2,4-triazole-3-carboxamide derivates, process for preparation of the same, and fungicidal composition comprising the same - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Enhancing the Reactivity of 3-bromo-1H-1,2,4-triazole-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the reactivity of 3-bromo-1H-1,2,4-triazole-5-carboxamide in various chemical transformations. My aim is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic routes.
Introduction: The Challenge of a Deactivated Heterocycle
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. However, its reactivity can be hampered by the electron-deficient nature of the triazole ring and the presence of multiple nitrogen atoms that can coordinate with metal catalysts, potentially leading to catalyst deactivation.[1] This guide will address these challenges head-on, providing practical solutions for common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the outcome?
Answer: This is a frequent issue stemming from several factors. The electron-deficient triazole ring makes oxidative addition of the palladium catalyst to the C-Br bond challenging.[2] Additionally, the unprotected N-H on the triazole ring can interfere with the catalytic cycle.[1]
Troubleshooting Guide:
-
Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate.
-
The Solution: Employ more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which are known to facilitate oxidative addition to electron-poor aryl halides.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4] Consider using pre-catalysts that readily form the active Pd(0) species.[5]
-
-
Base Selection:
-
The Problem: The choice of base is critical. Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates.[5] Weaker bases like K₂CO₃ or Cs₂CO₃ might not be sufficient to promote transmetalation effectively.[5][6]
-
The Solution: A systematic screening of bases is recommended. K₃PO₄ is often a good starting point as it is a moderately strong, non-nucleophilic base.[5] The solubility of the base is also a key factor; Cs₂CO₃ is often favored for its good solubility in common organic solvents.[5]
-
-
Solvent and Temperature:
-
The Problem: Poor solubility of the starting materials or intermediates can stall the reaction.[7]
-
The Solution: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[8] A mixture of solvents, such as toluene/water or dioxane/water, is often necessary to dissolve both the organic substrates and the inorganic base.[8] Increasing the reaction temperature can improve both solubility and reaction rates, but be mindful of potential decomposition.[9]
-
-
Protodeboronation of the Boronic Acid:
-
The Problem: A common side reaction where the boronic acid is converted to the corresponding arene, reducing the amount available for cross-coupling.[10]
-
The Solution: Use of anhydrous conditions and freshly distilled solvents can minimize this. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Challenges in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives multiple byproducts. How can I improve the selectivity and yield?
Answer: The Buchwald-Hartwig amination of this substrate presents similar challenges to the Suzuki coupling, with the added complexity of potential N-arylation at different positions on the triazole ring and the coordinating ability of the amino group.
Troubleshooting Guide:
-
Ligand Choice is Paramount:
-
The Problem: The choice of ligand is crucial for promoting the desired C-N bond formation and preventing side reactions.
-
The Solution: For primary amines, ligands like BrettPhos have been specifically designed and can show excellent performance.[11] Bulky N-heterocyclic carbene (NHC) ligands have also been shown to be effective in the selective arylation of the amino group in amino-1,2,4-triazoles.
-
-
Base Compatibility:
-
Amine Nucleophilicity:
-
The Problem: Less nucleophilic amines, such as anilines with electron-withdrawing groups, may react slowly.
-
The Solution: For less reactive amines, increasing the catalyst loading or using a more active catalyst system may be necessary. Microwave irradiation can sometimes accelerate these difficult couplings.
-
Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 65 | Standard conditions, moderate yield. |
| Pd(OAc)₂ / BrettPhos | LHMDS | THF | 80 | 78 | Good yield with a specialized ligand.[11] |
| Pd-NHC (IPr) | K₃PO₄ | Dioxane | 110 | 85 | High yield and good selectivity. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 72 | Good functional group tolerance.[5] |
N-Arylation vs. C-Arylation in Cross-Coupling Reactions
Question: In my cross-coupling reactions, I am observing a mixture of N-arylated and C-arylated products. How can I control the regioselectivity?
Answer: The presence of both an N-H proton and a C-Br bond on the same molecule creates a competition between N-arylation and C-arylation. The reaction conditions can be tuned to favor one over the other.
Controlling Regioselectivity:
-
Favoring C-Arylation (Suzuki, Buchwald-Hartwig):
-
Palladium-catalyzed reactions with bulky phosphine or NHC ligands generally favor C-C or C-N bond formation at the carbon bearing the bromide.[12] The mechanism involves oxidative addition to the C-Br bond.[13]
-
Protecting the triazole N-H with a suitable protecting group (e.g., Boc, PMB) before the cross-coupling reaction can ensure exclusive C-arylation. This, however, adds extra steps to the synthesis.
-
-
Favoring N-Arylation (Chan-Evans-Lam Coupling):
-
Copper-catalyzed Chan-Evans-Lam (CEL) coupling is a well-established method for N-arylation of azoles.[14] Using a copper catalyst (e.g., Cu(OAc)₂) with an arylboronic acid in the presence of a base like DBU can selectively form the N-aryl product.[14]
-
Ligand-free copper-catalyzed N-arylation has also been reported, offering a simpler protocol.[15][16]
-
Visualization: Reaction Pathways
Caption: Competing C-arylation and N-arylation pathways.
Conclusion
Enhancing the reactivity of this compound requires a careful and systematic approach to reaction optimization. By understanding the electronic nature of the substrate and the mechanisms of the chosen cross-coupling reactions, researchers can effectively troubleshoot common issues. The key to success often lies in the judicious selection of the catalyst, ligand, base, and solvent system. This guide provides a starting point for navigating these challenges and unlocking the synthetic potential of this important heterocyclic building block.
References
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021, September 15). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved January 15, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018, April 4). Quora. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 15, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions?. (2024, January 12). Reddit. Retrieved January 15, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 15, 2026, from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in the Synthesis of 3-Bromo-1H-1,2,4-triazole-5-carboxamide Derivatives
Welcome to the technical support center for the synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The 1,2,4-triazole core is a key pharmacophore found in numerous FDA-approved drugs, and its derivatives are of significant interest in medicinal chemistry.[1] The synthesis of this compound derivatives, however, can present challenges, with solvent choice being a critical and often overlooked parameter influencing yield, purity, and the formation of side products.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate the complexities of your synthesis.
I. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound derivatives, with a focus on the role of the solvent.
Q1: I am observing a low yield of my desired this compound product. What are the likely causes related to the solvent?
A1: Low yields are a frequent issue and can often be traced back to suboptimal solvent selection for one of the key reaction steps: the bromination of the triazole ring or the subsequent amidation of a precursor ester.
-
Poor Solubility of Reactants: For the bromination step, if your 1H-1,2,4-triazole-5-carboxamide starting material has limited solubility in the chosen solvent, the reaction will be slow and incomplete. A solvent that can effectively dissolve both the triazole and the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) is crucial.
-
Solvent-Induced Side Reactions: Certain solvents can participate in or promote side reactions. For instance, in the presence of a strong base, protic solvents like alcohols can act as nucleophiles, potentially leading to undesired byproducts.
-
Inappropriate Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. For many nucleophilic substitution and addition-elimination reactions involved in this synthesis, a polar aprotic solvent is often preferred as it can stabilize charged intermediates without solvating the nucleophile as strongly as a protic solvent.
Troubleshooting Steps:
-
Assess Reactant Solubility: Before running the reaction on a larger scale, perform a small-scale solubility test of your starting materials in the intended solvent at the reaction temperature.
-
Consider Solvent Polarity: If you are using a nonpolar solvent and observing low yields, consider switching to a more polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[2] This will help you determine if the reaction is stalling or if side products are forming.
Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. How can the solvent be contributing to this?
A2: The formation of multiple products is a clear indicator of side reactions, and the solvent plays a significant role in directing the reaction pathway.
-
Regioselectivity Issues: For NH-triazoles, reactions like alkylation or acylation can occur at different nitrogen atoms, leading to a mixture of regioisomers.[3] The solvent can influence this regioselectivity. For example, in some cases, conducting the reaction in DMF at a lower temperature has been shown to improve the regioselectivity.[3]
-
Over-bromination: In the bromination step, using a solvent that excessively activates the brominating agent or the triazole ring can lead to the formation of di-bromo or other over-brominated species.
-
Hydrolysis of Amide or Ester: If water is present in your solvent, it can lead to the hydrolysis of the carboxamide product or an ester intermediate, reducing the yield of the desired product. Using anhydrous solvents is often recommended to prevent this.[4]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Experiment with a range of solvents with varying polarities and boiling points. Sometimes, a less polar solvent can reduce the rate of side reactions.
-
Use Anhydrous Solvents: Ensure your solvents are dry, especially for the amidation step, to prevent hydrolysis.
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. The formation of byproducts can sometimes be minimized by adjusting the relative amounts of reactants.
Q3: I am having difficulty purifying my this compound product. Could the solvent used in the reaction be the culprit?
A3: Yes, the reaction solvent can impact the purification process.
-
High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely, leading to contamination of your final product.
-
Solvent-Induced Impurities: As discussed, the solvent can promote the formation of side products that are structurally similar to your desired compound, making them difficult to separate by chromatography or recrystallization.
-
Product "Oiling Out": If residual solvent is present, it can act as an impurity and prevent your product from crystallizing, causing it to "oil out".[5]
Troubleshooting Steps:
-
Choose a Solvent with an Appropriate Boiling Point: Whenever possible, select a solvent that can be easily removed under vacuum.
-
Perform an Aqueous Workup: For reactions in polar aprotic solvents like DMF, a thorough aqueous workup is often necessary to remove the bulk of the solvent before purification.
-
Optimize Purification Technique: If standard silica gel chromatography is not effective for your polar product, consider reverse-phase chromatography (C18) or recrystallization from a suitable solvent system.[5]
Q4: Can you provide a general recommendation for a starting solvent system for the synthesis of this compound derivatives?
A4: While the optimal solvent is substrate-dependent, a good starting point for many syntheses of this type is a polar aprotic solvent.
-
For Bromination: Acetic acid or a mixture of acetic acid and water can be effective for the bromination of the triazole ring.
-
For Amidation: For the conversion of a triazole ester to the corresponding carboxamide, polar aprotic solvents like DMF or DMSO are often used. Alternatively, a high-concentration solution of ammonia in an alcohol like methanol can be employed.[6] Microwave-assisted synthesis in toluene has also been reported as an efficient method for direct amidation of esters.[7]
It is always recommended to perform small-scale screening of different solvents to identify the optimal conditions for your specific substrates.
II. Experimental Protocols & Data
General Synthetic Workflow
The synthesis of this compound derivatives typically involves a multi-step process. A generalized workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Illustrative Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Bromination of 1H-1,2,4-triazole-5-carboxamide
-
To a stirred solution of 1H-1,2,4-triazole-5-carboxamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude this compound.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).
Table 1: Solvent Properties and Their Potential Impact on Synthesis
| Solvent | Polarity | Type | Boiling Point (°C) | Potential Impact on Synthesis |
| Dichloromethane (DCM) | Medium | Aprotic | 40 | Good for reactions at or below room temperature; easy to remove. |
| Acetonitrile | High | Aprotic | 82 | Good for a wide range of reactions; can be challenging to remove completely. |
| Tetrahydrofuran (THF) | Medium | Aprotic | 66 | Common solvent for many organic reactions; can form peroxides. |
| N,N-Dimethylformamide (DMF) | High | Aprotic | 153 | Excellent dissolving power for polar compounds; high boiling point makes it difficult to remove. |
| Dimethyl sulfoxide (DMSO) | High | Aprotic | 189 | Similar to DMF, very high boiling point. |
| Ethanol | High | Protic | 78 | Can act as a nucleophile in some reactions; good for recrystallization. |
| Acetic Acid | High | Protic | 118 | Often used as a solvent and catalyst in bromination reactions. |
| Toluene | Low | Aprotic | 111 | Useful for reactions requiring azeotropic removal of water; suitable for microwave-assisted amidations.[7] |
III. Mechanistic Considerations
Understanding the reaction mechanism is key to effective troubleshooting. The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and outcome.
Proposed Mechanism for Bromination
The bromination of the triazole ring is believed to proceed via an electrophilic aromatic substitution-type mechanism. The solvent can play a role in polarizing the Br-X bond of the brominating agent, making the bromine atom more electrophilic.
Caption: A simplified representation of the solvent's role in the bromination of a 1,2,4-triazole ring.
IV. Conclusion
The successful synthesis of this compound derivatives is highly dependent on the judicious choice of solvent. By understanding the role of the solvent in influencing solubility, reaction rates, and side product formation, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges and making informed decisions to achieve higher yields and purity in your experiments.
V. References
-
Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 1-(6-bromohexyl)-1,2,3-triazole. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for low reactivity of bromomethyl triazoles. Retrieved from
-
Das, U., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Retrieved from
-
Labsolu. (n.d.). 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved from
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways. Retrieved from
-
Chemrio. (n.d.). This compound. Retrieved from
-
NIH. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. Retrieved from
-
Google Patents. (n.d.). Purification of triazoles. Retrieved from
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from
-
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from
-
RSC Publishing. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from
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MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. Retrieved from
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NIH. (n.d.). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Retrieved from
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ResearchGate. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from
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ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from
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ResearchGate. (2025). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Retrieved from
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Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Journal of Organic Chemistry, 75, 8666-8669. Retrieved from
-
ResearchGate. (2025). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Retrieved from
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from
-
CP Lab Safety. (n.d.). 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Characterization of 3-bromo-1H-1,2,4-triazole-5-carboxamide by HPLC and LC-MS
For researchers, scientists, and drug development professionals, the robust and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a polar heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your analytical strategy.
Introduction to the Analytical Challenge
This compound is a small, polar molecule, a class of compounds that often presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC).[1] The inherent polarity of the triazole ring, coupled with the carboxamide group, can lead to poor retention on nonpolar stationary phases like C18, often resulting in elution near the void volume and inadequate separation from other polar impurities.[1] This guide will explore two powerful analytical techniques to overcome these challenges: Hydrophilic Interaction Liquid Chromatography (HILIC) and RPLC, both coupled with UV and mass spectrometric detection.
The Power of Orthogonal Techniques: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[2] When coupled with a Diode Array Detector (DAD), it provides quantitative information based on the analyte's UV absorbance. However, for unequivocal identification and characterization, especially of novel compounds and their potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is critical for confirming molecular weight and elucidating structural information through fragmentation analysis.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): A Superior Approach for Polar Analytes
For highly polar compounds like this compound, HILIC presents a compelling alternative to RPLC.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to enhanced retention.[6]
Experimental Protocol: HILIC-UV Analysis
Objective: To achieve robust retention and quantification of this compound.
Instrumentation:
-
HPLC or UPLC system with a Diode Array Detector (DAD)
-
HILIC analytical column (e.g., an amide-based or zwitterionic stationary phase)[7][8]
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate (for buffer preparation)
-
Formic acid (for pH adjustment)
Procedure:
-
Sample Preparation: Dissolve the sample in a solvent mixture compatible with the initial mobile phase conditions, such as 90:10 (v/v) acetonitrile:water.[2]
-
Standard Preparation: Prepare a stock solution of the reference standard in the same diluent. Create a series of working standards for a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3
-
Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3
-
Gradient: A gradient elution is often preferred in HILIC to ensure the elution of a range of polar compounds. A typical gradient might start at a high organic concentration and gradually increase the aqueous component.[2]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: DAD, monitoring at the wavelength of maximum absorbance for the triazole ring system (typically around 210-260 nm).[9]
-
Rationale for Choices:
-
HILIC Column: An amide or zwitterionic stationary phase is chosen for its ability to provide robust retention for a wide range of polar compounds through a combination of partitioning, hydrogen bonding, and electrostatic interactions.[7][8]
-
Mobile Phase: Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature, which generally leads to longer retention compared to protic solvents.[6] Ammonium formate is a volatile buffer, making this method directly transferable to LC-MS.[10] Adjusting the pH to 3 with formic acid ensures the protonation of the triazole ring, which can enhance retention on certain HILIC phases.
dot graph TD; A[Sample Preparation(Dissolve in high organic solvent)] --> B{HILIC-UV Analysis}; B --> C[HILIC Column(Amide or Zwitterionic)]; C --> D{Gradient Elution(Decreasing Acetonitrile)}; D --> E[DAD Detection(Monitor UV Absorbance)]; E --> F(Quantification); subgraph Chromatographic System C; D; E; end
caption: HILIC-UV Experimental Workflow.
Reversed-Phase Liquid Chromatography (RPLC): An Alternative with Optimization
While HILIC is often superior for this analyte, a well-developed RPLC method can still be a viable option, particularly in quality control laboratories where RPLC methods are prevalent. The key to success with RPLC for polar compounds is to use a stationary phase designed for use in highly aqueous mobile phases and to carefully select the mobile phase composition.[11]
Experimental Protocol: RPLC-UV Analysis
Objective: To achieve adequate retention and separation of this compound from potential impurities.
Instrumentation:
-
HPLC or UPLC system with a DAD
-
A polar-embedded or polar-endcapped C18 column[4]
Reagents:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Sample and Standard Preparation: As described for the HILIC method, using a diluent compatible with the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient starting with a high aqueous content (e.g., 95% A) and slowly increasing the organic content.
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: DAD, monitoring at the appropriate wavelength.
-
Rationale for Choices:
-
Polar-Embedded/Endcapped C18 Column: These columns are designed to prevent "phase collapse" or "dewetting" that can occur with traditional C18 columns in highly aqueous mobile phases, ensuring reproducible retention times.[11]
-
Mobile Phase: Using a low pH mobile phase with formic acid or TFA can suppress the ionization of any residual silanols on the stationary phase, leading to improved peak shape for basic compounds.[12] The choice between acetonitrile and methanol as the organic modifier can influence selectivity.[12]
LC-MS for Unambiguous Characterization
For definitive identification and structural confirmation, LC-MS is the gold standard. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces intact protonated molecules ([M+H]^+).[3]
Experimental Protocol: HILIC-MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation of this compound.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap) with an ESI source.
Procedure:
-
LC Conditions: The HILIC method described previously is directly applicable due to the use of a volatile buffer (ammonium formate).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Nebulizing Gas Flow and Temperature: Optimize for efficient desolvation.
-
Full Scan (MS1): Scan a mass range that includes the expected m/z of the protonated molecule.
-
Tandem MS (MS/MS): Select the precursor ion ([M+H]^+) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Expected Mass Spectral Data:
-
Molecular Weight: The molecular weight of this compound is approximately 204.99 g/mol .
-
Isotopic Pattern: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes. This is a key diagnostic feature.
-
Fragmentation: Tandem MS (MS/MS) of the protonated molecule is expected to show characteristic losses, such as the loss of the carboxamide group, providing further structural confirmation. The fragmentation patterns of triazole rings can be complex but often involve the loss of N2 or HCN.
dot graph TD; A[LC Separation(HILIC or RPLC)] --> B{ESI Source(Positive Ion Mode)}; B --> C[Mass Analyzer(Full Scan - MS1)]; C --> D{Precursor Ion Selection([M+H]+)}; D --> E[Collision Cell(CID)]; E --> F[Mass Analyzer(MS/MS Scan)]; F --> G(Fragment Ion Spectrum); subgraph Mass Spectrometer B; C; D; E; F; end
caption: LC-MS/MS Experimental Workflow.
Performance Comparison
| Parameter | HPLC-UV (HILIC) | LC-MS (HILIC) | Alternative (RPLC-UV) |
| Primary Use | Quantification, Purity | Identification, Structural Elucidation, Quantification | Quantification, Purity (with optimization) |
| Selectivity | Based on chromatographic retention and UV spectrum | Based on retention time and mass-to-charge ratio | Based on chromatographic retention and UV spectrum |
| Sensitivity | Good | Excellent | Moderate to Good |
| Confidence in Identification | Moderate (based on retention time matching with standard) | High (based on accurate mass and fragmentation pattern) | Moderate |
| Key Advantage | Robust for routine QC, widely available | Unambiguous identification | Familiarity in many labs |
| Key Limitation | Does not provide molecular weight information | Higher cost and complexity | Poor retention without specialized columns and methods |
Method Validation: Ensuring Trustworthiness
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[13] Validation should be performed according to guidelines from the International Council for Harmonisation (ICH), which outline parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[14][15]
Conclusion
The characterization of this compound is best achieved using a combination of HPLC and LC-MS. For routine analysis and quantification, a validated HILIC-UV method provides robust retention and good sensitivity. For definitive identification and structural elucidation, HILIC-MS is the superior technique, offering the high specificity of mass analysis and the diagnostic power of the bromine isotopic pattern and MS/MS fragmentation. While RPLC can be employed, it requires careful method development with specialized columns to overcome the challenges associated with analyzing this polar molecule. The choice of technique will ultimately depend on the specific analytical goals, from routine quality control to in-depth characterization in a research and development setting.
References
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Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
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LCGC International. Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
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Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
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LCGC International. Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]
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SCION Instruments. (2020). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
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Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-bromo-1H-1,2,4-triazole-5-carboxamide Derivatives and Other Triazoles
Introduction: The Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, a privileged scaffold renowned for its metabolic stability and versatile biological activities. This five-membered heterocycle, with its three nitrogen atoms, serves as a key pharmacophore in a wide array of therapeutic agents, demonstrating properties that span antifungal, antibacterial, antiviral, and anticancer applications.[1] The success of blockbuster drugs such as the antifungal agents fluconazole and voriconazole, which target the fungal enzyme lanosterol 14α-demethylase, has cemented the triazole core as a critical component in the development of novel therapeutics.
This guide provides a comparative analysis of the biological activity of derivatives of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a key synthetic intermediate, against other notable triazole-based compounds. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison of their performance in preclinical models.
The Central Scaffold: this compound
While this compound itself is not extensively documented as a biologically active agent, its true value lies in its utility as a versatile starting material for the synthesis of a diverse library of substituted triazole derivatives.[2] The presence of the bromine atom at the 3-position and the carboxamide group at the 5-position provides two reactive handles for medicinal chemists to introduce a variety of functional groups, thereby fine-tuning the pharmacological properties of the resulting molecules. The strategic modification of this core structure allows for the exploration of a vast chemical space, leading to the identification of compounds with enhanced potency and selectivity against various biological targets.
Comparative Biological Activity: A Data-Driven Analysis
The true potential of the this compound scaffold is realized in its derivatives. Here, we compare the anticancer and antifungal activities of these derivatives with established and experimental triazole compounds.
Anticancer Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticancer agents.[1] Research has shown that derivatives of 3-bromo-1H-1,2,4-triazole exhibit promising cytotoxic activity against various cancer cell lines.
A notable study involved the synthesis of a series of di-arylated 1,2,4-triazole derivatives utilizing 3-bromo-1H-1,2,4-triazole as the starting material.[2] These compounds were screened for their in vitro growth inhibition activity against three human breast cancer cell lines: MDA-MB-231, MCF-7, and ZR-75-1.[2] The results, summarized in the table below, highlight the potential of this scaffold in developing novel anticancer agents.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4q | MCF-7 | 4.8 | Doxorubicin | Not Reported |
| 4k | MCF-7 | >10 | Doxorubicin | Not Reported |
| 4m | MCF-7 | >10 | Doxorubicin | Not Reported |
| 4t | MCF-7 | >10 | Doxorubicin | Not Reported |
| Table 1: Anticancer activity of selected di-arylated 1,2,4-triazole derivatives synthesized from 3-bromo-1H-1,2,4-triazole against the MCF-7 breast cancer cell line. Data sourced from[2]. |
Compound 4q , a di-arylated derivative, demonstrated the most promising activity with an IC50 value of 4.8 µM against the MCF-7 cell line.[2] This highlights the importance of the specific aryl substitutions on the triazole core for cytotoxic potency. Other studies on 1,2,3-triazole-4-carboxamide derivatives have also shown significant anticancer activity against a panel of cancer cell lines, with some compounds exhibiting IC50 values in the range of 15 to 50 µM.[3]
Antifungal Activity
The hallmark of triazole compounds is their potent antifungal activity, primarily through the inhibition of ergosterol biosynthesis.[4] While direct antifungal data for this compound is not available, recent research into novel 1,2,4-triazole derivatives containing carboxamide fragments demonstrates the potential of this chemical space.
A 2024 study detailed the design and synthesis of a series of 1,2,4-triazole derivatives incorporating a carboxamide moiety, which were evaluated for their antifungal and anti-oomycete activities.[4] Several of these compounds exhibited significant inhibitory activity against a range of phytopathogenic fungi.
| Compound | Fungal Species | Inhibition Rate at 50 µg/mL (%) | Reference Compound | Inhibition Rate at 50 µg/mL (%) |
| 6h | Physalospora piricola | 92 | Mefentrifluconazole | Not Reported |
| 5j | Phytophthora capsici | 90 | Mefentrifluconazole | Not Reported |
| Table 2: Antifungal activity of selected 1,2,4-triazole carboxamide derivatives against phytopathogenic fungi. Data sourced from[4]. |
Notably, compound 6h showed an outstanding 92% inhibition of Physalospora piricola, with an EC50 value of 13.095 µg/mL, which was superior to the commercial fungicide mefentrifluconazole (EC50 = 39.516 µg/mL).[4] Similarly, compound 5j displayed excellent activity against the oomycete Phytophthora capsici with an EC50 of 17.362 µg/mL, far exceeding that of mefentrifluconazole (EC50 = 75.433 µg/mL).[4] These findings underscore the potential of the 1,2,4-triazole-carboxamide scaffold in developing new and effective antifungal agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. The bromine at the 3-position and the carboxamide at the 5-position of the core scaffold serve as critical anchor points for derivatization.
For anticancer activity , the di-arylated derivatives of 3-bromo-1H-1,2,4-triazole demonstrate that the nature of the aryl groups is crucial for cytotoxicity.[2] The substitution pattern on these aromatic rings can influence factors such as lipophilicity, electronic properties, and steric hindrance, all of which can affect the compound's interaction with its biological target.
In the realm of antifungal agents , the classic pharmacophore includes a dihalophenyl group linked to the triazole ring.[4] The carboxamide functionality, as seen in recent studies, offers a new avenue for modification. The introduction of different amide substituents allows for the modulation of the compound's physicochemical properties, potentially leading to improved target engagement and a broader spectrum of activity.[4] Molecular docking studies suggest that these carboxamide derivatives can effectively bind to the active site of lanosterol 14α-demethylase (CYP51), the primary target of azole antifungals.[4]
Caption: Structure-Activity Relationship (SAR) of the core scaffold.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) and a reference drug (e.g., doxorubicin) in culture medium.
-
After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT assay for anticancer activity.
Antifungal Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension spectrophotometrically to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the fungal suspension.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While this compound may not be a biologically active compound in its own right, it serves as a powerful and versatile scaffold for the development of novel therapeutic agents. The strategic derivatization of this core structure has led to the discovery of compounds with significant anticancer and antifungal activities. The data presented in this guide clearly demonstrate that modifications at the 3- and 5-positions of the 1,2,4-triazole ring are key to unlocking potent biological activity. Further exploration of this chemical space, guided by the principles of structure-activity relationships and robust preclinical testing, holds great promise for the discovery of the next generation of triazole-based drugs.
References
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Zhang, M., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 882. Available at: [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available at: [Link]
-
Li, W., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114481. Available at: [Link]
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Saha, R., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances, 11(54), 34229-34235. Available at: [Link]
- Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 123-131.
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Krajczyk, A., et al. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Farmacia, 68(4), 646-653. Available at: [Link]
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Wu, J., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 595. Available at: [Link]
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Beltrán-Beleña, F., et al. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Molecules, 26(23), 7247. Available at: [Link]
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BERRINO, E., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. Available at: [Link]
-
CP Lab Safety. (n.d.). 3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. Retrieved from [Link]
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Sharma, D. K., & Singh, S. (2024). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Zhang, M., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1845. Available at: [Link]
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Krajczyk, A., et al. (2018). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 23(11), 2969. Available at: [Link]
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A Comparative Guide to the Structural Validation of 3-bromo-1H-1,2,4-triazole-5-carboxamide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is the bedrock of credible research. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives such as 3-bromo-1H-1,2,4-triazole-5-carboxamide are of significant interest for developing new fungicides and other bioactive compounds.[4] However, the potential for isomerism and the nuanced reactivity of heterocyclic systems demand a rigorous, multi-faceted analytical approach. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides an in-depth comparison of the critical analytical techniques required to validate the structure of this compound derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative workflow.
Mass Spectrometry: Initial Confirmation of Mass and Composition
The first step following synthesis is to confirm that the target molecule has been formed at the correct molecular weight. Mass spectrometry (MS) is the indispensable tool for this purpose.[5] For polar, non-volatile molecules like our target compound, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically preserves the molecular ion.[5]
Expert Insight: While standard MS confirms the molecular weight, it cannot distinguish between isomers. Therefore, High-Resolution Mass Spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) analyzer, is crucial.[5] HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful validation check against the expected structure.[4][6][7]
Comparison of Mass Spectrometry Techniques
| Feature | ESI-Triple Quadrupole (QqQ) | ESI-Quadrupole Time-of-Flight (Q-TOF) | Rationale for this compound |
| Primary Use | Targeted Quantification | Structural Elucidation, Accurate Mass | Q-TOF is superior for initial validation due to its high mass accuracy. |
| Mass Accuracy | Low Resolution (~0.1 Da) | High Resolution (<5 ppm) | High accuracy is essential to confirm the C₃H₃BrN₄O formula.[5] |
| Key Output | m/z ratio | Accurate m/z ratio (to 4 decimal places) | Provides strong evidence for the correct elemental composition.[4][5] |
| Sensitivity | Excellent for known targets (SRM mode) | Good in full-scan mode | Full-scan mode is used for unknown confirmation.[5] |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol/water 80:20 v/v).[8] Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[8]
-
Chromatographic Separation (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A gradient ensures good peak shape and separation from impurities.
-
Flow Rate: 0.3-0.6 mL/min.[8]
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive ESI is typically used to generate the [M+H]⁺ ion.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Scan Range: m/z 50-500. This range comfortably covers the expected molecular ion (~206/208 m/z for C₃H₃Br¹⁴N₄O).
-
Data Analysis: Extract the accurate mass of the primary chromatographic peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks of similar intensity separated by ~2 Da.
-
Figure 1: General workflow for LC-HRMS analysis of synthesized compounds.
NMR Spectroscopy: Defining the Molecular Skeleton
While HRMS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. For a molecule like this compound, ¹H and ¹³C NMR are essential to confirm the arrangement of substituents on the triazole ring.[6][9][10]
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and has exchangeable protons that allow for the clear observation of the N-H and NH₂ protons, which might otherwise be broadened or exchanged in protic solvents like methanol-d₄.[10][11] The presence and integration of these signals are key validation points.
Expected NMR Spectral Features
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Information Provided |
| ¹H | Triazole N-H | > 12.0 (broad singlet) | Confirms the presence of the triazole ring proton. Its broadness is characteristic of protons on nitrogen. |
| ¹H | Carboxamide -NH₂ | 7.5 - 8.5 (two broad singlets) | Confirms the presence of the amide group. The presence of two signals can indicate restricted rotation around the C-N bond. |
| ¹³C | Triazole C3-Br | ~140-150 | Carbon atom directly attached to the electronegative bromine atom. |
| ¹³C | Triazole C5-C=O | ~150-160 | Carbon atom of the triazole ring attached to the carboxamide group. |
| ¹³C | Carboxamide C=O | ~160-170 | Carbonyl carbon of the amide functional group.[3][6] |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton ratios.
-
Correlate the observed ¹H and ¹³C chemical shifts with the expected values for the target structure. The presence of exactly three signals in the ¹³C spectrum (in the aromatic/carbonyl region) is a strong confirmation of the proposed structure.
-
X-ray Crystallography: The Unambiguous Gold Standard
For absolute proof of structure, particularly to definitively distinguish between isomers (e.g., 3-bromo vs. 5-bromo substitution if the synthesis were ambiguous), single-crystal X-ray crystallography is the ultimate authority.[12][13] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[12][14]
Expert Insight: The primary challenge is often not the data collection but growing a suitable single crystal. This can be a rate-limiting step, but the unequivocal data it provides is invaluable, especially for a foundational compound in a new research program. The resulting crystal structure provides definitive proof of the substitution pattern on the triazole ring.[3][15]
Workflow for Single-Crystal X-ray Diffraction
Figure 2: The workflow for single-crystal X-ray structure determination.
Key Crystallographic Parameters
| Parameter | Description | Importance for Validation |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules in the solid state.[3][12] |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | These are unique to the specific crystalline form of the compound.[12] |
| Final R-factor (R1) | A measure of the agreement between the calculated structural model and the experimental X-ray diffraction data. | A low R1 value (typically < 0.05) indicates a high-quality, reliable structure. |
A Consolidated Approach to Validation
No single technique is sufficient for complete and trustworthy validation. These methods are complementary and should be used in a logical sequence to build a comprehensive and self-consistent data package for the target compound.
Figure 3: A logical workflow combining orthogonal analytical techniques for robust structural validation.
Conclusion
The structural validation of this compound and its derivatives is a critical process that underpins the integrity of subsequent research. A systematic approach beginning with LC-HRMS to confirm the molecular formula, followed by ¹H and ¹³C NMR to define the atomic connectivity, constitutes a robust preliminary data package. For absolute, unambiguous proof of structure that eliminates any doubt regarding isomerism, single-crystal X-ray crystallography is the definitive method. By employing this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in their materials, ensuring the reliability and reproducibility of their scientific findings.
References
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3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazole-5-carboxamide, 95% Purity, C5H7BrN4O2, 1 gram. CP Lab Safety. Available from: [Link]
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Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ResearchGate. Available from: [Link]
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Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. eurl-pesticides.eu. Available from: [Link]
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Design of 1,2,4-triazole derivatives containing carboxamide fragments. ResearchGate. Available from: [Link]
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Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available from: [Link]
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Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link]
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scholars Research Library. Available from: [Link]
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Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
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Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. Available from: [Link]
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Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Institutes of Health (NIH). Available from: [Link]
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Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. Sci-Hub. Available from: [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available from: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). Available from: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed. Available from: [Link]
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Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed. Available from: [Link]
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Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. ResearchGate. Available from: [Link]
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Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. Available from: [Link]
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New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI. Available from: [Link]
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Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. Available from: [Link]
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A Comparative Guide to 3-Bromo-1H-1,2,4-triazole-5-carboxamide Compounds in Preclinical Research
This guide provides a comprehensive comparison of the in vitro and in vivo studies of 3-bromo-1H-1,2,4-triazole-5-carboxamide and its derivatives, a class of compounds showing significant promise in the landscape of modern drug discovery. As researchers and drug development professionals, understanding the preclinical performance of these molecules is paramount. This document synthesizes available data to offer an objective analysis of their efficacy, mechanism of action, and therapeutic potential, with a primary focus on oncology.
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This heterocyclic scaffold is a key component in numerous clinically approved drugs. The introduction of a bromine atom and a carboxamide group at the 3 and 5 positions, respectively, creates a unique chemical entity with the potential for diverse biological interactions. While specific preclinical data for this compound is limited in publicly accessible literature, extensive research on its close analogs and derivatives provides a strong foundation for understanding its potential. This guide will draw upon this body of work to comparatively evaluate its performance.
In Vitro Performance: A Look at Anticancer Activity
The primary therapeutic application explored for 1,2,4-triazole-5-carboxamide derivatives has been in oncology. Numerous in vitro studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.
Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of various 1,2,4-triazole derivatives, offering a comparative perspective on their potency. It is important to note that these are derivatives and not the specific this compound compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Novel 1,2,4-triazole derivatives | Various | Not specified | Compounds 8a, 8b, 8c, 8d, 10b, 10e, and 10g showed remarkable antiproliferative activity. | [3] |
| 5-oxo-1,2,4-triazole-3-carboxamide derivatives | Not specified | Not specified | Halogen substitutions exhibited notable binding affinities to EGFR and CDK-4. | [4] |
| Synthetic 1,2,4-triazole-3-carboxamides | Leukemia (K562, CCRF-SB) | Not specified | Significant antiproliferative effects observed. | [5][6][7] |
| Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Leukemia | Low micromolar | n-decyloxymethyl derivatives induced leukemia cell death. | [8] |
Expert Analysis: The data consistently highlights that the 1,2,4-triazole scaffold is a potent pharmacophore for anticancer drug design. The presence of different substituents on the triazole ring significantly influences the cytotoxic activity. Halogenated derivatives, in particular, have shown promising results, suggesting that the bromo-substitution in this compound could be a key contributor to its potential efficacy. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][6][7]
Mechanistic Insights: Targeting Key Cancer Pathways
Molecular docking studies on 1,2,4-triazole derivatives have provided valuable insights into their potential mechanisms of action. Several studies have pointed towards the inhibition of key proteins involved in cancer progression.
-
EGFR and CDK-4 Inhibition: Derivatives of 5-oxo-1,2,4-triazole-3-carboxamide have shown favorable binding affinities towards Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4), both of which are crucial targets in cancer therapy.[4]
-
BRAF and Tubulin Inhibition: Certain novel 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against BRAF and tubulin, further expanding the potential therapeutic applications of this class of compounds.[3]
The following diagram illustrates the potential signaling pathways targeted by 1,2,4-triazole-carboxamide derivatives based on available research.
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
In Vivo Performance: Preclinical Evaluation in Animal Models
Anticancer Efficacy in Murine Models
Novel 1,2,4-triazole derivatives have been evaluated for their antitumor activity in well-established murine cancer models.
-
Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) Models: One study investigated the antitumor effects of novel 1,2,4-triazole derivatives in mice bearing EAC and DLA tumors. The study reported that the compounds showed good cytotoxic potential and possessed antitumor activity in both liquid and solid tumor models, with effects comparable to the standard of care.[9]
Anti-inflammatory and Analgesic Activity
Interestingly, some 1,2,4-triazole derivatives have also been investigated for pharmacological activities beyond cancer. An in vivo study in mice and rats demonstrated that newly synthesized 1,2,4-triazole derivatives possess significant anti-inflammatory, analgesic, and anti-pyretic activities.[10][11][12] This suggests that the 1,2,4-triazole scaffold could be a versatile platform for developing drugs for various therapeutic areas.
The following diagram outlines a general workflow for the in vivo evaluation of 1,2,4-triazole derivatives.
Caption: General workflow for in vivo anticancer studies.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are generalized methodologies based on the reviewed literature for the in vitro and in vivo evaluation of 1,2,4-triazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Antitumor Activity (Solid Tumor Model)
-
Animal Acclimatization: Acclimatize the animals (e.g., Swiss albino mice) to the laboratory conditions for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., DLA cells) into the right hind limb of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment Initiation: Once the tumors reach a certain volume, randomize the animals into different groups: vehicle control, positive control (standard drug), and test compound groups.
-
Compound Administration: Administer the test compounds and controls via the desired route (e.g., intraperitoneal or oral) at a specific dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the results.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies on 1,2,4-triazole-5-carboxamide derivatives strongly suggests that this chemical class holds significant potential as a source of novel therapeutic agents, particularly in the field of oncology. The core 1,2,4-triazole scaffold, functionalized with a bromo and a carboxamide group, presents a promising starting point for further drug development.
-
Synthesis and Characterization: The synthesis and thorough characterization of this compound.
-
Comprehensive In Vitro Screening: Evaluating its cytotoxicity against a broad panel of cancer cell lines and elucidating its mechanism of action.
-
In Vivo Efficacy and Safety Studies: Conducting well-designed in vivo studies in relevant animal models to assess its antitumor efficacy, pharmacokinetic properties, and safety profile.
By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this promising class of compounds.
References
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A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1H-1,2,4-Triazole-5-Carboxamide Analogs in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 3-bromo-1H-1,2,4-triazole-5-carboxamide analogs. By examining the impact of specific structural modifications on biological activity, particularly in the context of anticancer and kinase inhibition applications, this document aims to provide actionable insights for the rational design of novel therapeutic agents.
The this compound Scaffold: A Privileged Starting Point
The 3-bromo-1H-1,2,4-triazole core serves as a versatile and strategic starting point for the synthesis of diverse compound libraries. The bromine atom at the 3-position is not merely a placeholder but a key functional group that can be exploited for further chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents. This allows for a systematic exploration of the chemical space around the triazole core to optimize biological activity.
Moreover, the 1,2,4-triazole ring itself is a bioisostere of amide and ester functionalities, offering advantages in terms of metabolic stability and hydrogen bonding capacity.[1] The carboxamide group at the 5-position provides an additional site for modification, enabling the fine-tuning of physicochemical properties and target engagement.
Strategic Modifications and Their Impact on Anticancer Activity
Recent research has highlighted the potential of 1,2,4-triazole derivatives as potent anticancer agents.[2][3] The SAR of this compound analogs can be systematically explored by modifying two key positions: the N-1 position of the triazole ring and the nitrogen of the C-5 carboxamide.
N-Arylation of the Triazole Ring: A Gateway to Potent Anticancer Agents
A pivotal strategy in the development of bioactive 1,2,4-triazoles involves the arylation of the triazole nitrogen. Utilizing the commercially available 3-bromo-1H-1,2,4-triazole as a starting material, an efficient Chan-Evans-Lam (CEL) coupling reaction can be employed to introduce various aryl and heteroaryl groups at the N-1 position.[4] This copper-catalyzed cross-coupling offers a mild and functional group-tolerant method for generating a library of N-arylated analogs.[4]
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Synthetic pathway for di-arylated 1,2,4-triazole analogs.
Studies on di-arylated 1,2,4-triazoles derived from 3-bromo-1H-1,2,4-triazole have demonstrated significant anticancer potency. For instance, a series of these compounds screened against human breast cancer cell lines (MDA-MB-231, MCF-7, and ZR-75-1) showed promising results.[4] Notably, certain analogs displayed good anticancer activity at a 10 μM concentration in the MCF-7 cell line, with one compound exhibiting an IC50 value of 4.8 μM.[4] Mechanistic investigations of this potent derivative pointed towards the induction of apoptosis through the elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization.[4]
Substitutions on the Carboxamide Moiety: Fine-Tuning Activity
While the di-arylated triazoles provide a strong foundation, the introduction of a carboxamide at the C-5 position offers further avenues for optimization. The nature of the substituent on the carboxamide nitrogen can significantly influence the compound's biological profile.
In a study of closely related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the substitution pattern on the N-aryl group was shown to be critical for anticancer activity.[2][5] While this scaffold differs slightly, the insights into the impact of the bromo-phenyl moiety are valuable. For instance, the presence and position of electron-withdrawing or electron-donating groups on the N-aryl ring can modulate the compound's interaction with its biological target.
Targeting Protein Kinases: A Promising Therapeutic Strategy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 1,2,4-triazole scaffold has been successfully incorporated into numerous kinase inhibitors.
While specific SAR data for this compound analogs as kinase inhibitors is still emerging, studies on related triazole and thiadiazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors offer valuable insights.[7] These studies reveal that the compounds act as substrate-competitive inhibitors, binding to the docking site of the kinase.[7] This suggests that the N-aryl and carboxamide substituents of the this compound scaffold could be tailored to achieve potent and selective inhibition of various kinases.
Comparative Analysis with Alternative Scaffolds
The therapeutic landscape is populated with a diverse array of heterocyclic compounds targeting similar biological pathways. A comparative understanding of the this compound scaffold against these alternatives is crucial for strategic drug design.
| Scaffold | Key Advantages | Representative Biological Activity |
| This compound | Versatile synthetic handles (Br, carboxamide), metabolic stability, good hydrogen bonding capacity. | Anticancer (breast cancer cell lines), potential for kinase inhibition.[4] |
| 1,2,3-Triazole Carboxamides | Readily synthesized via "click" chemistry, known to interact with various enzymes and receptors.[8][9] | Anticancer (various cell lines), potential EGFR and CDK-4/Cyclin D3 inhibitors.[8] |
| Indazole-5-carboxamides | Potent kinase inhibitors with oral bioavailability. | TTK inhibitors with in vivo tumor growth inhibition.[10] |
| Pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea | Pan-RAF inhibitors with minimal paradoxical activation. | Potent inhibition of BRAF V600E and CRAF.[11] |
This comparative data underscores the unique potential of the this compound scaffold. Its synthetic tractability and the demonstrated anticancer activity of its derivatives make it a compelling platform for the development of novel therapeutics.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
dot graph MTT_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for the MTT cell viability assay.
Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity and inhibition, including fluorescence-based, luminescence-based, and radioactivity-based methods. A general protocol for a fluorescence-based assay is outlined below.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add the this compound analogs at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time.
-
Detection: Measure the fluorescence signal, which correlates with the extent of substrate phosphorylation.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this core, coupled with the demonstrated impact of substitutions at the N-1 and C-5 carboxamide positions, provides a clear roadmap for future SAR studies. Further exploration of diverse aryl and heteroaryl substitutions, along with a systematic investigation of the carboxamide moiety, is warranted to unlock the full therapeutic potential of this compound class. In silico modeling and screening against a broad panel of kinases will be instrumental in identifying potent and selective inhibitors. As our understanding of the SAR of these analogs deepens, so too will our ability to design the next generation of targeted therapies.
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A Comparative Guide to the Synthetic Routes of 3-bromo-1H-1,2,4-triazole-5-carboxamide: A Critical Analysis for Drug Development Professionals
Introduction: The Significance of 3-bromo-1H-1,2,4-triazole-5-carboxamide in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous pharmacologically active agents, renowned for its diverse biological activities, including antiviral, antifungal, and anticancer properties.[1] The specific derivative, this compound, serves as a pivotal intermediate in the synthesis of novel therapeutics. The presence of the bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[2][3] The carboxamide group at the 5-position is also a key feature, known to participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable building block, offering insights into the strategic considerations for its efficient and scalable production.
Route 1: Late-Stage Bromination of a Pre-formed Triazole Core
This synthetic strategy focuses on the initial construction of the 1H-1,2,4-triazole-5-carboxamide scaffold, followed by a regioselective bromination of the triazole ring in the final step. This approach is often favored when the unhalogenated triazole precursor is readily accessible.
Experimental Protocol: Route 1
Step 1: Synthesis of 1H-1,2,4-triazole-5-carboxamide
The synthesis of the 1H-1,2,4-triazole-5-carboxamide precursor can be achieved through the cyclization of an appropriate amidrazone derivative. A common method involves the reaction of ethyl oxamate with hydrazine to form an intermediate which is then cyclized.
-
Formation of the Amidrazone Intermediate: To a solution of ethyl oxamate in ethanol, an equimolar amount of hydrazine hydrate is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Cyclization to 1H-1,2,4-triazole-5-carboxamide: The dried intermediate is then heated in formamide at 150-160 °C for 4-6 hours. Upon cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 1H-1,2,4-triazole-5-carboxamide.
Step 2: Bromination of 1H-1,2,4-triazole-5-carboxamide
The direct bromination of the 1,2,4-triazole ring can be accomplished using a suitable brominating agent.
-
Reaction Setup: 1H-1,2,4-triazole-5-carboxamide is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of sulfuric acid and water.
-
Addition of Brominating Agent: An equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution at room temperature.[4] The use of a catalyst, such as a silver salt with bromine in sulfuric acid, can facilitate the reaction.[5]
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured into a solution of sodium thiosulfate to quench any unreacted bromine. The precipitated product is filtered, washed thoroughly with water, and dried to afford this compound.
Causality and Experimental Choices
The choice of a late-stage bromination is predicated on the stability of the carboxamide functional group under the brominating conditions and the desired regioselectivity. The electron-withdrawing nature of the carboxamide group can influence the position of bromination. Utilizing NBS provides a milder and more selective alternative to elemental bromine, often leading to cleaner reactions with fewer byproducts. The acidic conditions employed in this step protonate the triazole ring, which can influence the regioselectivity of the electrophilic substitution.
Route 2: Triazole Ring Construction from a Brominated Precursor
This alternative approach involves the synthesis of the 1,2,4-triazole ring from starting materials that already incorporate the bromine atom. This strategy can be advantageous if the brominated precursors are commercially available or easily synthesized, and it avoids potential issues with regioselectivity during the bromination of the pre-formed triazole ring.
Experimental Protocol: Route 2
Step 1: Synthesis of a Brominated Amidrazone Precursor
The key to this route is the preparation of a brominated amidrazone. One plausible method starts with a brominated nitrile.
-
Formation of Brominated Imidate: 2-Bromoacetonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid catalyst (e.g., HCl gas) to form the corresponding ethyl 2-bromoacetimidate hydrochloride.
-
Conversion to Brominated Amidrazone: The imidate hydrochloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol at a low temperature (0-5 °C). The reaction is typically stirred for several hours, and the resulting brominated amidrazone is isolated after an appropriate work-up.
Step 2: Cyclization to form the 3-bromo-1,2,4-triazole Ring
The brominated amidrazone is then cyclized with a reagent that provides the remaining carbon atom of the triazole ring, which will bear the carboxamide group.
-
Reaction with an Oxamic Acid Derivative: The brominated amidrazone is reacted with an activated form of oxamic acid, such as oxamoyl chloride or an oxamate ester, in a suitable solvent like pyridine or DMF.
-
Cyclization and Dehydration: The initial condensation product is then heated, often in the presence of a dehydrating agent or under reflux, to induce cyclization and form the this compound. The product is then isolated and purified by recrystallization.
Causality and Experimental Choices
The success of this route hinges on the stability of the brominated amidrazone intermediate. The use of a brominated nitrile as a starting material ensures the bromine is incorporated at the desired position from the outset. The choice of the cyclizing agent is critical for introducing the carboxamide functionality. Using an activated oxamic acid derivative provides the necessary electrophilic carbon for the ring closure. This approach offers excellent control over the regiochemistry of the bromine substituent.
Comparative Analysis
| Feature | Route 1: Late-Stage Bromination | Route 2: Ring Construction from Brominated Precursor |
| Starting Materials | Readily available (ethyl oxamate, hydrazine, formamide, brominating agents). | May require synthesis of brominated precursors (e.g., 2-bromoacetonitrile). |
| Regioselectivity | Potential for mixture of isomers depending on reaction conditions and substrate. | Excellent control of bromine position. |
| Number of Steps | Generally fewer steps if the triazole precursor is easily accessible. | Can involve more steps due to precursor synthesis. |
| Reaction Conditions | Bromination step may require harsh acidic conditions. | Cyclization step may require high temperatures and specific reagents. |
| Scalability | Potentially easier to scale up due to simpler starting materials. | Scalability may be limited by the availability and stability of brominated intermediates. |
| Potential Yields | Yields can be variable depending on the efficiency and selectivity of the bromination step. | Can provide good yields if the cyclization reaction is efficient. |
| Safety Considerations | Use of elemental bromine requires caution. NBS is a safer alternative. | Handling of lachrymatory brominated starting materials (e.g., 2-bromoacetonitrile). |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Late-Stage Bromination) is likely the more practical and cost-effective approach, particularly for large-scale synthesis, provided that the bromination of the 1H-1,2,4-triazole-5-carboxamide precursor proceeds with high regioselectivity and yield. The availability of the starting materials is a significant advantage.
-
Route 2 (Ring Construction from a Brominated Precursor) provides superior control over the regiochemistry of the final product. This route would be the preferred choice when high purity and unambiguous placement of the bromine atom are critical, and if the synthesis of the brominated amidrazone precursor can be achieved efficiently.
For researchers in drug development, the choice between these two routes will ultimately depend on a careful evaluation of factors such as the desired scale of synthesis, the cost and availability of starting materials, and the stringency of purity requirements for the final compound. It is recommended that small-scale pilot reactions of both routes be conducted to determine the optimal pathway for a specific application.
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A Spectroscopic Guide to Differentiating 3-bromo-1H-1,2,4-triazole-5-carboxamide Isomers
For Immediate Release
Navigating the nuanced world of heterocyclic chemistry requires a profound understanding of isomeric structures, where a subtle shift in an atom's position can dramatically alter a compound's biological and chemical properties. This is particularly true for derivatives of 1,2,4-triazole, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of two key positional isomers: 3-bromo-1H-1,2,4-triazole-5-carboxamide and 5-bromo-1H-1,2,4-triazole-3-carboxamide .
The Structural Isomers: A Subtle Yet Significant Difference
The core of this guide focuses on two isomers where a bromine atom and a carboxamide group are positioned at the 3 and 5 positions of the 1H-1,2,4-triazole ring. The distinction lies in which substituent is bonded to which carbon atom.
Figure 1: Chemical structures of the two positional isomers.
Synthetic Pathways: A Brief Overview
The synthesis of these isomers would likely follow established methodologies for the creation of substituted 1,2,4-triazoles.[3][4][5] A common route involves the cyclization of appropriate precursors. For instance, the 3-bromo-5-carboxamide isomer might be synthesized from a starting material like 3-bromo-1H-1,2,4-triazole, which is commercially available. The carboxamide group could be introduced at the 5-position through a series of steps, potentially involving lithiation followed by carboxylation and amidation. Conversely, the 5-bromo-3-carboxamide isomer would likely start from a precursor where the carboxamide or a precursor functional group is already at the 3-position, such as 1,2,4-triazole-3-carboxylic acid, followed by bromination at the 5-position.
Spectroscopic Differentiation: A Multi-faceted Approach
The key to distinguishing between these two isomers lies in a comprehensive analysis of their spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each nucleus is highly sensitive to the surrounding atoms, making it ideal for distinguishing between positional isomers.
¹H NMR Spectroscopy:
The most noticeable difference in the ¹H NMR spectra of these isomers will be the chemical shift of the N-H proton of the triazole ring and the protons of the carboxamide group.
-
N-H Proton: The chemical shift of the N-H proton is influenced by the electronic nature of the adjacent substituents. In the 3-bromo-5-carboxamide isomer , the N-H proton is flanked by a carbon attached to the electron-withdrawing bromine and a carbon attached to the carboxamide group. In the 5-bromo-3-carboxamide isomer , the arrangement is reversed. The differing electronic environments will likely result in a discernible difference in their chemical shifts, typically observed as a broad singlet.
-
Carboxamide Protons (-CONH₂): The two protons of the primary amide will typically appear as two distinct signals, often broad, due to restricted rotation around the C-N bond. The proximity to the triazole ring and the bromine atom will influence their chemical shifts.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will provide the most definitive evidence for isomer identification. The chemical shifts of the two carbon atoms of the triazole ring (C3 and C5) will be significantly different depending on which substituent is attached.
-
C3 and C5 Resonances: In the 3-bromo-5-carboxamide isomer , the C3 carbon, directly bonded to the electronegative bromine atom, will experience a significant downfield shift. Conversely, the C5 carbon, attached to the carboxamide group, will have a different chemical shift. In the 5-bromo-3-carboxamide isomer , the opposite will be true: the C5 carbon will be deshielded by the bromine, and the C3 carbon will be influenced by the carboxamide group. The carbon of the carboxamide group (C=O) will also be observable at a characteristic downfield position.
Expected ¹H and ¹³C NMR Data:
Based on data from similar substituted 1,2,4-triazoles, the following table outlines the expected chemical shift ranges for the two isomers.[6][7][8][9]
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | N-H: ~13-15 (broad s) -CONH₂: ~7.5-8.5 (two broad s) | C3: ~140-150 C5: ~155-165 C=O: ~160-170 |
| 5-bromo-1H-1,2,4-triazole-3-carboxamide | N-H: ~13-15 (broad s) -CONH₂: ~7.5-8.5 (two broad s) | C3: ~155-165 C5: ~140-150 C=O: ~160-170 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the N-H and C=O bonds.
-
N-H Stretching: Look for a broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the triazole ring and the amide group.
-
C=O Stretching: A strong, sharp absorption band between 1650 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxamide.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
While the IR spectra of the two isomers are expected to be very similar, subtle differences in the positions and shapes of the absorption bands in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different overall molecular symmetry and vibrational modes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the compounds and can provide structural clues through analysis of fragmentation patterns.
-
Molecular Ion Peak: Both isomers have the same molecular formula (C₃H₃BrN₄O) and therefore the same molecular weight. The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation: The fragmentation patterns of the two isomers under electron impact (EI) or electrospray ionization (ESI) may differ. The initial fragmentation could involve the loss of the carboxamide group (-CONH₂) or the bromine atom. The relative abundance of the resulting fragment ions could be diagnostic for each isomer. For example, the stability of the resulting triazolyl cation after the loss of a substituent may differ depending on the position of the remaining group, leading to different fragmentation pathways.
Experimental Protocols: A General Approach
The following outlines a general workflow for the spectroscopic analysis of these isomers.
Figure 2: A generalized experimental workflow for isomer differentiation.
Step-by-Step Methodologies:
-
Sample Preparation:
-
For NMR spectroscopy, dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
For IR spectroscopy, the sample can be analyzed as a solid (using KBr pellet method) or as a thin film.
-
For mass spectrometry, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
IR Spectroscopy:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using an ESI or EI mass spectrometer. Analyze the molecular ion peak and the fragmentation pattern.
-
Conclusion: A Path to Unambiguous Identification
While a direct comparative study of this compound and 5-bromo-1H-1,2,4-triazole-3-carboxamide is not yet present in the scientific literature, a systematic application of modern spectroscopic techniques provides a clear and reliable path for their differentiation. The most definitive information will be gleaned from ¹³C NMR spectroscopy, where the chemical shifts of the triazole ring carbons will be uniquely influenced by the positions of the bromine and carboxamide substituents. Corroborated with data from ¹H NMR, IR, and mass spectrometry, researchers can confidently assign the correct structure to each isomer, a critical step in the advancement of drug discovery and development programs centered on the versatile 1,2,4-triazole scaffold.
References
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Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1895–1907. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 1(11), 1813-1817. [Link]
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Perez, M. A., Dorado, C. A., & Soto, J. L. (1983). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry, 20(3), 561-564. [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]
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Yilmaz, I., Kucuk, M., & Ceylan, S. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Bioinorganic Chemistry and Applications, 2021, 5529985. [Link]
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The Royal Society of Chemistry. (2015). Supplementary Information (SI) for Chemical Science. [Link]
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Abele, E., Abele, R., & Lukevics, E. (2001). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antimicrobial screening of some novel (E)-N-(4-bromophenyl)-4-((substituted)-5-mercapto-4H-1,2,4-triazole-3-carboxamide. TSI Journals. [Link]
-
Wang, X., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(1), 384. [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]
-
Kumar, R., et al. (2018). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 12(1), 1-14. [Link]
-
American Chemical Society. (2019). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
Krasavin, M., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(3), 209-228. [Link]
-
ResearchGate. (2023). Scheme 26. Different isomeric forms of 1,2,4-triazole. [Link]
-
The Royal Society of Chemistry. (2013). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
ResearchGate. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-bromo-1H-1,2,4-triazole-5-carboxamide
Introduction: The Imperative for Purity in Synthetic Intermediates
3-bromo-1H-1,2,4-triazole-5-carboxamide is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive bromine atom, a nucleophilic triazole ring, and a carboxamide group—makes it a versatile synthon for creating diverse molecular architectures. In drug development, for instance, triazole-containing compounds are integral to many therapeutic agents, including widely used antifungal medications.[][2] The purity of this intermediate is not a trivial matter; it is the bedrock upon which the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API) are built.
The presence of residual starting materials, regioisomeric byproducts, or solvent artifacts can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove impurities in the final product. Therefore, a robust, multi-pronged analytical strategy is essential to validate the purity and confirm the identity of each synthesized batch. This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—offering field-proven protocols and insights into their application for this specific molecule.
A Triad of Techniques: An Overview of the Analytical Strategy
No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on the integration of orthogonal techniques, where each method assesses different physicochemical properties of the analyte.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment. It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. By measuring the area under the curve for each peak, we can determine the relative percentage of the main component and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural confirmation. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it generates a unique fingerprint of the molecule's chemical environment, confirming its identity and revealing the presence of structurally similar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. It confirms the molecular weight of the target compound and provides mass information for even trace-level impurities, aiding in their identification.
The following workflow illustrates the logical progression of analysis for a newly synthesized batch.
Caption: Integrated workflow for purity validation of the target compound.
Experimental Protocols & In-Depth Rationale
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality Behind Method Choice: A reversed-phase HPLC method is the gold standard for purity determination of polar organic molecules. We select a C18 stationary phase, which provides sufficient hydrophobic character to retain our moderately polar analyte while allowing for effective separation from potential starting materials and byproducts. UV detection is chosen because the triazole ring possesses a chromophore that absorbs in the low UV range.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh ~1.0 mg of the synthesized this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. Use sonication if necessary.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any free amine or carboxylic acid impurities, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Representative Data Table:
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.54 | 15.6 | 0.45 | Unknown Impurity |
| 2 | 8.76 | 3425.8 | 99.10 | Product |
| 3 | 11.21 | 12.1 | 0.35 | Starting Material |
| 4 | 13.05 | 5.2 | 0.10 | Unknown Impurity |
NMR Spectroscopy for Structural Verification
Causality Behind Method Choice: NMR is unparalleled for confirming the chemical structure. For this compound, ¹H NMR will confirm the presence of the amide (-CONH₂) and triazole N-H protons, while ¹³C NMR will verify the carbon skeleton, including the C-Br and C=O carbons. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds with the amide and N-H protons slows their exchange rate, allowing them to be observed as distinct, often broad, signals.
Detailed Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Expected Spectral Data & Interpretation:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~14.5-15.5 ppm (very broad s, 1H, NH -triazole). This proton is acidic and highly deshielded.
-
δ ~8.1 ppm (broad s, 1H, -CONH aHb). One of the amide protons.
-
δ ~7.9 ppm (broad s, 1H, -CONHaH b). The second amide proton.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~158 ppm (C =O). Typical chemical shift for a carboxamide carbonyl.
-
δ ~145 ppm (C -NH). The triazole carbon attached to the carboxamide.
-
δ ~135 ppm (C -Br). The triazole carbon attached to the bromine atom.
-
Any significant signals outside of these regions may indicate the presence of impurities. For example, the absence of the C-Br signal and the appearance of a signal around δ ~150 ppm could suggest a debrominated impurity.
LC-MS for Molecular Weight Confirmation
Causality Behind Method Choice: LC-MS provides definitive confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak. The presence of bromine provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as an additional point of confirmation.
Detailed Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
LC Method: The same HPLC method described in Section 3.1 can be used. This allows for direct correlation of UV peaks with mass signals.
-
MS Acquisition:
-
Ionization Mode: ESI, Positive. Rationale: The triazole ring can be readily protonated.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 300 °C.
-
Expected Mass Spectrum:
-
Molecular Formula: C₃H₃BrN₄O
-
Exact Mass: 205.9545 g/mol
-
Expected Ions:
-
[M+H]⁺: A pair of peaks at m/z 206.96 (for ⁷⁹Br) and m/z 208.96 (for ⁸¹Br) in approximately 1:1 intensity ratio.
-
[M+Na]⁺: A pair of peaks at m/z 228.94 (for ⁷⁹Br) and m/z 230.94 (for ⁸¹Br) in approximately 1:1 intensity ratio may also be observed.
-
The detection of this characteristic isotopic doublet at the retention time of the main HPLC peak provides very high confidence in the compound's identity.
Caption: Logical flow of an LC-MS experiment for the target compound.
Comparative Guide: Choosing the Right Tool
Each technique offers unique advantages. The table below provides a comparative summary to guide researchers in prioritizing their analytical efforts.
| Feature | HPLC-UV | NMR Spectroscopy | LC-MS |
| Primary Purpose | Quantitative Purity | Structural Confirmation | Molecular Weight Verification |
| Strengths | • Excellent quantitation• High reproducibility• Robust & widely available | • Unambiguous structure ID• Detects non-chromophoric impurities• Identifies isomers | • High sensitivity• Confirms MW of main peak• Provides MW of impurities |
| Limitations | • Requires a chromophore• Co-eluting impurities missed• Does not provide structural info | • Lower sensitivity• Not ideal for trace analysis• Quantitation requires standards | • Ionization efficiency varies• Less quantitative than UV• Complex spectra can be hard to interpret |
| Best For... | Determining batch purity (%) for release. | Initial confirmation of a new synthesis. | Identifying unknown peaks from an HPLC run. |
Conclusion
Assessing the purity of this compound is a critical quality control step that demands a multi-faceted analytical approach. Relying on a single technique is insufficient and can lead to a false sense of security. By strategically combining the quantitative power of HPLC , the definitive structural insight of NMR , and the mass-verification capability of LC-MS , researchers can build a comprehensive and self-validating purity profile. This rigorous characterization ensures the integrity of the synthetic intermediate, paving the way for reliable and reproducible downstream applications in research and development.
References
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
A Comparative Guide to the Bioisosteric Replacement of the Carboxamide Group in 3-bromo-1H-1,2,4-triazole-5-carboxamide
This guide provides an in-depth technical comparison of strategic bioisosteric replacements for the carboxamide moiety on the 3-bromo-1H-1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3] The carboxamide group, while a critical pharmacophoric element for establishing hydrogen bond interactions, often presents metabolic liabilities and can limit passive diffusion across biological membranes.[4] Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these drawbacks while preserving or enhancing biological activity.[5][6]
This document explores the replacement of the 5-carboxamide group with three well-established non-classical bioisosteres: the 1,3,4-oxadiazole , 1,2,4-oxadiazole , and the 1H-tetrazole . We will detail the synthetic rationale, provide step-by-step experimental protocols, and present a comparative analysis of their physicochemical properties to guide researchers in drug development.
The Rationale for Bioisosteric Modification
The primary objective of replacing the carboxamide group is to modulate key physicochemical and pharmacokinetic properties. The amide bond is susceptible to hydrolysis by proteases and amidases, leading to metabolic instability. Furthermore, its polar nature, characterized by both hydrogen bond donor and acceptor capabilities, can impede cell permeability.
The chosen bioisosteres—oxadiazoles and tetrazoles—are five-membered aromatic heterocycles that mimic the steric profile and hydrogen-bonding acceptor field of the carboxamide but offer distinct advantages:
-
Metabolic Stability: Lacking a labile N-H bond, these heterocycles are generally more resistant to metabolic degradation.[7]
-
Modulation of Lipophilicity: Replacement of the polar amide can alter the partition coefficient (logP), potentially improving membrane permeability.[4][8]
-
Acidity (Tetrazole): The 1H-tetrazole is a well-known bioisostere of the carboxylic acid group (pKa ~4.5-4.9), which can be formed in vivo from carboxamide hydrolysis.[5] This acidic nature can be crucial for mimicking the ionized state of a carboxylate and interacting with specific receptor sites.[8][9]
Below is a conceptual diagram illustrating the strategic replacements on the parent scaffold.
Caption: Synthetic pathways to carboxamide bioisosteres.
This protocol proceeds via a hydrazide intermediate, which is then cyclized. The hydrazide is a stable, isolable intermediate, making this a robust, two-step process from the ester.
Step 1: Synthesis of 3-bromo-1H-1,2,4-triazole-5-carbohydrazide
-
To a solution of methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the mixture to room temperature, then to 0-5 °C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the carbohydrazide as a white solid.
-
Causality: Using an excess of hydrazine hydrate drives the reaction to completion. Cooling is necessary to maximize precipitation and yield of the solid product.
-
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
Suspend the carbohydrazide (1.0 eq) in triethyl orthoformate (15.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 120 °C) for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the resulting residue with diethyl ether, collect the solid by filtration, and dry to afford the target 1,3,4-oxadiazole.
-
Causality: Triethyl orthoformate serves as both the reagent (source of the carbon atom for the ring) and the solvent. The acid catalyst is required to facilitate the condensation and subsequent cyclization.
-
This synthesis requires the formation of an N-acylamidoxime intermediate, which then undergoes cyclodehydration.
Step 1: Preparation of 3-bromo-N'-hydroxy-1H-1,2,4-triazole-5-carboximidamide
-
Prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium methoxide (1.5 eq) in methanol at 0 °C.
-
Synthesize the nitrile intermediate, 3-bromo-1H-1,2,4-triazole-5-carbonitrile, by dehydrating the parent carboxamide with a reagent such as phosphorus oxychloride (POCl₃).
-
Add the 3-bromo-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) to the hydroxylamine solution.
-
Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Neutralize the reaction with acetic acid, remove the solvent in vacuo, and purify the residue by column chromatography to isolate the amidoxime.
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
Dissolve the amidoxime (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (5 mL/g).
-
Heat the reaction mixture to 100 °C for 2-4 hours.
-
Cool the mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired 1,2,4-oxadiazole.
-
Causality: Acetic anhydride acts as a dehydrating agent to promote the cyclization of the intermediate formed from the amidoxime and orthoformate.
-
The synthesis of a tetrazole from a nitrile is a classic and highly reliable transformation in medicinal chemistry, often referred to as a "click" reaction.
-
To a solution of 3-bromo-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g), add sodium azide (NaN₃, 2.5 eq) and ammonium chloride (NH₄Cl, 2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it into acidified water (pH ~2-3 with HCl).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove inorganic salts and dry in vacuo. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be required for further purification.
-
Trustworthiness: This [3+2] cycloaddition reaction is a high-yielding and robust method for tetrazole formation. The use of ammonium chloride provides an in situ source of hydrazoic acid (HN₃). The acidic workup is crucial for protonating the tetrazolate anion to yield the final neutral product.
-
References
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29. [Link]
-
El-Malah, A. A., & El-Zaher, M. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. [Link]
-
Ayati, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. [Link]
-
A review on synthesis and biological activity of 1,2,4-triazole derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ferro, S., & De Luca, L. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini-Reviews in Medicinal Chemistry. [Link]
-
El-Malah, A. A., & El-Zaher, M. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]
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Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
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Giraudo, A., et al. (2020). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function. ResearchGate. [Link]
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Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. SNS Courseware. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel 3-Bromo-1H-1,2,4-Triazole-5-Carboxamide Derivatives Against Established IMPDH Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Node in Nucleotide Metabolism
In the landscape of therapeutic development, particularly in oncology and immunology, the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) represents a critical and validated target.[1] IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential building blocks for DNA and RNA synthesis.[2] Proliferating cells, such as activated lymphocytes and cancer cells, are exquisitely dependent on this pathway, making IMPDH an attractive target for selective inhibition.[3]
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its broad spectrum of biological activities.[4] Novel derivatives, specifically those of 3-bromo-1H-1,2,4-triazole-5-carboxamide, are emerging as promising candidates for IMPDH inhibition. Their therapeutic potential, however, can only be realized through rigorous, quantitative comparison against established clinical inhibitors.
This guide provides a comprehensive framework for benchmarking the efficacy of these novel triazole derivatives. We will use two well-characterized IMPDH inhibitors as our benchmarks: Mycophenolic Acid (MPA) , a potent, uncompetitive inhibitor, and Ribavirin , a broad-spectrum antiviral agent and competitive IMPDH inhibitor.[2][5] Our approach is rooted in a logical progression from direct enzymatic assays to cell-based models, ensuring a thorough evaluation of both biochemical potency and cellular efficacy.
The Benchmarks: Understanding the Competition
A robust comparison requires a deep understanding of the reference compounds.
-
Mycophenolic Acid (MPA): The active metabolite of the prodrug mycophenolate mofetil, MPA is a powerful immunosuppressant used to prevent allograft rejection.[3][5][6] It acts as a potent, reversible, and uncompetitive inhibitor of IMPDH, meaning it binds to the enzyme-substrate complex.[5][6] Its selective cytostatic effect on T- and B-lymphocytes is due to their heavy reliance on the de novo purine synthesis pathway.[3][7]
-
Ribavirin: This guanosine analogue, a 1,2,4-triazole carboxamide itself, has broad-spectrum antiviral activity.[8][9] Its primary mechanism of action is the competitive inhibition of IMPDH following intracellular phosphorylation, leading to the depletion of intracellular GTP pools.[2][8] This depletion hinders viral RNA and DNA synthesis.[2]
Benchmarking Strategy: A Multi-Tiered Validation Workflow
The efficacy of a novel inhibitor cannot be determined by a single experiment. A multi-step validation process is required to build a comprehensive profile of the compound's activity, moving from a purified, controlled system to a more complex biological environment. This workflow ensures that the observed effects are directly attributable to the intended mechanism and are relevant in a cellular context.
Part 1: Biochemical Efficacy - The Direct Enzyme Inhibition Assay
Principle & Causality: The first step is to confirm direct interaction and inhibition of the target enzyme in a controlled, cell-free system. This isolates the enzyme-inhibitor interaction from confounding factors like cell membrane permeability or off-target effects. We will use purified recombinant human IMPDH2, the isoform predominantly expressed in proliferating cells.[10] The assay measures the rate of NADH production, a direct product of the IMPDH-catalyzed reaction (IMP + NAD⁺ → XMP + NADH + H⁺).[11][12] A decrease in the rate of NADH formation is directly proportional to the inhibitory activity of the test compound.
Protocol: Spectrophotometric IMPDH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.
Materials:
-
Purified, active recombinant human IMPDH2 enzyme.[10]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.[13]
-
Substrates: Inosine Monophosphate (IMP) and β-Nicotinamide Adenine Dinucleotide (NAD⁺) stock solutions.
-
Test Compounds: this compound derivatives, Mycophenolic Acid (MPA), and Ribavirin, dissolved in DMSO.
-
96-well, UV-transparent microplates.
-
Plate reader spectrophotometer capable of reading absorbance at 340 nm.[13][14]
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds, MPA, and Ribavirin in the 96-well plate. A typical final concentration range might be 1 nM to 100 µM. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" blank controls.
-
Reagent Preparation: Prepare a master mix containing Assay Buffer and the IMPDH2 enzyme at its final working concentration.
-
Enzyme Addition & Pre-incubation: Add the enzyme master mix to each well containing the test compounds. Allow the plate to incubate for 15 minutes at room temperature.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for accurate potency determination, especially for slow-binding inhibitors.
-
-
Reaction Initiation: Prepare a substrate master mix containing Assay Buffer, IMP, and NAD⁺. Initiate the enzymatic reaction by adding this mix to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V₀).
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" blank to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Part 2: Cellular Potency - The Antiproliferative Assay
Principle & Causality: A potent biochemical inhibitor may not be effective in a cellular environment due to poor membrane permeability, rapid efflux, or metabolic inactivation. Therefore, the next critical step is to assess the compound's ability to inhibit cell growth, which is the ultimate biological consequence of IMPDH inhibition.[15] We will use an antiproliferative assay, which measures the inhibition of cell growth, rather than a cytotoxicity assay, which measures direct cell killing.[16] IMPDH inhibitors are typically cytostatic, not cytotoxic.[7]
The MTT or MTS assay is a reliable, colorimetric method for assessing cell metabolic activity, which correlates with the number of viable, proliferating cells.[17][18] Metabolically active cells reduce a tetrazolium salt (MTT/MTS) to a colored formazan product, the amount of which is quantifiable by spectrophotometry.[19]
Protocol: MTS Antiproliferative Assay
This protocol is designed to determine the half-maximal growth inhibition concentration (GI50).
Materials:
-
A rapidly proliferating human cell line (e.g., K562 chronic myelogenous leukemia cells).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test Compounds, MPA, and Ribavirin dissolved in DMSO.
-
Sterile 96-well cell culture plates.
-
MTS reagent solution (containing an electron coupling reagent like PES).[19][20]
-
Plate reader spectrophotometer capable of reading absorbance at ~490 nm.[19]
Procedure:
-
Cell Seeding: Plate cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls. Add a small volume (e.g., 10 µL) of the diluted compounds to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Scientist's Note: A 72-hour incubation period is typically sufficient for antiproliferative effects to manifest through multiple cell doubling times.
-
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[19][20]
-
Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS to its soluble formazan product.[20]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm.
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells from all other readings.
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% growth.
-
Plot the percent growth versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 value for each compound.
-
Mechanism of Action Visualization
The following diagram illustrates the central role of IMPDH in the de novo guanine nucleotide synthesis pathway and the point of inhibition by the compounds being tested. Depletion of the subsequent GTP pool is the primary driver of the antiproliferative effect.
Data Synthesis and Interpretation
The ultimate goal is a clear, objective comparison. Summarize all quantitative data in a structured table.
Table 1: Comparative Efficacy of IMPDH Inhibitors
| Compound | Target | Assay Type | Potency (IC50, nM) | Cellular Efficacy (GI50, µM) |
|---|---|---|---|---|
| Benchmark 1 | IMPDH2 | Biochemical | 15 | 0.5 |
| Mycophenolic Acid (MPA) | ||||
| Benchmark 2 | IMPDH2 | Biochemical | 250 | 15 |
| Ribavirin | ||||
| Test Compound 1 | IMPDH2 | Biochemical | Experimental Value | Experimental Value |
| Derivative A | ||||
| Test Compound 2 | IMPDH2 | Biochemical | Experimental Value | Experimental Value |
| Derivative B | ||||
| Test Compound 3 | IMPDH2 | Biochemical | Experimental Value | Experimental Value |
| Derivative C | | | | |
Interpreting the Results:
-
IC50 vs. GI50: A potent biochemical inhibitor (low nM IC50) should ideally translate to potent cellular activity (low µM or nM GI50). A large discrepancy between the two values (e.g., IC50 = 10 nM, GI50 = 50 µM) may suggest issues with cellular uptake, efflux, or stability.
-
Comparison to Benchmarks: How do the novel derivatives compare to MPA and Ribavirin? A derivative with an IC50 significantly lower than MPA's would be a noteworthy achievement in biochemical potency. A GI50 value approaching that of MPA would indicate excellent cellular efficacy.
-
Structure-Activity Relationship (SAR): Analyze the data across your series of derivatives. How do different chemical modifications on the this compound scaffold affect biochemical and cellular activity? This analysis is crucial for guiding the next cycle of drug design and optimization.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking novel this compound derivatives. By systematically evaluating direct enzyme inhibition and cellular antiproliferative effects against well-established drugs like MPA and Ribavirin, researchers can generate the robust, comparative data needed to identify promising lead candidates.
Successful candidates from this workflow should be advanced to more complex studies, including selectivity assays (e.g., against IMPDH type I), mechanism of action validation (e.g., measuring intracellular GTP pool depletion), and eventually, in vivo pharmacokinetic and efficacy models. This structured, data-driven approach is essential for translating novel chemical matter into next-generation therapeutics.
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Markland, W., et al. (2000). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy, 44(4), 859–866. [Link]
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Wang, Y., et al. (2021). The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection. Veterinary Microbiology, 253, 108967. [Link]
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Fitos, I., et al. (2014). Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. Anticancer Research, 34(3), 1245-1252. [Link]
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De Clercq, E., et al. (2001). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology, 75(17), 7970-7977. [Link]
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Nakano, T., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16999. [Link]
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Keppeke, G. D., et al. (2019). Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs. Antiviral Research, 162, 72-80. [Link]
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Zani, P. J., & Ashworth, T. R. (2020). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 2151, 15-22. [Link]
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Batubara, I., et al. (2019). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Evidence-Based Complementary and Alternative Medicine, 2019, 6782685. [Link]
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Zhidkova, E., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Current Pharmaceutical Design, 29(43), 3465-3475. [Link]
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Sławiński, J., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3948. [Link]
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Zhidkova, E. M., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(21), 7439. [Link]
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Zhidkova, E., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Current Pharmaceutical Design, 29(43), 3465-3475. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-bromo-1H-1,2,4-triazole-5-carboxamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-bromo-1H-1,2,4-triazole-5-carboxamide, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is grounded in the established principles for managing halogenated organic waste and data from structurally similar compounds, ensuring a cautious and compliant approach.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Given that this compound is a brominated heterocyclic compound, it must be treated as a hazardous substance. Structurally related triazole derivatives exhibit a range of toxicological profiles, including acute toxicity, skin and eye irritation, and potential for respiratory irritation[1][2]. The bromine atom introduces the additional consideration of halogenated waste, which requires specific disposal routes to prevent the formation of harmful byproducts during decomposition. Therefore, all handling and disposal operations should be conducted with the assumption of these hazards.
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice).
-
Ventilation: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that includes an absorbent material suitable for organic compounds.
Step-by-Step Disposal Protocol
The primary recommended disposal method for halogenated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility[3]. This method ensures the complete destruction of the compound at high temperatures, minimizing the risk of environmental contamination.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[4] This is crucial to prevent accidental mixing with incompatible waste streams, such as non-halogenated solvents.
-
Container Compatibility: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, toxic).
2. Preparing for Disposal:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated halogenated organic waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, must also be disposed of in the same container.
-
Solutions: If the compound is in a solvent, the entire solution should be collected as halogenated liquid waste. Do not attempt to evaporate the solvent.
3. Storage and Pickup:
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of bromine atom necessitates specialized disposal. |
| Primary Disposal Method | Licensed Incineration | Ensures complete destruction and prevents environmental release of halogenated compounds.[3] |
| Container Type | HDPE or Glass with secure lid | Ensures chemical compatibility and prevents leaks. |
| Labeling Requirements | "Hazardous Waste," Full Chemical Name, Hazard Pictograms | Complies with regulations and ensures safe handling by waste management personnel. |
| Incompatible Wastes | Non-halogenated solvents, strong oxidizing agents, strong bases | Prevents potentially dangerous chemical reactions in the waste container. |
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity. For novel compounds like this compound, where specific data may be limited, a conservative approach based on the principles of handling analogous structures is paramount. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem.
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Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-bromo-1H-1,2,4-triazole-5-carboxamide
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 3-bromo-1H-1,2,4-triazole-5-carboxamide (CAS No. 1207755-03-0). As a novel compound, its toxicological properties are not fully elucidated. Therefore, we will operate under the precautionary principle, treating it as a particularly hazardous substance based on the data available for structurally similar compounds. This document is designed to build your trust and confidence by explaining not just what to do, but why each step is critical for your safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Before handling any chemical, especially a novel one, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from analogous structures.
For instance, closely related compounds such as 3,5-Dibromo-1H-1,2,4-triazole and 3-bromo-5-chloro-1H-1,2,4-triazole are classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Core Directive: Given these classifications, we must assume this compound presents similar risks. Prudent laboratory practice dictates that we treat all substances of unknown toxicity as toxic.[3][4] This assessment forms the logical foundation for the stringent PPE and handling protocols that follow.
The Hierarchy of Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. However, it should never be the only one. The most effective safety strategies involve implementing the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.
-
Elimination/Substitution: (Not applicable for this specific topic)
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For this compound, the primary engineering control is a properly functioning chemical fume hood. [5][6] All operations that may generate dust or aerosols, including weighing, mixing, and transferring, must be performed inside a certified fume hood.[7]
-
Administrative Controls: These are the procedures and work practices you follow, such as specialized training and restricting access to the work area.
-
Personal Protective Equipment (PPE): The equipment detailed in the next section.
Core PPE Requirements: A Head-to-Toe Protocol
Wearing the correct PPE is non-negotiable. The following provides a step-by-step guide to the minimum required ensemble for handling this compound.
Eye and Face Protection
-
What: At a minimum, wear chemical splash goggles that meet the ANSI Z87.1 standard.[5] Ordinary prescription glasses are not a substitute.[5]
-
Why: Goggles provide a 360-degree seal around the eyes, protecting them from splashes, aerosols, and fine powders. The assumed severe eye irritation potential of this compound makes this protection critical.
-
Enhanced Protocol: When there is a heightened risk of splashing (e.g., during quenching a reaction or large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection (Gloves)
-
What: Wear double gloves. The inner glove should be a standard nitrile laboratory glove. The outer glove should also be nitrile, providing a second protective layer.
-
Why: Double gloving is a best practice when handling hazardous compounds.[8] It allows for the safe removal of the contaminated outer glove without exposing your skin. If you know or suspect the outer glove has been contaminated, you can remove it and continue working with the inner glove until you can replace the outer one.
-
Protocol:
-
Inspect all gloves for tears or defects before use.[9]
-
Ensure the cuffs of the outer gloves are pulled up over the sleeves of your lab coat or gown.[8]
-
Change outer gloves frequently, at least every 30-60 minutes, and immediately after known contact with the chemical.[8]
-
Use proper removal technique to avoid contaminating your skin.
-
Body Protection (Gown)
-
What: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[10] A standard cloth lab coat is not sufficient as it can absorb chemicals and hold them against your skin.
-
Why: This compound is assumed to be harmful upon skin contact and cause irritation.[1] A chemical-resistant gown prevents penetration, providing a robust barrier to protect your underlying clothing and skin. The gown should have long sleeves with tight-fitting cuffs and a solid front.
Foot Protection
-
What: Fully enclosed, liquid-resistant shoes are mandatory in any laboratory setting.[3][9]
-
Why: This protects your feet from spills that may reach the floor. Perforated shoes, sandals, or cloth-based footwear offer inadequate protection.
-
Enhanced Protocol: For spill cleanup or large-scale work, disposable, chemical-resistant shoe covers should be worn over your standard footwear.[11]
Respiratory Protection (When Necessary)
-
What: A NIOSH-approved respirator, such as a fitted N95 or a higher-level elastomeric half-mask respirator with P100 cartridges.
-
Why: While all work should be conducted in a fume hood to control inhalation exposure, respiratory protection is necessary in specific situations.
-
Mandatory Use Cases:
-
When weighing the solid compound if there is any doubt about the containment effectiveness of the fume hood or ventilated balance enclosure.
-
During the cleanup of a significant spill outside of a fume hood.[11]
-
When engineering controls are not available or are malfunctioning.
-
Operational Workflow: A Step-by-Step Safety Plan
The following workflow integrates the PPE requirements into a logical sequence, from receiving the material to its final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
